molecular formula C20H30O B15354293 4Z-Retinol

4Z-Retinol

Cat. No.: B15354293
M. Wt: 286.5 g/mol
InChI Key: LCUPCJVMFWHCMV-GXAGGELDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4Z-Retinol is a specific geometric isomer of retinol (Vitamin A 1 ) offered for research purposes. Retinoids are a class of compounds known to influence numerous biological processes by activating specific nuclear receptors, namely the retinoic acid receptors (RARs) and retinoid X receptors (RXRs) . This activation regulates gene transcription, impacting cellular growth, differentiation, and apoptosis . The "4Z" designation indicates the cis-configuration around the fourth carbon-carbon double bond in the polyene side chain. This specific isomeric structure is distinct from the more common all- trans -retinol and may confer unique biochemical properties, such as altered receptor binding affinity, metabolic stability, or transport characteristics. Researchers can utilize this compound to investigate isomer-specific effects in retinoid biology, a field where structural differences are critical to function . Potential Research Applications: Isomer-Specific Pathway Analysis: Study the unique metabolic fate and biological activity of the this compound isomer compared to other retinol forms in model systems. Receptor Binding Studies: Explore the binding affinity and kinetics of this compound and its potential metabolites with various RAR and RXR receptor subtypes. Cell Differentiation & Proliferation Research: Investigate the role of this specific isomer in regulating cellular processes in various in vitro models. Important Notice: The specific metabolic conversion pathway, biological activity, and full research profile of this compound are not as well-characterized as those of all- trans -retinol. Researchers should conduct appropriate validation for their specific experimental systems. Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H30O

Molecular Weight

286.5 g/mol

IUPAC Name

(2E,4Z,6E,8E)-2,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol

InChI

InChI=1S/C20H30O/c1-16(9-6-7-10-17(2)15-21)12-13-19-18(3)11-8-14-20(19,4)5/h6-7,9-10,12-13,21H,8,11,14-15H2,1-5H3/b7-6-,13-12+,16-9+,17-10+

InChI Key

LCUPCJVMFWHCMV-GXAGGELDSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C\C=C(/C)\CO)/C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC=C(C)CO)C

Origin of Product

United States

Foundational & Exploratory

The Synthesis of Retinoids from Beta-Carotene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Retinoid Isomer Nomenclature: The request specifies the synthesis of "4Z-Retinol." Following a comprehensive review of the scientific literature, it is important to clarify that the term "this compound" does not correspond to a commonly recognized or biologically significant isomer in the canonical visual cycle or vitamin A metabolism. The primary isomers of concern are all-trans-retinol and 11-cis-retinol. This guide will, therefore, focus on the well-established pathway for the synthesis of these critical retinoids from beta-carotene.

Introduction

The conversion of dietary beta-carotene, a provitamin A carotenoid, into biologically active retinoids is a fundamental process for vision, immune function, and cellular differentiation. This technical guide provides an in-depth overview of the core enzymatic pathway, from the initial cleavage of beta-carotene to the formation of all-trans-retinol and its subsequent isomerization to 11-cis-retinol, the chromophore of visual pigments. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this vital metabolic pathway.

The Core Synthesis Pathway

The synthesis of retinoids from beta-carotene is a multi-step enzymatic process primarily occurring in the intestine and liver, with the visual cycle specifically taking place in the retinal pigment epithelium (RPE) of the eye. The key enzymes involved are Beta-carotene 15,15'-oxygenase (BCO1), Lecithin:retinol acyltransferase (LRAT), and Retinal pigment epithelium-specific 65 kDa protein (RPE65), which functions as the isomerohydrolase.

Cleavage of Beta-Carotene by BCO1

The first committed step is the oxidative cleavage of beta-carotene at the central 15,15' double bond, catalyzed by BCO1. This reaction yields two molecules of all-trans-retinal. BCO1 is a non-heme iron-dependent dioxygenase.

Reduction to all-trans-Retinol

All-trans-retinal is then reduced to all-trans-retinol by retinol dehydrogenases (RDHs) and short-chain dehydrogenase/reductases (SDRs).

Esterification by LRAT

For storage and transport, all-trans-retinol is esterified to form all-trans-retinyl esters, primarily retinyl palmitate. This reaction is catalyzed by Lecithin:retinol acyltransferase (LRAT), which transfers an acyl group from the sn-1 position of lecithin to retinol.

Isomerization by RPE65

The crucial step in the visual cycle is the conversion of all-trans-retinyl esters to 11-cis-retinol. This unique reaction, combining isomerization and hydrolysis, is catalyzed by RPE65. RPE65 is the isomerohydrolase that provides the chromophore for regeneration of visual pigments.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes in the retinoid synthesis pathway.

EnzymeSubstrateKₘ (µM)Vₘₐₓkcat (min⁻¹)Catalytic Efficiency (kcat/Kₘ) (M⁻¹min⁻¹)Organism/SystemReference
BCO1 all-trans-beta-carotene67.2 µmol/min/mg0.45-Human
BCO1 all-trans-beta-carotene17.2197.2 nmol retinal/mg BCO1 x h-6098Purified recombinant human
LRAT Dipalmitoylphosphatidylcholine (DPPC)1.380.17 µM/(min·mg)--Bovine
LRAT all-trans-retinol0.2430.199 µM/(min·mg)--Bovine
RPE65 all-trans-retinyl palmitate3.7-1.45 x 10⁻⁴ s⁻¹-Purified recombinant chicken (liposome-based assay)
RPE65 --2.9 pmol/min per mg of RPE65--Recombinant human (in 293A cells)

Experimental Protocols

BCO1 Enzyme Activity Assay

This protocol is based on the methods described for purified recombinant human BCO1.

Objective: To determine the enzymatic activity of BCO1 by measuring the production of all-trans-retinal from beta-carotene.

Materials:

  • Purified recombinant BCO1

  • all-trans-beta-carotene

  • Reaction buffer (50 mM Tricine-KOH, pH 8.0, 2.5 mM dithiothreitol, 20 mM sodium cholate, 75 mM nicotinamide)

  • Tween 40

  • α-tocopherol

  • Acetonitrile

  • Isopropyl alcohol

  • Formaldehyde

  • HPLC system with UV detector

Procedure:

  • Prepare a stock solution of the beta-carotene substrate.

  • In a reaction vial, combine the purified BCO1 enzyme with the reaction buffer.

  • Initiate the reaction by adding the beta-carotene substrate solution. The final reaction mixture may also contain Tween 40 and α-tocopherol to aid in substrate solubility and prevent non-enzymatic oxidation.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 15 minutes).

  • Stop the reaction by adding formaldehyde.

  • Extract the retinoids by adding a 1:1 (v/v) mixture of acetonitrile and isopropyl alcohol.

  • Clarify the mixture by passing it through a 0.22-µm syringe filter.

  • Analyze the filtrate by HPLC to quantify the amount of all-trans-retinal produced. Separation is typically achieved on a C18 reverse-phase column with UV detection at 325 nm.

LRAT Enzyme Activity Assay

This protocol is adapted from methods used for both tissue homogenates and purified LRAT.

Objective: To measure the esterification of all-trans-retinol to all-trans-retinyl esters.

Materials:

  • LRAT-containing sample (e.g., RPE microsomes, purified tLRAT)

  • all-trans-retinol (radiolabeled [³H]retinol can be used for increased sensitivity)

  • Phospholipid substrate (e.g., dipalmitoylphosphatidylcholine - DPPC, or a water-soluble analog like diheptanoylphosphatidylcholine - DHPC)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.3)

  • Bovine serum albumin (BSA)

  • Dithiothreitol (DTT)

  • Quenching solution (e.g., methanol)

  • Solvents for extraction (e.g., hexane)

  • HPLC system or liquid scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, BSA, DTT, and the phospholipid substrate. If using a water-insoluble phospholipid like DPPC, it will need to be dispersed, for example by sonication.

  • Add the LRAT-containing sample to the reaction mixture.

  • Initiate the reaction by adding all-trans-retinol.

  • Incubate at a specified temperature (e.g., 37°C) for a set time. The reaction kinetics can remain linear for extended periods, up to 120 minutes in some systems.

  • Stop the reaction by adding a quenching solution like methanol.

  • Extract the retinyl esters using an organic solvent such as hexane.

  • Analyze the extracted retinyl esters. If using radiolabeled retinol, the amount of product can be determined by liquid scintillation counting. Alternatively, the products can be separated and quantified by HPLC with UV detection.

RPE65 Isomerohydrolase Assay

This protocol is based on in vitro assays using cell lysates or purified RPE65 reconstituted in liposomes.

Objective: To measure the conversion of all-trans-retinyl esters to 11-cis-retinol.

Materials:

  • RPE65 source (e.g., cell lysates from cells co-expressing RPE65 and LRAT, or purified RPE65)

  • all-trans-retinol (often radiolabeled, e.g., [³H]retinol)

  • For purified enzyme assays: liposomes containing all-trans-retinyl esters

  • Assay buffer

  • Solvents for extraction (e.g., hexane)

  • HPLC system with a radioactivity detector or UV detector

Procedure:

  • For cell lysate assays: Incubate the cell lysate (containing both RPE65 and LRAT to generate the substrate in situ) with radiolabeled all-trans-retinol.

  • For purified enzyme assays: Prepare liposomes containing the substrate, all-trans-retinyl ester. Incubate the purified RPE65 with these liposomes.

  • Carry out the incubation at 37°C for a defined period.

  • Stop the reaction and extract the retinoids using an organic solvent.

  • Analyze the retinoid mixture by HPLC to separate and quantify the 11-cis-retinol product. Normal-phase HPLC is often used for better separation of retinol isomers.

Visualizations

Retinoid Synthesis Pathway from Beta-Carotene

Retinoid_Synthesis_Pathway cluster_synthesis Retinoid Synthesis cluster_visual_cycle Visual Cycle (RPE) Beta-Carotene Beta-Carotene all-trans-Retinal all-trans-Retinal Beta-Carotene->all-trans-Retinal BCO1 all-trans-Retinol all-trans-Retinol all-trans-Retinal->all-trans-Retinol RDHs/SDRs all-trans-Retinyl Ester all-trans-Retinyl Ester all-trans-Retinol->all-trans-Retinyl Ester LRAT 11-cis-Retinol 11-cis-Retinol all-trans-Retinyl Ester->11-cis-Retinol RPE65 11-cis-Retinal 11-cis-Retinal 11-cis-Retinol->11-cis-Retinal RDHs Rhodopsin Rhodopsin 11-cis-Retinal->Rhodopsin Opsin

Caption: The enzymatic pathway for the synthesis of retinoids from beta-carotene.

Generic Experimental Workflow for Enzyme Assays

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_Enzyme Prepare Enzyme (Purification/Lysate) Incubation Incubate Enzyme, Substrate, & Buffer (e.g., 37°C) Prepare_Enzyme->Incubation Prepare_Substrate Prepare Substrate (Solubilization) Prepare_Substrate->Incubation Prepare_Buffer Prepare Reaction Buffer Prepare_Buffer->Incubation Quench Quench Reaction Incubation->Quench Extraction Extract Analytes Quench->Extraction HPLC HPLC Separation Extraction->HPLC Quantification Quantification (UV/MS/Radioactivity) HPLC->Quantification

Caption: A generalized workflow for in vitro enzyme activity assays.

The Intermediary Role of 4Z-Retinol in Retinoid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoids, a class of compounds derived from vitamin A (retinol), are fundamental for a myriad of physiological processes, including vision, embryonic development, immune function, and cellular differentiation. The biological activity of retinoids is intricately linked to their isomeric forms, with subtle changes in their polyene chain stereochemistry leading to profound differences in their metabolic fate and signaling properties. While the metabolic pathways of all-trans- and 11-cis-retinoids are well-established, the role of other geometric isomers, such as 4Z-retinol, remains largely enigmatic. This technical guide provides an in-depth exploration of retinoid metabolism, with a special focus on the potential, though currently unproven, role of this compound as a metabolic intermediate. We will delve into the established enzymatic conversions, signaling pathways, and quantitative data of key retinoid isomers, while also postulating a hypothetical metabolic landscape for this compound based on known enzymatic activities.

Established Retinoid Metabolic Pathways

The metabolism of retinoids is a complex network of enzymatic reactions involving isomerization, oxidation, and esterification. Two of the most extensively studied pathways are the visual cycle, crucial for vision, and the synthesis of retinoic acid, a potent signaling molecule. A more recently elucidated pathway involves the 4-oxo-derivatives of retinoids, which also exhibit significant biological activity.

The Canonical Visual Cycle

The visual cycle is a series of enzymatic reactions that regenerate the visual chromophore, 11-cis-retinal, which is essential for light detection in the retina. The cycle involves both the photoreceptor cells and the retinal pigment epithelium (RPE).

Visual_Cycle all-trans-Retinyl_esters all-trans-Retinyl_esters 11-cis-Retinol 11-cis-Retinol all-trans-Retinyl_esters->11-cis-Retinol RPE65 11-cis-Retinal 11-cis-Retinal 11-cis-Retinol->11-cis-Retinal RDH5/RDH11 Rhodopsin Rhodopsin 11-cis-Retinal->Rhodopsin all-trans-Retinal all-trans-Retinal all-trans-Retinol all-trans-Retinol all-trans-Retinal->all-trans-Retinol RDH8/RDH12 all-trans-Retinol->all-trans-Retinyl_esters LRAT Opsin Opsin Opsin->all-trans-Retinal Rhodopsin->Opsin Light

The Canonical Visual Cycle

Synthesis of Retinoic Acid and its 4-Oxo Metabolites

All-trans-retinol can be converted to all-trans-retinoic acid (atRA), a potent ligand for nuclear retinoic acid receptors (RARs) that regulates gene expression. This conversion is a two-step oxidation process. Furthermore, both retinol and retinoic acid can be metabolized to their 4-hydroxy and 4-oxo derivatives, which have been shown to possess biological activity.[1][2][3]

Retinoic_Acid_and_4_Oxo_Metabolism all-trans-Retinol all-trans-Retinol all-trans-Retinal all-trans-Retinal all-trans-Retinol->all-trans-Retinal RDHs (e.g., RDH10) 4-hydroxy-Retinol 4-hydroxy-Retinol all-trans-Retinol->4-hydroxy-Retinol CYP26 all-trans-Retinoic_Acid all-trans-Retinoic_Acid all-trans-Retinal->all-trans-Retinoic_Acid RALDHs (e.g., ALDH1A1-3) 4-hydroxy-Retinoic_Acid 4-hydroxy-Retinoic_Acid all-trans-Retinoic_Acid->4-hydroxy-Retinoic_Acid CYP26A1/B1 RAR_Activation RAR_Activation all-trans-Retinoic_Acid->RAR_Activation 4-oxo-Retinol 4-oxo-Retinol 4-hydroxy-Retinol->4-oxo-Retinol Dehydrogenase 4-oxo-Retinol->RAR_Activation 4-oxo-Retinoic_Acid 4-oxo-Retinoic_Acid 4-hydroxy-Retinoic_Acid->4-oxo-Retinoic_Acid Dehydrogenase 4-oxo-Retinoic_Acid->RAR_Activation

Synthesis of Retinoic Acid and its 4-Oxo Metabolites

The Putative Role of this compound: A Hypothetical Pathway

While the endogenous role of this compound is not established, its existence as a synthetic intermediate for 11-cis-retinoic acid suggests its chemical stability. Based on the known promiscuity of some retinoid-metabolizing enzymes, we can propose a hypothetical pathway for its metabolism. Certain retinol dehydrogenases (RDHs) and isomerases are known to act on various cis/trans isomers of retinol.[4][5][6] It is plausible that this compound could be a substrate for these enzymes, potentially leading to the formation of 4Z-retinal and subsequently 4Z-retinoic acid. Furthermore, mirroring the metabolism of all-trans-retinol, this compound could potentially be a substrate for CYP26 enzymes, leading to 4-oxo-4Z-retinoids.

Hypothetical_4Z_Retinol_Metabolism Hypothetical Pathway Other_Retinol_Isomers Other_Retinol_Isomers This compound This compound Other_Retinol_Isomers->this compound Isomerase? 4Z-Retinal 4Z-Retinal This compound->4Z-Retinal RDH? 4-oxo-4Z-Retinol 4-oxo-4Z-Retinol This compound->4-oxo-4Z-Retinol CYP26? 4Z-Retinoic_Acid 4Z-Retinoic_Acid 4Z-Retinal->4Z-Retinoic_Acid RALDH? Potential_Signaling Potential_Signaling 4Z-Retinoic_Acid->Potential_Signaling 4-oxo-4Z-Retinol->Potential_Signaling

Hypothetical Metabolic Pathway of this compound

Quantitative Data on Retinoid Metabolism

The following tables summarize key quantitative data for enzymes involved in retinoid metabolism. It is important to note that no specific kinetic data for this compound as a substrate for these enzymes were found in the reviewed literature.

Table 1: Kinetic Parameters of Key Retinol Dehydrogenases (RDHs)

Enzyme Substrate Km (µM) Vmax or kcat Cofactor Source
RDH5 11-cis-retinol ~1.5 - NAD+ [7]
RDH8 all-trans-retinal ~3.5 - NADPH [7]
RDH10 all-trans-retinol ~1-2 - NAD+ [8]
RDH12 all-trans-retinal ~0.5-1.5 - NADPH [5][6]

| | 11-cis-retinal | ~1.0-2.0 | - | NADPH |[5][6] |

Table 2: Kinetic Parameters of Retinal Dehydrogenases (RALDHs)

Enzyme Substrate Km (µM) Vmax/Km Cofactor Source
RALDH1 (ALDH1A1) all-trans-retinal ~0.1-0.5 - NAD+ [9]
RALDH2 (ALDH1A2) all-trans-retinal ~0.05-0.2 - NAD+ [9]
RALDH3 (ALDH1A3) all-trans-retinal High Low efficiency NAD+ [10]
9-cis-retinal ~5-10 - NAD+ [10]
RALDH4 9-cis-retinal ~1.5 27.4 NAD+ [10]

| | 13-cis-retinal | ~3.5 | 8.24 | NAD+ |[10] |

Table 3: Endogenous Retinoid Concentrations in Mouse Tissues

Retinoid Liver (pmol/g) Kidney (pmol/g) Serum (pmol/mL) Source
all-trans-Retinol ~200-500 ~50-100 ~1000-2000 [11]
all-trans-Retinoic Acid ~5-15 ~2-5 ~1-3 [11][12]

| 13-cis-Retinoic Acid | ~2-5 | ~1-3 | ~1-2 |[12] |

Experimental Protocols

Analysis of Retinoid Isomers by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the separation and quantification of various retinoid isomers from biological samples.

Workflow Diagram:

HPLC_Workflow Sample_Homogenization Sample_Homogenization Lipid_Extraction Lipid_Extraction Sample_Homogenization->Lipid_Extraction Solvent_Evaporation Solvent_Evaporation Lipid_Extraction->Solvent_Evaporation Resuspension Resuspension Solvent_Evaporation->Resuspension HPLC_Injection HPLC_Injection Resuspension->HPLC_Injection Chromatographic_Separation Chromatographic_Separation HPLC_Injection->Chromatographic_Separation UV_Detection UV_Detection Chromatographic_Separation->UV_Detection Quantification Quantification UV_Detection->Quantification

General Workflow for HPLC Analysis of Retinoids

Methodology:

  • Sample Preparation: Homogenize tissue samples in a suitable buffer. For serum or plasma, proceed directly to extraction. All procedures should be performed under dim red or yellow light to prevent photoisomerization of retinoids.

  • Lipid Extraction: Extract lipids from the homogenate or serum using a biphasic solvent system, typically hexane/isopropanol or a similar mixture. An internal standard (e.g., a synthetic retinoid not present in the sample) should be added at the beginning of the extraction to account for losses.

  • Solvent Evaporation: Evaporate the organic phase to dryness under a stream of nitrogen.

  • Resuspension: Reconstitute the dried lipid extract in the mobile phase.

  • HPLC Analysis:

    • Column: A normal-phase silica column is often used for resolving geometric isomers of retinoids.

    • Mobile Phase: An isocratic or gradient elution with a non-polar solvent system (e.g., hexane with a small percentage of a more polar solvent like isopropanol or ethyl acetate) is typically employed.[13][14]

    • Detection: Monitor the elution of retinoids using a UV-Vis detector at a wavelength of approximately 325-350 nm.

  • Quantification: Identify and quantify the retinoid isomers by comparing their retention times and peak areas to those of authentic standards.

Sensitive Quantification of Retinoids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and specificity for the analysis of retinoids, especially for low-abundance species.

Methodology:

  • Sample Preparation: Follow steps 1-4 as described for the HPLC protocol.

  • LC-MS/MS Analysis:

    • Chromatography: Utilize a reverse-phase C18 column with a gradient elution of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of a modifier like formic acid to improve ionization.[15][16]

    • Ionization: Employ atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.

    • Mass Spectrometry: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) mode. This involves selecting the precursor ion (the molecular ion of the retinoid of interest) and a specific product ion generated by its fragmentation in the collision cell. This provides a highly specific and sensitive method of detection.

  • Quantification: Generate a standard curve using known concentrations of retinoid standards and their corresponding internal standards to accurately quantify the retinoids in the biological samples.[15]

Cellular Reporter Assay for Retinoid Activity

This assay is used to determine the ability of a retinoid to activate RAR-mediated gene transcription.

Workflow Diagram:

Reporter_Assay_Workflow Cell_Culture Cell_Culture Transfection Transfection Cell_Culture->Transfection Retinoid_Treatment Retinoid_Treatment Transfection->Retinoid_Treatment Cell_Lysis Cell_Lysis Retinoid_Treatment->Cell_Lysis Luciferase_Assay Luciferase_Assay Cell_Lysis->Luciferase_Assay Data_Analysis Data_Analysis Luciferase_Assay->Data_Analysis

Workflow for a Cellular Reporter Assay for Retinoid Activity

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., HEK293T, F9) in appropriate growth medium.

  • Transfection: Co-transfect the cells with two plasmids:

    • An expression vector for a retinoic acid receptor (e.g., RARα).

    • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a retinoic acid response element (RARE).

  • Retinoid Treatment: After allowing time for plasmid expression, treat the cells with various concentrations of the retinoid of interest (e.g., this compound, all-trans-retinoic acid as a positive control).

  • Cell Lysis: After an incubation period, lyse the cells to release the cellular contents, including the expressed luciferase.

  • Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer. The light output is proportional to the amount of luciferase produced, which in turn reflects the level of RAR activation by the retinoid.

  • Data Analysis: Plot the luciferase activity against the retinoid concentration to determine the dose-response curve and the potency of the retinoid.

Conclusion and Future Directions

The metabolism of retinoids is a finely tuned process critical for numerous biological functions. While the pathways of major isomers like all-trans- and 11-cis-retinol are well-documented, the role of other isomers, including this compound, remains a frontier in retinoid research. This guide has provided a comprehensive overview of the established metabolic pathways and has offered a hypothetical framework for the potential involvement of this compound.

The lack of direct evidence for the endogenous occurrence and metabolism of this compound highlights a significant gap in our understanding. Future research should focus on:

  • Sensitive Detection Methods: Employing advanced analytical techniques like high-resolution mass spectrometry to screen for the presence of 4Z-retinoid isomers in various tissues.

  • Enzymatic Screening: Systematically testing the substrate specificity of known retinol dehydrogenases and isomerases with synthetic this compound.

  • Cellular Metabolism Studies: Utilizing cell culture models to investigate the uptake and metabolic fate of exogenously supplied this compound.

  • Functional Assays: Assessing the biological activity of synthetically derived 4Z-retinoic acid and 4-oxo-4Z-retinoids in reporter assays and other functional screens.

Elucidating the potential role of this compound and other minor retinoid isomers will undoubtedly provide a more complete picture of the intricate network of retinoid metabolism and its impact on health and disease, opening new avenues for therapeutic intervention and drug development.

References

The Discovery and Isolation of 4Z-Retinol Isomer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, characterization, and biological significance of the 4Z-retinol isomer. While the initial discovery of this specific isomer is not extensively documented in readily available literature, this guide consolidates information on its synthesis, purification, and analytical characterization based on established methodologies for retinoid isomers. Particular attention is given to the role of related compounds, such as 4-oxoretinol, in cellular signaling pathways, offering insights into the potential biological functions of this compound. Detailed experimental protocols for key analytical techniques and visualizations of relevant pathways are provided to support further research and drug development efforts in the field of retinoids.

Introduction to Retinoids and the Significance of Isomers

Retinoids, a class of compounds derived from vitamin A (retinol), are crucial for a myriad of physiological processes, including vision, immune function, embryonic development, and cellular differentiation.[1][2] The biological activity of retinoids is highly dependent on their specific isomeric form, which dictates their binding affinity to various receptors and enzymes.[2] The all-trans and 9-cis isomers of retinoic acid, for instance, are well-characterized ligands for nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), respectively, which regulate gene expression.[2]

The this compound isomer, with the IUPAC name (2E,4Z,6E,8E)-2,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraen-1-ol, is a less-studied geometric isomer of retinol. Its primary known role is as an intermediate in the chemical synthesis of 11-cis-Retinoic Acid. Understanding the unique properties and biological activities of specific isomers like this compound is critical for the development of novel therapeutics with improved efficacy and reduced side effects.

Discovery and Synthesis of this compound

While a seminal publication detailing the initial discovery and isolation of this compound is not prominently available, its existence and synthesis are established within the broader context of retinoid chemistry. The industrial synthesis of retinol was first achieved in 1947, and since then, various methods have been developed for the synthesis of its isomers.[3]

The synthesis of specific cis-isomers of retinoids can be challenging due to their thermodynamic instability compared to the all-trans form. Stereoselective synthesis methods are often employed to control the geometry of the polyene chain. A plausible synthetic approach for this compound would involve the Wittig reaction or Horner-Wadsworth-Emmons reaction, which are classic methods for forming carbon-carbon double bonds with stereochemical control.

A general workflow for the synthesis of a specific retinol isomer like this compound is depicted below:

G start Starting Materials (e.g., β-ionone) c15_intermediate C15-Phosphonium Salt or Phosphonate Ester start->c15_intermediate wittig Wittig or HWE Reaction with C5-aldehyde c15_intermediate->wittig retinal_isomer Mixture of Retinal Isomers (including 4Z-retinal) wittig->retinal_isomer reduction Reduction of Aldehyde (e.g., with NaBH4) retinal_isomer->reduction retinol_mixture Mixture of Retinol Isomers (including this compound) reduction->retinol_mixture purification Chromatographic Purification (HPLC) retinol_mixture->purification final_product Isolated this compound purification->final_product

Caption: A generalized synthetic workflow for this compound.

Isolation and Purification

The isolation of specific retinol isomers from a mixture is typically achieved using high-performance liquid chromatography (HPLC). Normal-phase HPLC is particularly effective for separating geometric isomers of retinoids.

Experimental Protocol: HPLC Separation of Retinol Isomers

This protocol is adapted from established methods for the separation of retinoid isomers.

Materials:

  • HPLC system with a UV detector

  • Normal-phase silica column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Mobile phase: A mixture of n-hexane and a polar modifier like 2-propanol or ethyl acetate. The exact ratio needs to be optimized for the specific column and isomers.

  • Retinol isomer standards (if available)

  • Sample containing the mixture of retinol isomers dissolved in the mobile phase.

Procedure:

  • System Preparation: Equilibrate the HPLC system with the chosen mobile phase at a constant flow rate (e.g., 1-2 mL/min) until a stable baseline is achieved.

  • Sample Injection: Inject a known volume of the sample onto the column.

  • Chromatographic Separation: The isomers will separate based on their polarity, with less polar isomers eluting earlier.

  • Detection: Monitor the elution profile using a UV detector at the maximum absorbance wavelength for retinol (approximately 325 nm).

  • Fraction Collection: Collect the fractions corresponding to the desired isomer peak (this compound).

  • Purity Analysis: Re-inject the collected fraction to confirm its purity.

Characterization of this compound

The structural confirmation of the isolated this compound isomer is performed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the stereochemistry of the double bonds in the polyene chain of retinoids. The coupling constants (J-values) between adjacent vinyl protons are characteristic of either a cis or trans configuration.

Table 1: Expected ¹H NMR Spectral Data for Retinoids

ProtonChemical Shift Range (ppm)MultiplicityCoupling Constant (J) for trans (Hz)Coupling Constant (J) for cis (Hz)
H7~6.1-6.3d~16-
H8~6.1-6.3d~16-
H10~6.1-6.3d~11-
H11~6.6-7.1dd~15, ~11-
H12~6.3-6.5d~15-
H14~5.5-5.8t~7-
H15~4.1-4.3d~7-

Note: Specific chemical shifts and coupling constants for the 4Z-isomer would require experimental determination but can be predicted based on data from other cis-isomers.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. For retinol (C₂₀H₃₀O), the expected molecular weight is 286.45 g/mol .

Table 2: Mass Spectrometry Data for Retinol

Ionm/z (calculated)
[M]+286.2297
[M+H]+287.2375
[M-H₂O]+268.2191

Biological Significance and Signaling Pathways

While the direct biological activity and specific signaling pathways of this compound are not well-defined, the study of related compounds, such as 4-oxoretinol, provides valuable insights. 4-oxoretinol, a metabolite of retinol, has been shown to be biologically active.[4][5]

Studies have shown that 4-oxoretinol can induce cell growth arrest and differentiation in human promyelocytic leukemia cells (NB4).[5][6] It is a metabolite of retinol in these cells and its production increases as the cells differentiate.[6] Furthermore, 4-oxoretinol can activate retinoic acid receptors (RARs) and regulate gene expression.[7]

The metabolic pathway of retinol involves its conversion to retinaldehyde and then to retinoic acid, which is the transcriptionally active form.[8] Retinol can also be metabolized to other forms, including 4-hydroxyretinol and 4-oxoretinol.[6]

G Retinol Retinol (e.g., all-trans-Retinol) Retinaldehyde Retinaldehyde Retinol->Retinaldehyde RDH Hydroxy_Retinol 4-Hydroxyretinol Retinol->Hydroxy_Retinol CYP450 Retinoic_Acid Retinoic Acid (e.g., all-trans-RA) Retinaldehyde->Retinoic_Acid RALDH RARs Retinoic Acid Receptors (RARs) Retinoic_Acid->RARs Oxo_Retinol 4-Oxoretinol Hydroxy_Retinol->Oxo_Retinol Oxo_Retinol->RARs Binds and Activates Gene_Expression Regulation of Gene Expression RARs->Gene_Expression

Caption: Simplified metabolic and signaling pathway of retinol and its derivatives.

Given that this compound is an isomer of retinol, it is plausible that it could be a substrate for similar enzymatic conversions, potentially leading to the formation of 4Z-retinoic acid or other metabolites with biological activity. Further research is needed to elucidate the specific metabolic fate and signaling pathways of the this compound isomer.

Conclusion and Future Directions

The this compound isomer remains a relatively understudied component of the retinoid family. While its role as a synthetic intermediate is acknowledged, its natural occurrence and biological functions are yet to be fully explored. This technical guide provides a framework for its synthesis, isolation, and characterization based on established principles of retinoid chemistry. The biological activities of related 4-oxo-retinoids suggest that this compound and its potential metabolites could have significant physiological roles.

Future research should focus on:

  • Definitive Synthesis and Characterization: A detailed, peer-reviewed publication on the stereospecific synthesis and complete spectroscopic characterization of this compound is needed.

  • Investigation of Natural Occurrence: Studies to determine if this compound is present in biological tissues and fluids.

  • Elucidation of Biological Activity: In vitro and in vivo studies to investigate the binding of this compound and its metabolites to retinoid receptors and their effects on gene expression and cellular processes.

  • Exploration of Therapeutic Potential: Given the diverse roles of retinoids in health and disease, the unique properties of the 4Z-isomer may offer novel therapeutic opportunities.

By addressing these research gaps, a more complete understanding of the role of this compound in biology can be achieved, potentially leading to new advancements in medicine and drug development.

References

An In-depth Technical Guide to the Structural and Functional Distinctions Between 4Z-Retinol and all-trans-retinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparative analysis of 4Z-Retinol and all-trans-retinol, focusing on their structural disparities and the resulting implications for their biological function. The information presented herein is intended to support research and development efforts in fields related to vitamin A metabolism, vision, and retinoid-based therapeutics.

Core Structural Differences: Isomerism in the Polyene Chain

Retinol (Vitamin A) is a diterpenoid characterized by a β-ionone ring and a polyene side chain. The geometric configuration of the double bonds within this side chain gives rise to various isomers, each with distinct structural and functional properties. The fundamental difference between this compound and all-trans-retinol lies in the stereochemistry of the C4-C5 double bond.

  • all-trans-retinol: In this isomer, all four exocyclic double bonds in the polyene chain possess a trans (E) configuration. This arrangement results in a relatively linear and elongated molecular structure.[1] all-trans-retinol is the most stable and common dietary form of vitamin A.[2]

  • This compound: This isomer, also known as 4-cis-retinol, features a cis (Z) configuration at the double bond between the fourth and fifth carbon atoms of the polyene chain. This cis bond introduces a significant bend in the molecule's overall shape.

The IUPAC names for these isomers reflect this structural distinction:

  • all-trans-retinol: (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraen-1-ol[1]

  • This compound: (2E,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraen-1-ol

G cluster_0 all-trans-retinol Structure cluster_1 This compound Structure all_trans_retinol_structure 4Z_retinol_structure

Figure 1. Chemical structures of all-trans-retinol and this compound.

Physicochemical Properties and Stability

The geometric isomerism of this compound and all-trans-retinol directly influences their physicochemical properties. While specific quantitative data for this compound is limited in the literature, general principles of cis/trans isomerism in polyenes allow for informed comparisons.

Propertyall-trans-retinolThis compound (Predicted)Reference
Molecular Formula C₂₀H₃₀OC₂₀H₃₀O[3]
Molecular Weight 286.45 g/mol 286.45 g/mol [3]
Thermodynamic Stability More stableLess stable due to steric hindrance from the cis-bond[2][4]
UV-Vis λmax ~325 nm in ethanolA slight hypsochromic (blue) shift and lower molar absorptivity compared to the all-trans isomer is expected due to the bent structure.[5][6]
Polarity Less polarGenerally slightly more polar than the all-trans isomer.
Solubility Soluble in nonpolar organic solvents, practically insoluble in water.Similar to all-trans-retinol, with slight variations depending on the solvent.[5]

Note: Specific experimental data for this compound is not widely available. The predicted properties are based on the known behavior of other cis-retinoid isomers.

Cis isomers of polyenes, including retinoids, are generally less thermodynamically stable than their all-trans counterparts due to steric hindrance.[2][4] This inherent instability can lead to isomerization to the more stable all-trans form, a process that can be accelerated by heat, light, and acid.[7]

Biological Significance and Signaling Pathways

The biological activity of retinol is multifaceted, serving as a precursor to the visual chromophore 11-cis-retinal and the transcriptionally active metabolite, all-trans-retinoic acid.

Retinoid Transport and Metabolism

The transport and metabolism of retinol isomers are tightly regulated by a series of binding proteins.

G Retinol_Isomers Retinol Isomers (all-trans, 4Z) RBP Retinol-Binding Protein (RBP) - Plasma Transport Retinol_Isomers->RBP Binding STRA6 STRA6 Receptor - Cellular Uptake RBP->STRA6 Interaction CRBP Cellular Retinol-Binding Protein (CRBP) STRA6->CRBP Intracellular Transfer LRAT Lecithin:Retinol Acyltransferase (LRAT) CRBP->LRAT Substrate Delivery RDH Retinol Dehydrogenase (RDH) CRBP->RDH Substrate Delivery Retinyl_Esters Retinyl Esters - Storage LRAT->Retinyl_Esters Esterification Retinaldehyde Retinaldehyde RDH->Retinaldehyde Oxidation RALDH Retinaldehyde Dehydrogenase (RALDH) Retinaldehyde->RALDH Oxidation Retinoic_Acid Retinoic Acid RALDH->Retinoic_Acid Irreversible Nuclear_Receptors Nuclear Receptors (RAR, RXR) Retinoic_Acid->Nuclear_Receptors Ligand Binding Gene_Expression Gene Expression Nuclear_Receptors->Gene_Expression Transcriptional Regulation

Figure 2. Generalized Retinoid Metabolism and Signaling Pathway.
  • Retinol-Binding Protein (RBP): In the bloodstream, retinol is transported by RBP. The binding affinity of different retinol isomers to RBP can vary, potentially influencing their bioavailability. While specific data for this compound is scarce, the binding pocket of RBP is known to be specific for the all-trans configuration.

  • Cellular Retinol-Binding Protein (CRBP): Inside the cell, retinol binds to CRBP, which solubilizes it and presents it to enzymes for metabolism.

  • Metabolism to Retinoic Acid: Retinol is oxidized to retinaldehyde and then irreversibly to retinoic acid.[8] All-trans-retinoic acid is a potent ligand for nuclear receptors. It is plausible that this compound can also be metabolized to its corresponding retinoic acid isomer, although the efficiency of this conversion and the biological activity of 4Z-retinoic acid are not well-characterized.

Nuclear Receptor Activation

Retinoic acid isomers regulate gene expression by binding to and activating nuclear receptors, primarily the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[8] These receptors form heterodimers and bind to specific DNA sequences called Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.

The shape of the retinoic acid isomer is critical for its binding affinity to the ligand-binding pocket of the nuclear receptors. All-trans-retinoic acid is the primary endogenous ligand for RARs. While other cis-isomers like 9-cis-retinoic acid can also bind to and activate these receptors, the biological activity of 4Z-retinoic acid is not well-documented. It is hypothesized that the bent structure of a 4Z-isomer would likely result in a lower binding affinity for RARs compared to the linear all-trans-retinoic acid.

Experimental Protocols

The analysis and differentiation of retinol isomers are primarily achieved through chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

HPLC is the most common method for separating and quantifying retinol isomers.

  • Principle: The separation is based on the differential partitioning of the isomers between a stationary phase and a mobile phase. The slightly different polarities and shapes of this compound and all-trans-retinol allow for their separation.

  • Stationary Phase: Normal-phase columns (e.g., silica) or reverse-phase columns (e.g., C18) can be used. Normal-phase HPLC often provides better resolution for geometric isomers of retinoids.[9]

  • Mobile Phase: A non-polar mobile phase (e.g., hexane with a small amount of a polar modifier like isopropanol) is typically used for normal-phase separation. For reverse-phase HPLC, a polar mobile phase (e.g., methanol/water or acetonitrile/water) is employed.[9][10]

  • Detection: Retinol isomers are detected using a UV-Vis detector, typically at their wavelength of maximum absorbance (λmax), which is around 325 nm.[5]

  • Sample Preparation: Due to the sensitivity of retinoids to light and oxidation, all sample handling should be performed under yellow or red light and in an inert atmosphere (e.g., nitrogen or argon). Samples are typically extracted from biological matrices using organic solvents.

Example Protocol Outline (Normal-Phase HPLC):

  • Sample Extraction: Extract the sample with a mixture of hexane and a polar solvent (e.g., isopropanol).

  • Solvent Evaporation: Evaporate the organic solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the HPLC mobile phase.

  • Injection: Inject the sample onto a silica column.

  • Elution: Use an isocratic mobile phase of hexane with a small percentage of isopropanol.

  • Detection: Monitor the eluent at 325 nm. The retention times will differ for this compound and all-trans-retinol, with the all-trans isomer typically eluting later in normal-phase systems.

G Sample Biological Sample Extraction Solvent Extraction (e.g., Hexane/Isopropanol) Sample->Extraction Evaporation Evaporation under N₂ Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC HPLC System (Normal-Phase) Reconstitution->HPLC Separation Isomer Separation on Silica Column HPLC->Separation Detection UV-Vis Detection (325 nm) Separation->Detection Quantification Quantification Detection->Quantification

Figure 3. Experimental Workflow for HPLC Analysis of Retinol Isomers.
Spectroscopic Analysis

  • UV-Visible Spectroscopy: The UV-Vis absorption spectrum of retinoids is characteristic of their conjugated polyene system. The λmax for all-trans-retinol is approximately 325 nm in ethanol.[5] Cis-isomers, like this compound, are expected to show a slight blue shift in their λmax and a lower molar extinction coefficient compared to the all-trans isomer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the definitive structural elucidation of retinol isomers. The chemical shifts and coupling constants of the protons and carbons in the polyene chain are highly sensitive to the cis/trans configuration of the double bonds.

Summary and Future Directions

The primary distinction between this compound and all-trans-retinol is the geometry of the C4-C5 double bond, which imparts a bent structure to the 4Z isomer in contrast to the linear all-trans form. This structural difference is predicted to influence the stability, spectroscopic properties, and biological activity of this compound.

While all-trans-retinol is well-studied as the primary dietary form of vitamin A and a precursor to the biologically active all-trans-retinoic acid, there is a significant gap in the literature regarding the specific biological roles and quantitative biochemical parameters of this compound.

Future research should focus on:

  • Synthesis and Purification of this compound: To enable detailed biochemical and biological studies.

  • Quantitative Binding Assays: To determine the binding affinities of this compound and its metabolites to RBP, CRBP, RARs, and RXRs.

  • Metabolic Studies: To investigate the enzymatic conversion of this compound to its corresponding retinaldehyde and retinoic acid isomers and compare the kinetics to that of the all-trans pathway.

  • Cell-based Assays: To assess the ability of 4Z-retinoic acid to activate gene transcription via RAREs and to evaluate its overall biological potency compared to all-trans-retinoic acid.

A deeper understanding of the structure-function relationships of less common retinol isomers like this compound could provide valuable insights into the broader physiological roles of retinoids and may open new avenues for the design of synthetic retinoids with tailored therapeutic properties.

References

The Enzymatic Conversion of 4Z-Retinol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the enzymatic conversion of 4Z-Retinol, a critical intermediate in retinoid metabolism. This document is intended for researchers, scientists, and drug development professionals engaged in the study of vision, cellular differentiation, and related therapeutic areas. Herein, we detail the key enzymes, metabolic pathways, and experimental protocols relevant to the study of this specific cis-isomer of retinol.

Introduction to this compound Metabolism

Retinoid metabolism is a complex network of enzymatic reactions essential for numerous physiological processes, most notably vision and the regulation of gene expression. While all-trans-retinol is the most abundant and well-studied isomer, various cis-isomers, including this compound, play crucial roles as metabolic intermediates. This compound, specifically, is recognized as a precursor in the biosynthesis of 11-cis-retinoic acid. Understanding the enzymes that recognize and process this compound is paramount for elucidating the finer details of the retinoid metabolic cascade and for the development of novel therapeutics targeting this pathway.

The enzymatic conversion of this compound primarily involves two key classes of enzymes: Retinol Dehydrogenases (RDHs) , which catalyze its oxidation to 4Z-Retinal, and Lecithin:Retinol Acyltransferase (LRAT) , responsible for its esterification to 4Z-Retinyl esters for storage. Subsequent conversion of 4Z-Retinal to 4Z-Retinoic acid is carried out by Retinal Dehydrogenases (RALDHs) .

Key Enzymes in this compound Conversion

While direct kinetic data for the enzymatic conversion of this compound is not extensively documented, the substrate promiscuity of several retinoid-processing enzymes towards other cis-isomers provides a strong basis for understanding its metabolism.

Retinol Dehydrogenases (RDHs)

Several members of the short-chain dehydrogenase/reductase (SDR) superfamily, particularly the RDH11-14 subfamily, exhibit "dual-substrate specificity," enabling them to metabolize both all-trans and various cis-retinols[1][2]. This adaptability suggests a high likelihood of activity towards this compound.

  • RDH5: This enzyme is known to oxidize various cis-retinoids and is a candidate for the conversion of this compound[3].

  • RDH12: Demonstrates broad specificity for both all-trans and 11-cis retinoids, indicating its potential to act on other geometric isomers like this compound[4].

  • RDH14: Exhibits catalytic activity towards 9-cis, 11-cis, and 13-cis-retinal isomers, highlighting the capacity of this enzyme family to process a range of cis-configurations[5].

The oxidation of this compound to 4Z-Retinal is a critical, reversible step in the pathway. The general reaction is as follows:

This compound + NAD(P)⁺ ⇌ 4Z-Retinal + NAD(P)H + H⁺

Lecithin:Retinol Acyltransferase (LRAT)

LRAT is the primary enzyme responsible for the esterification of retinol, a crucial step for its storage and for providing the substrate for isomerization in the visual cycle[6][7]. LRAT is known to esterify both all-trans-retinol and 11-cis-retinol, suggesting it may also accommodate other cis-isomers such as this compound[8].

The esterification reaction proceeds as follows:

This compound + Phosphatidylcholine → 4Z-Retinyl Ester + Lysophosphatidylcholine

Retinal Dehydrogenases (RALDHs)

The irreversible oxidation of 4Z-Retinal to 4Z-Retinoic acid is catalyzed by RALDHs. The substrate specificity of different RALDH isoforms for various retinal isomers has been documented. For instance, RALDH4 shows high activity for 9-cis-retinal and lower activity for 13-cis-retinal, suggesting that a specific RALDH isoform may be responsible for the conversion of 4Z-Retinal[9].

The reaction is as follows:

4Z-Retinal + NAD⁺ + H₂O → 4Z-Retinoic Acid + NADH + 2H⁺

Quantitative Data on Enzymatic Conversion

EnzymeSubstrateKm (µM)Vmax/kcatSource
LRAT all-trans-Retinol0.240.17 nmol/min/mg[10]
11-cis-Retinol2.080.13 nmol/min/mg[10]
RDH10 11-cis-Retinol (with NAD⁺)2.0-[11]
11-cis-Retinol (with NADP⁺)0.69-[11]
RALDH3 all-trans-Retinal-Vmax/Km = 77.9[9]
RALDH4 9-cis-Retinal-Vmax/Km = 27.4[9]
13-cis-Retinal-Vmax/Km = 8.24[9]

Table 1: Kinetic Parameters of Retinoid-Metabolizing Enzymes for Various Isomers. Note the absence of specific data for this compound, highlighting a key area for future research.

Signaling and Metabolic Pathways

The metabolism of this compound is integrated into the broader retinoid signaling pathway, ultimately leading to the generation of biologically active retinoic acid isomers that regulate gene transcription via nuclear receptors.

Enzymatic_Conversion_of_4Z_Retinol node_4Z_Retinol This compound node_4Z_Retinal 4Z-Retinal node_4Z_Retinol->node_4Z_Retinal RDHs (e.g., RDH5, 12, 14) NAD(P)+ -> NAD(P)H node_4Z_Retinyl_Ester 4Z-Retinyl Ester (Storage) node_4Z_Retinol->node_4Z_Retinyl_Ester LRAT Phosphatidylcholine -> Lyso-PC node_4Z_Retinal->node_4Z_Retinol RDHs NAD(P)H -> NAD(P)+ node_4Z_Retinoic_Acid 4Z-Retinoic Acid node_4Z_Retinal->node_4Z_Retinoic_Acid RALDHs NAD+ -> NADH node_Gene_Transcription Regulation of Gene Transcription node_4Z_Retinoic_Acid->node_Gene_Transcription Nuclear Receptors (RAR, RXR) node_4Z_Retinyl_Ester->node_4Z_Retinol REH RDH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis node_enzyme Prepare Enzyme Source (e.g., tissue microsomes, purified recombinant RDH) node_initiate Initiate Reaction (Combine enzyme and substrate) node_enzyme->node_initiate node_substrate Prepare Substrate Mix (this compound, NAD(P)+, Buffer) node_substrate->node_initiate node_incubate Incubate (e.g., 37°C for 5-60 min) node_initiate->node_incubate node_stop Stop Reaction (e.g., addition of organic solvent) node_incubate->node_stop node_extract Extract Retinoids (e.g., Hexane extraction) node_stop->node_extract node_hplc HPLC Analysis (Normal-phase, UV detection) node_extract->node_hplc node_quantify Quantify 4Z-Retinal (Peak area vs. standard curve) node_hplc->node_quantify

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of 4Z-Retinol from other Geometric Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation of 4Z-Retinol from its other geometric isomers, including all-trans-Retinol, 9-cis-Retinol, and 13-cis-Retinol. The method utilizes normal-phase chromatography, which provides superior resolution for non-polar geometric isomers. This protocol is critical for researchers in drug development and vision science, where the specific biological activity of individual retinol isomers is of significant interest. The provided methodology offers a reliable approach for the qualitative and quantitative analysis of retinol isomer mixtures.

Introduction

Retinol (Vitamin A) is a fat-soluble vitamin essential for numerous physiological processes, including vision, immune function, embryonic development, and cell differentiation.[1] Retinol exists as several geometric isomers, each with distinct biological activities and metabolic pathways. The all-trans-retinol isomer is the most common and biologically active form. However, cis-isomers, such as 9-cis, 11-cis, and 13-cis-retinol, also play crucial physiological roles. The this compound (4-cis-Retinol) isomer is a less common but biologically relevant form, and its unique functions and metabolic fate are areas of active research.

Accurate separation and quantification of these isomers are paramount to understanding their specific biological roles. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose.[2][3] Normal-phase HPLC, in particular, has demonstrated superior resolving power for the geometric isomers of retinoids compared to reverse-phase chromatography.[4] This application note provides a detailed protocol for a normal-phase HPLC method optimized for the separation of this compound from other common retinol isomers.

Experimental Protocol

This protocol is based on established methods for the separation of retinol isomers using normal-phase HPLC.[4]

1. Materials and Reagents

  • Solvents: HPLC-grade n-hexane and 2-propanol.

  • Standards: Crystalline all-trans-Retinol, 9-cis-Retinol, 13-cis-Retinol, and this compound (if available). Prepare individual stock solutions in ethanol and store at -20°C in amber vials to protect from light.

  • Sample Preparation: Samples containing retinol isomers should be extracted using a suitable organic solvent (e.g., hexane-isopropanol mixture). All sample and standard handling must be performed under yellow or red light to prevent photoisomerization.[4]

2. HPLC System and Conditions

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A normal-phase silica column (e.g., Zorbax SIL, 4.6 x 250 mm, 5 µm particle size) is recommended for optimal isomer separation.[4]

  • Mobile Phase: An isocratic mobile phase consisting of n-hexane and 2-propanol. A typical starting ratio is 99.6:0.4 (v/v) n-hexane:2-propanol.[4] The percentage of 2-propanol can be adjusted to optimize the separation.

  • Flow Rate: 1.5 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 325 nm, which is the absorbance maximum for retinol.[4]

  • Injection Volume: 20 µL.

3. Standard and Sample Preparation

  • Standard Preparation: Prepare working standard solutions by diluting the stock solutions in the mobile phase to concentrations ranging from 0.1 to 10 µg/mL.

  • Sample Preparation:

    • Homogenize the biological sample (e.g., tissue, cells) in a suitable buffer.

    • Extract the retinoids with a mixture of n-hexane and isopropanol (e.g., 3:2 v/v).

    • Vortex the mixture vigorously and centrifuge to separate the phases.

    • Collect the upper organic phase containing the retinoids.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase for HPLC analysis.

4. Data Analysis

  • Identify the peaks corresponding to the different retinol isomers by comparing their retention times with those of the authentic standards.

  • Quantify the amount of each isomer by integrating the peak area and comparing it to a standard curve generated from the analysis of the working standard solutions.

Quantitative Data

The following table provides representative retention times for common retinol isomers based on a normal-phase HPLC method. The exact retention time for this compound should be determined experimentally using a pure standard. The elution order of cis-isomers can vary depending on the specific chromatographic conditions.

Retinol IsomerRepresentative Retention Time (minutes)
13-cis-Retinol ~21
9-cis-Retinol ~27
all-trans-Retinol ~29
This compound To be determined experimentally

Retention times are based on data for 13-cis and 9-cis retinol from a normal-phase separation and are for illustrative purposes.[4]

Visualizations

Retinoid Signaling Pathway

The biological effects of retinol are primarily mediated by its active metabolite, all-trans-retinoic acid (atRA), which regulates gene expression through nuclear receptors.

Retinoid_Signaling_Pathway cluster_blood Bloodstream Retinol_RBP Retinol-RBP Complex STRA6 STRA6 Receptor Retinol_RBP->STRA6 Binds Retinol Retinol STRA6->Retinol Cellular Uptake Retinal Retinaldehyde Retinol->Retinal RDH (reversible) atRA all-trans Retinoic Acid Retinal->atRA RALDH (irreversible) RAR_RXR RAR-RXR Heterodimer atRA->RAR_RXR binds to atRA->atRA_nucleus RARE RARE (DNA) RAR_RXR->RARE binds to Gene Target Gene Transcription RARE->Gene regulates atRA_nucleus->RAR_RXR HPLC_Workflow Sample Biological Sample Extraction Solvent Extraction (Hexane/Isopropanol) Sample->Extraction Evaporation Evaporation (under Nitrogen) Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation Normal-Phase Silica Column Injection->Separation Detection UV Detection (325 nm) Separation->Detection Analysis Data Analysis (Quantification) Detection->Analysis

References

Application Notes and Protocols for the Laboratory Synthesis of 4Z-Retinol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the laboratory synthesis of 4Z-Retinol, an isomer of Vitamin A. The synthetic strategy is centered around a Z-selective Horner-Wadsworth-Emmons reaction to construct the crucial C4-C5 cis double bond. This protocol is intended for researchers in organic chemistry, medicinal chemistry, and drug development. It includes a comprehensive methodology, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

Retinoids, a class of compounds derived from vitamin A, are essential for various biological processes, including vision, cell growth, and differentiation. The specific geometry of the polyene chain in retinoids is critical for their biological activity. This compound is a geometric isomer of retinol (all-trans-retinol) with a cis configuration at the C4-C5 double bond. The synthesis of specific retinoid isomers is often challenging due to the potential for isomerization. This protocol outlines a stereoselective approach to synthesize this compound, providing researchers with a reliable method for obtaining this specific isomer for further study. The key step in this synthesis is a Still-Gennari modification of the Horner-Wadsworth-Emmons olefination, which is known to favor the formation of Z-alkenes.

Synthetic Strategy

The synthesis of this compound is approached through a convergent strategy, culminating in a Z-selective Horner-Wadsworth-Emmons reaction. The overall workflow is depicted in the diagram below. The synthesis begins with the preparation of a C15-phosphonate and a C5-aldehyde. The crucial Z-olefination is achieved under Still-Gennari conditions, followed by reduction of the resulting ester to the corresponding alcohol, this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Protocol cluster_end Final Product & Analysis beta_ionone β-Ionone step1 Step 1: Synthesis of β-C14-Aldehyde beta_ionone->step1 Oxidative Cleavage tfa Trifluoroacetic Anhydride step2 Step 2: Synthesis of (Z)-selective Phosphonate tfa->step2 Esterification step3 Step 3: Still-Gennari Olefination step1->step3 step2->step3 step4 Step 4: Reduction to This compound step3->step4 Ester Intermediate purification Purification (HPLC) step4->purification characterization Characterization (NMR, UV-Vis, MS) purification->characterization final_product This compound characterization->final_product

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Safety Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Retinoids are sensitive to light, heat, and oxygen; therefore, all reactions and purifications should be performed under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

3.1. Synthesis of β-C14 Aldehyde (from β-Ionone)

  • Oxidative Cleavage: Dissolve β-ionone (1.0 eq) in a mixture of dichloromethane (DCM) and methanol (MeOH) (3:1) and cool to -78 °C.

  • Bubble ozone gas through the solution until a persistent blue color is observed.

  • Purge the solution with nitrogen gas to remove excess ozone.

  • Add dimethyl sulfide (DMS) (2.0 eq) and allow the reaction to warm to room temperature overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford β-C14 aldehyde.

3.2. Synthesis of Bis(2,2,2-trifluoroethyl) (2-(diethoxyphosphoryl)acetyl) carbonate (Still-Gennari Phosphonate)

  • To a solution of diethyl phosphonoacetic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add triethylamine (2.2 eq).

  • Slowly add trifluoroacetic anhydride (1.1 eq) and stir the reaction mixture at 0 °C for 1 hour.

  • The resulting phosphonate is used directly in the next step without further purification.

3.3. Still-Gennari Olefination for 4Z-Retinoic Ester

  • To a solution of the Still-Gennari phosphonate (from step 3.2, 1.5 eq) in anhydrous THF at -78 °C, add potassium bis(trimethylsilyl)amide (KHMDS) (1.5 eq) and 18-crown-6 (1.5 eq).

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of β-C14 aldehyde (from step 3.1, 1.0 eq) in anhydrous THF dropwise.

  • Continue stirring at -78 °C for 4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 4Z-retinoic ester.

3.4. Reduction to this compound

  • Dissolve the 4Z-retinoic ester (1.0 eq) in anhydrous diethyl ether at -78 °C.

  • Add diisobutylaluminium hydride (DIBAL-H) (2.5 eq, 1.0 M solution in hexanes) dropwise.

  • Stir the reaction at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

  • Allow the mixture to warm to room temperature and stir until two clear layers form.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

3.5. Purification and Characterization

  • Purification: The crude this compound is purified by high-performance liquid chromatography (HPLC) using a normal-phase column with a hexane/isopropanol mobile phase. The collection of fractions should be done in amber vials to prevent photoisomerization.

  • Characterization: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, UV-Vis spectroscopy, and mass spectrometry.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound. The NMR data is estimated based on known values for similar cis-retinoid isomers.

ParameterValueReference/Method
Overall Yield 30-40%Estimated from similar syntheses
Purity (post-HPLC) >98%HPLC analysis
UV-Vis (λmax in EtOH) ~325 nmSpectroscopic analysis
¹H NMR (CDCl₃, est.) δ 6.0-7.0 (m, olefinic H), 5.6-5.8 (m, olefinic H), 4.3 (d, -CH₂OH), 2.0-2.4 (m, allylic H), 1.0-1.8 (m, alkyl H)Estimated
¹³C NMR (CDCl₃, est.) δ 120-140 (olefinic C), 59.5 (-CH₂OH), 20-40 (alkyl C)Estimated
Mass Spectrometry (m/z) 286.23 [M]⁺Calculated for C₂₀H₃₀O

Signaling Pathways and Logical Relationships

The Horner-Wadsworth-Emmons reaction mechanism dictates the stereochemical outcome of the olefination step. The use of a Still-Gennari phosphonate with electron-withdrawing trifluoroethyl groups kinetically favors the formation of the Z-isomer.

HWE_Mechanism start Phosphonate + Aldehyde base KHMDS, 18-crown-6 -78 °C start->base intermediate Erythro Intermediate (Kinetically Favored) base->intermediate elimination Rapid Elimination intermediate->elimination threo Threo Intermediate (Thermodynamically Favored) intermediate->threo Reversible z_alkene Z-Alkene (4Z-Retinoic Ester) elimination->z_alkene e_alkene E-Alkene (minor product) threo->e_alkene

Caption: Simplified mechanism of the Z-selective Still-Gennari olefination.

Application Notes and Protocols for 4Z-Retinol in In-Vitro Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoids, a class of compounds derived from vitamin A, are crucial regulators of cellular processes such as proliferation, differentiation, and apoptosis.[1] Their therapeutic potential is vast, with applications in dermatology, oncology, and regenerative medicine.[2][3] 4Z-Retinol, a specific geometric isomer of retinol, serves as a synthetic intermediate for other retinoids like 11-cis-Retinoic Acid.[] While extensive research exists for all-trans-retinol and its metabolite, all-trans-retinoic acid (ATRA), specific in-vitro studies on this compound are limited. Therefore, these application notes and protocols are based on established methodologies for retinoids in general, providing a framework for investigating the biological effects of this compound in cell culture.

Retinoids exert their effects primarily through nuclear receptors, the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[5][6] Upon entering the cell, retinol is metabolized to its active forms, which then bind to these receptors, leading to the regulation of target gene expression.[7]

Data Presentation: Effects of Retinoids on Cellular Processes

The following tables summarize representative quantitative data from in-vitro studies on retinoids (primarily all-trans-retinol and its derivatives) to provide a comparative context for designing experiments with this compound.

Table 1: Cytotoxicity of Retinoids in Various Cell Lines

CompoundCell LineAssayIC50 ValueReference
Retinol Derivative 3Human Adult FibroblastsMTT96 µM[8]
Retinoic AcidAMJ13 (Breast Cancer)MTT104.7 ± 3.8 µg/ml[3]
Retinoic AcidMCF-7 (Breast Cancer)MTT139.9 ± 4.6 µg/ml[3]
Retinoic AcidCAL-51 (Breast Cancer)MTT169.1 ± 8.2 µg/ml[3]

Table 2: Effects of Retinoids on Proliferation and Extracellular Matrix Synthesis

Compound/ProductCell LineConcentrationEffectQuantitative MeasurementReference
Retinoids SerumNHDF0.625 mg/mLIncreased Proliferation43% increase in BrdU positive cells[9]
Retinoids SerumNHDF1.25 mg/mLIncreased Proliferation32% increase in BrdU positive cells[9]
Retinoids SerumNHDF0.625 mg/mLIncreased Collagen Synthesis230% increase in newly synthesized collagen[10]
Retinoids SerumNHDF1.25 mg/mLIncreased Collagen Synthesis386% increase in newly synthesized collagen[10]
Retinoids SerumNHDF1.25 mg/mLIncreased Elastin Synthesis77% increase in elastin levels[9]
RetinolGRX (Murine Liver Myofibroblast)Not specifiedDecreased Proliferation-[11]
RetinolGRX (Murine Liver Myofibroblast)Not specifiedIncreased Fibronectin Secretion-[11]
RetinolGRX (Murine Liver Myofibroblast)Not specifiedDecreased Collagen Secretion-[11]

Mandatory Visualizations

Signaling Pathway

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4Z_Retinol This compound 4Z_Retinol_in This compound 4Z_Retinol->4Z_Retinol_in Cellular Uptake CRBP Cellular Retinol Binding Protein (CRBP) 4Z_Retinol_in->CRBP Binds to Metabolism Metabolism to active forms (e.g., Retinoic Acid) CRBP->Metabolism Active_Metabolite Active Metabolite Metabolism->Active_Metabolite CRABP Cellular Retinoic Acid Binding Protein (CRABP) RAR RAR CRABP->RAR Translocation Active_Metabolite->CRABP Binds to RARE Retinoic Acid Response Element (RARE) RAR->RARE Binds to RXR RXR RXR->RARE Heterodimerizes with RAR Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Regulates Biological_Effects Cellular Proliferation, Differentiation, Apoptosis Gene_Transcription->Biological_Effects Leads to

Caption: Generalized retinoid signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Prepare_Stock Prepare this compound Stock Solution (e.g., in DMSO, protect from light) Prepare_Media Prepare treatment media with desired This compound concentrations Prepare_Stock->Prepare_Media Cell_Culture Culture chosen cell line to desired confluency Treat_Cells Treat cells for a defined incubation period Cell_Culture->Treat_Cells Prepare_Media->Treat_Cells Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT, BrdU) Treat_Cells->Cell_Viability Differentiation Differentiation Assay (e.g., Morphological analysis, marker expression) Treat_Cells->Differentiation Gene_Expression Gene Expression Analysis (e.g., qPCR, Western Blot) Treat_Cells->Gene_Expression

Caption: General experimental workflow for in-vitro studies.

Experimental Protocols

1. Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, light-protected microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile filter tips

Protocol:

  • Due to the light and oxygen sensitivity of retinoids, perform all steps under subdued light and, if possible, under an inert gas atmosphere.[12]

  • To prepare a high-concentration stock solution (e.g., 10-50 mM), dissolve the this compound powder in DMSO.[13] For example, to make a 50 mM stock solution from 5 mg of this compound (MW: 286.45 g/mol ), add 349 µL of DMSO.

  • Gently warm the solution to 37°C for 3-5 minutes to aid dissolution.[13]

  • Vortex briefly to ensure the solution is homogenous.

  • Aliquot the stock solution into smaller volumes in light-protected tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.[13][14]

2. Cell Culture and Treatment with this compound

Materials:

  • Chosen cell line (e.g., HaCaT keratinocytes, NHDF fibroblasts, cancer cell lines)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks or plates

  • This compound stock solution

Protocol:

  • Culture the cells in a suitable medium and conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency for the experiment (typically 70-80%).

  • On the day of the experiment, pre-warm the cell culture medium to 37°C.

  • Thaw an aliquot of the this compound stock solution at 37°C.[13]

  • To avoid precipitation, add the this compound stock solution to the pre-warmed medium and mix well. The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent toxicity.[13]

  • Remove the old medium from the cells and wash with PBS.

  • Add the treatment medium containing the desired concentrations of this compound to the cells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding to analysis.

3. Cell Viability/Proliferation Assay (MTT Assay)

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • 96-well plates

  • Multi-well spectrophotometer

Protocol:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound as described in Protocol 2.

  • At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Incubate for at least 15 minutes at room temperature with gentle shaking, protected from light.

  • Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Calculate cell viability as a percentage of the vehicle control.

4. Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., genes involved in cell cycle, differentiation, or retinoid signaling) and a housekeeping gene

  • qPCR instrument

Protocol:

  • Treat cells with this compound as described in Protocol 2 in 6-well plates or larger formats.

  • At the end of the incubation period, lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.

  • Quantify the RNA concentration and assess its purity.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the genes of interest.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle control.

5. Western Blot Analysis for Protein Expression

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with this compound as described in Protocol 2.

  • Lyse the cells in lysis buffer and collect the protein lysate.

  • Determine the protein concentration of each sample using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

References

Application Notes and Protocols for the Quantification of Retinol Isomers, with Special Consideration for 4Z-Retinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinol, a form of Vitamin A, is a crucial micronutrient that plays a vital role in a myriad of physiological processes, including vision, immune function, cell differentiation, and embryonic development.[1] It exists in various isomeric forms, with the geometric configuration of the polyene chain dictating its biological activity and interaction with cellular receptors. While all-trans-retinol is the most common and biologically active precursor to retinoic acid, cis-isomers such as 9-cis, 11-cis, and 13-cis-retinol also play significant physiological roles.

The accurate quantification of specific retinol isomers is paramount in understanding their distinct biological functions, metabolic pathways, and pharmacokinetic profiles. This is particularly critical in drug development and nutritional research, where the isomeric purity of retinoid-based therapeutics or supplements can significantly impact efficacy and safety.

This document provides detailed application notes and protocols for the analytical quantification of retinol isomers, with a special focus on providing a framework for the analysis of less common isomers like 4Z-Retinol . While specific validated methods for this compound are not extensively reported in the scientific literature, the principles and techniques detailed herein for the separation and quantification of other retinol isomers can be readily adapted and validated for this purpose. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offer the necessary selectivity and sensitivity for isomer-specific quantification.

Analytical Techniques and Performance

The choice of analytical technique for retinol isomer quantification depends on the required sensitivity, selectivity, and the complexity of the sample matrix. HPLC-UV is a robust and widely available technique suitable for relatively high concentration samples, while LC-MS/MS provides superior sensitivity and specificity, making it ideal for trace-level analysis in complex biological matrices.[2]

Quantitative Data Summary

The following tables summarize typical performance characteristics of analytical methods for the quantification of retinol and its isomers. It is crucial to note that these values are illustrative, and specific performance will depend on the instrumentation, sample matrix, and method validation parameters.

Table 1: HPLC-UV Method Performance for Retinol Isomer Analysis [3][4]

ParameterTypical ValueNotes
Linearity Range0.05 - 10 µg/mLFor all-trans-retinol. Linearity should be established for each specific isomer.[4]
Limit of Detection (LOD)0.2 - 3.5 pmolDependent on the specific isomer and chromatographic conditions.[3]
Limit of Quantification (LOQ)0.4 - 5.0 pmol / 20 ng/mLDependent on the specific isomer and chromatographic conditions.[3][4]
Intra-assay Precision (%CV)5.9 - 10.0%Reflects repeatability on the same day.[3]
Inter-assay Precision (%CV)5.9 - 11.0%Reflects reproducibility on different days.[3]
Recovery93 - 101.2%Dependent on the extraction method and sample matrix.[4]

Table 2: LC-MS/MS Method Performance for Retinoid Analysis [5][6]

ParameterTypical ValueNotes
Linearity Range1 - 1000 ng/mLWide linear range is achievable with mass spectrometry.[6]
Limit of Detection (LOD)7 pg on-columnDemonstrates the high sensitivity of LC-MS/MS.[5]
Limit of Quantification (LOQ)20 pg on-column / sub-ng/mL levelsEnables quantification in limited biological samples.[5]
Intra-assay Precision (%CV)< 10%Excellent precision is typically achieved.
Inter-assay Precision (%CV)< 15%Good reproducibility across different runs.
Recovery80 - 101%Varies with the sample matrix and extraction procedure.

Experimental Protocols

Important Note: Retinoids are sensitive to light, heat, and oxidation. All sample preparation and analysis steps should be performed under yellow or red light, and samples should be protected from air and high temperatures to prevent degradation and isomerization.[3]

Protocol 1: Quantification of Retinol Isomers by HPLC-UV

This protocol is suitable for the analysis of retinol isomers in samples such as dietary supplements or pharmaceutical formulations.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of sample (e.g., dissolved supplement), add 2 mL of ethanol containing an internal standard (e.g., retinyl acetate).

  • Vortex for 30 seconds.

  • Add 5 mL of n-hexane, vortex for 2 minutes, and centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer to a clean tube.

  • Repeat the extraction with another 5 mL of n-hexane and combine the hexane fractions.

  • Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase.

2. HPLC-UV Conditions

  • Column: A normal-phase column (e.g., Zorbax SIL, 4.6 x 250 mm, 5 µm) is recommended for optimal separation of retinol isomers.[7]

  • Mobile Phase: Isocratic elution with a mixture of n-hexane and a polar modifier (e.g., 0.4% 2-propanol in hexane).[7] The exact composition may need to be optimized to achieve baseline separation of this compound from other isomers.

  • Flow Rate: 1.0 - 2.0 mL/min.[7]

  • Injection Volume: 20 - 100 µL.[3][4]

  • Column Temperature: 25 - 30°C.

  • UV Detection: 325 nm.[4]

3. Quantification

  • Prepare a calibration curve using a certified pure standard of this compound.

  • Inject the prepared sample extracts and standards onto the HPLC system.

  • Identify and integrate the peak corresponding to this compound based on its retention time compared to the standard.

  • Calculate the concentration of this compound in the original sample using the calibration curve and accounting for the dilution factor.

Protocol 2: High-Sensitivity Quantification of Retinol Isomers by LC-MS/MS

This protocol is designed for the quantification of retinol isomers in complex biological matrices like serum or plasma.

1. Sample Preparation (Protein Precipitation)

  • To 200 µL of serum or plasma in a microcentrifuge tube, add an internal standard (a deuterated analog of the analyte is preferred for MS analysis).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.[3]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[3]

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

  • LC Column: A C18 reversed-phase column (e.g., Accucore C18, 100 x 2.1 mm, 2.6 µm) is commonly used.[3]

  • Mobile Phase A: Water with 0.1% formic acid.[3]

  • Mobile Phase B: Methanol with 0.1% formic acid.[3]

  • Gradient Elution: A gradient from a higher percentage of mobile phase A to a higher percentage of mobile phase B is typically used to separate the isomers and elute them from the reversed-phase column. The gradient program needs to be optimized for the separation of this compound.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 20 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and the internal standard must be determined by infusing pure standards into the mass spectrometer.

3. Quantification

  • Prepare a calibration curve by spiking a blank matrix (e.g., charcoal-stripped serum) with known concentrations of the this compound standard and the internal standard.

  • Process the calibration standards and the unknown samples using the same sample preparation procedure.

  • Analyze the extracts by LC-MS/MS.

  • Calculate the ratio of the peak area of this compound to the peak area of the internal standard.

  • Determine the concentration of this compound in the samples by plotting the peak area ratios against the concentrations of the calibration standards.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Analysis Sample Biological Sample or Formulation Homogenization Homogenization (if solid) Extraction Extraction (LLE, SPE, or PPT) Homogenization->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC HPLC or LC-MS/MS Separation Reconstitution->LC Detection UV or MS/MS Detection LC->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification retinoid_signaling cluster_cell Target Cell cluster_nucleus Nucleus Retinol Retinol Isomers (e.g., all-trans, 4Z) CRBP Cellular Retinol Binding Protein (CRBP) Retinol->CRBP Binding RAL Retinaldehyde CRBP->RAL Oxidation RA Retinoic Acid (RA) RAL->RA Oxidation CRABP Cellular Retinoic Acid Binding Protein (CRABP) RA->CRABP Binding RAR Retinoic Acid Receptor (RAR) CRABP->RAR Transport to Nucleus RXR Retinoid X Receptor (RXR) RAR->RXR Heterodimerization RARE Retinoic Acid Response Element (RARE) on DNA RXR->RARE Binding Gene Target Gene Transcription RARE->Gene

References

Application Notes and Protocols for 4Z-Retinol: Handling and Storage for Optimal Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the handling and storage of 4Z-Retinol to minimize degradation and ensure the integrity of the compound for research and development purposes. Due to limited specific stability data for the 4Z-isomer of retinol, the following recommendations are based on established best practices for handling all-trans-retinol and other cis-isomers, which are known to be sensitive to light, oxygen, and heat.

Introduction

This compound is a geometric isomer of retinol (Vitamin A) and serves as a key intermediate in the synthesis of other retinoids, such as 11-cis-Retinoic Acid.[] Like other retinoids, this compound is susceptible to degradation, which can impact experimental results and the development of retinoid-based therapeutics. The primary factors contributing to retinol degradation are exposure to light, oxygen, and elevated temperatures.[2][3] Proper handling and storage are therefore critical to maintain its chemical integrity and biological activity.

Chemical Stability and Degradation Pathways

Retinoids, including their various isomers, are prone to both isomerization and oxidation. Light can induce isomerization from the cis to the all-trans configuration, altering the molecule's biological activity.[4] Oxidation, accelerated by light and heat, can lead to the formation of various degradation products, rendering the compound inactive.[3]

Recommended Handling Protocols

To mitigate degradation, all manipulations involving this compound should be performed under conditions that limit exposure to light, oxygen, and heat.

General Handling
  • Work in a controlled environment: Conduct all procedures in a laboratory with minimized light exposure. The use of yellow or red lighting is highly recommended to prevent photo-isomerization and degradation.[3]

  • Inert atmosphere: When handling this compound in its pure form or in solution, the use of an inert gas atmosphere (e.g., argon or nitrogen) is advised to displace oxygen and prevent oxidation.[3]

  • Temperature control: Keep the compound and its solutions cooled on ice or a cold block during handling whenever possible.

Preparation of Stock Solutions
  • Solvent selection: this compound is practically insoluble in water but soluble in organic solvents such as absolute ethanol, methanol, chloroform, and ether.[3] For long-term storage of solutions, peroxide-free ethyl ether or acid-free acetone is preferred. Ethanol is suitable for short-term storage and spectroscopic analysis.[3]

  • Solution preparation:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound under subdued light.

    • Dissolve in a suitable deoxygenated solvent.

    • Store the stock solution in an amber glass vial with a Teflon-lined cap to protect from light.

    • Purge the headspace of the vial with an inert gas before sealing.

Recommended Storage Protocols

Proper storage is paramount to preserving the stability of this compound.

Solid Compound
  • Temperature: Store solid this compound at -20°C or lower for long-term stability.[][3]

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen).[3]

  • Light protection: Keep the container wrapped in aluminum foil or in a light-blocking secondary container.

Solutions
  • Temperature: Store stock solutions at -20°C or preferably at -70°C for long-term storage.[3]

  • Light protection: Use amber vials and store them in the dark.

  • Avoid freeze-thaw cycles: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing, which can accelerate degradation.

Quantitative Data on Retinol Stability

Table 1: Stability of Retinol in a Cream Formulation at 37°C

Exposure ConditionDuration (hours)Retinol Stability (%)
Light and Air0.594.4
194.8
292.4
491.5
Light and Nitrogen0.596.5
491.3
Dark and Air499.2
Dark and Nitrogen496.9

Data adapted from a study on a 0.3% retinol cream.[5][6]

Table 2: Long-Term and Accelerated Stability of Retinoids in Cosmetic Products

Storage ConditionDuration (months)Decline in Retinoid Content (%)
25°C60 - 80
40°C640 - 100

Data reflects the range of degradation observed in various commercial retinoid products and highlights the significant impact of temperature.[2][7]

Experimental Protocols

Protocol for Assessing this compound Purity and Degradation by HPLC

This protocol outlines a general method for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), a widely used technique for the separation and quantification of retinoid isomers.[8][9][10]

Objective: To determine the purity of a this compound sample and quantify its degradation products.

Materials:

  • This compound sample

  • HPLC-grade solvents (e.g., hexane, ethyl acetate, methanol, water)

  • HPLC system with a UV or Diode Array Detector (DAD)

  • Normal-phase or reverse-phase HPLC column suitable for retinoid separation

Procedure:

  • Sample Preparation:

    • Under subdued light, accurately weigh a small amount of the this compound sample.

    • Dissolve the sample in a suitable solvent (e.g., ethanol or the mobile phase) to a known concentration.

    • Filter the sample through a 0.22 µm syringe filter into an amber HPLC vial.

  • HPLC Analysis:

    • Set up the HPLC system with an appropriate column and mobile phase. Normal-phase chromatography often provides better resolution for retinoid isomers.[8]

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample onto the column.

    • Monitor the elution of compounds using the UV/DAD detector at the absorbance maximum for retinol (approximately 325 nm).

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time (a standard may be required for confirmation).

    • Integrate the peak areas of this compound and any degradation products.

    • Calculate the purity of the sample as the percentage of the this compound peak area relative to the total peak area.

Visualizations

Retinoid Signaling Pathway

The biological effects of retinoids are mediated through their conversion to retinoic acid and subsequent binding to nuclear receptors.

Retinoid_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Target Cell Retinol_RBP Retinol-RBP Complex STRA6 STRA6 Receptor Retinol_RBP->STRA6 Binding Retinol Retinol STRA6->Retinol Uptake Retinaldehyde Retinaldehyde Retinol->Retinaldehyde Oxidation (RDH) Retinaldehyde->Retinol Reduction Retinoic_Acid Retinoic Acid Retinaldehyde->Retinoic_Acid Oxidation (RALDH) CRABP CRABP Retinoic_Acid->CRABP Binding RAR_RXR RAR-RXR Retinoic_Acid->RAR_RXR Ligand Binding CRABP->RAR_RXR Nuclear Translocation RARE RARE RAR_RXR->RARE Binds to DNA Gene_Transcription Gene Transcription RARE->Gene_Transcription Activation/Repression

Caption: Overview of the retinoid signaling pathway.

Experimental Workflow for Stability Assessment

A generalized workflow for assessing the stability of this compound under various stress conditions.

Stability_Workflow Start This compound Sample Prepare_Solutions Prepare Solutions in Appropriate Solvent Start->Prepare_Solutions Stress_Conditions Expose to Stress Conditions (Light, Heat, Oxygen) Prepare_Solutions->Stress_Conditions Sampling Collect Samples at Defined Time Points Stress_Conditions->Sampling HPLC_Analysis Analyze by HPLC Sampling->HPLC_Analysis Data_Analysis Quantify Degradation and Assess Purity HPLC_Analysis->Data_Analysis End Determine Stability Profile Data_Analysis->End

Caption: Workflow for this compound stability testing.

References

Application Note: Purification of 4Z-Retinol from a Mixture of Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoids, a class of compounds derived from vitamin A, play crucial roles in a multitude of physiological processes, including vision, immune function, and cellular differentiation. The biological activity of retinoids is often highly dependent on their specific geometric configuration. 4Z-Retinol, also known as 9-cis-retinol, is a key stereoisomer in the visual cycle and serves as a precursor to 9-cis-retinoic acid, a ligand for both retinoic acid receptors (RARs) and retinoid X receptors (RXRs). Due to the potential for isomerization during synthesis or extraction from biological matrices, obtaining pure this compound is a critical step for accurate in vitro and in vivo studies. This application note provides a detailed protocol for the purification of this compound from a mixture of its isomers using normal-phase high-performance liquid chromatography (NP-HPLC).

Retinoids are notoriously sensitive to light, heat, and oxygen, which can induce isomerization and degradation.[1] Therefore, all handling and purification steps must be performed under yellow or red light and in an inert atmosphere where possible to maintain the integrity of the isomers.[1]

Materials and Methods

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector

  • Normal-phase silica gel HPLC column (e.g., Zorbax SIL, 5 µm, 4.6 x 250 mm)[2]

  • Solvent filtration apparatus

  • Rotary evaporator

  • Nitrogen gas cylinder for solvent evaporation

  • Amber glass vials for sample collection and storage

Reagents and Solvents
  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • 2-Propanol (HPLC grade)

  • Ethanol (Analytical grade)

  • Internal Standard (e.g., Retinyl acetate)

  • All-trans-retinol, 11-cis-retinol, 13-cis-retinol standards for peak identification

  • Nitrogen gas, high purity

Experimental Protocol

Sample Preparation

Proper sample preparation is crucial to prevent degradation and isomerization of retinol isomers.

  • Extraction from Biological Samples: For tissues or cells, homogenization in the presence of a solvent like ethanol is often the first step to disrupt the matrix. Retinoids can then be extracted using a non-polar solvent such as hexane. A common procedure involves adding hexane to the homogenate, vortexing vigorously, and then centrifuging to separate the organic and aqueous phases. The hexane layer containing the retinoids is then carefully collected.[3]

  • Saponification (Optional): If the sample contains a significant amount of retinyl esters, saponification can be performed to hydrolyze the esters and release free retinol. This is achieved by incubating the sample with potassium hydroxide (KOH) in ethanol.[2] Following saponification, the retinols are extracted with hexane.

  • Handling Precautions: All procedures should be carried out under subdued yellow or red light to prevent photoisomerization.[1] Samples should be kept on ice to minimize thermal degradation.

HPLC Purification

Normal-phase HPLC is the preferred method for achieving high-resolution separation of retinol geometric isomers.[3]

  • Chromatographic Conditions:

    • Column: Normal-phase silica gel column (e.g., Zorbax SIL, 5 µm, 4.6 x 250 mm).[2]

    • Mobile Phase: A mixture of hexane and a polar modifier like ethyl acetate or 2-propanol is typically used. A common starting point is an isocratic elution with a low percentage of the polar solvent. For example, 10% ethyl acetate in hexane or 0.4% 2-propanol in hexane.[2][3] The exact ratio may need to be optimized for the specific column and isomer mixture.

    • Flow Rate: A flow rate of 1.4 to 2.0 mL/min is generally effective.[2][3]

    • Detection: UV detection at 325 nm is optimal for retinol isomers.[2]

  • Procedure:

    • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

    • Dissolve the crude mixture of retinol isomers in a small volume of the mobile phase.

    • Inject the sample onto the HPLC column.

    • Monitor the separation at 325 nm.

    • Collect the fractions corresponding to the this compound (9-cis-retinol) peak. Peak identification should be confirmed by comparing retention times with a pure standard.

Post-Purification Handling
  • Solvent Evaporation: The collected fractions containing the purified this compound are typically evaporated to dryness under a gentle stream of nitrogen or using a rotary evaporator at low temperature.

  • Storage: The purified this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at -80°C in an amber vial to protect it from light and oxidation.[4]

Data Presentation

The separation of retinol isomers can be quantified by their retention times (tR) under specific HPLC conditions. The following table summarizes typical retention data for common retinol isomers obtained using a normal-phase silica column.

IsomerCommon NameRetention Time (min)Chromatographic ConditionsReference
This compound 9-cis-Retinol 27.0 Zorbax SIL (4.6 x 250 mm, 5 µm), 0.4% 2-propanol in hexane, 2 mL/min, UV at 325 nm[2]
all-trans-RetinolatROL28.9Zorbax SIL (4.6 x 250 mm, 5 µm), 0.4% 2-propanol in hexane, 2 mL/min, UV at 325 nm[2]
13-cis-Retinol13cROL20.9Zorbax SIL (4.6 x 250 mm, 5 µm), 0.4% 2-propanol in hexane, 2 mL/min, UV at 325 nm[2]
11-cis-Retinol11cROLNot specified in this studyZorbax SIL (4.6 x 250 mm, 5 µm), 0.4% 2-propanol in hexane, 2 mL/min, UV at 325 nm[2]

Note: Retention times can vary depending on the specific HPLC system, column batch, and mobile phase preparation. It is essential to run standards for accurate peak identification.

Visualizations

Experimental Workflow

The overall workflow for the purification of this compound is depicted in the following diagram.

PurificationWorkflow Sample Mixture of Retinol Isomers Extraction Hexane Extraction (from biological matrix if applicable) Sample->Extraction Saponification Saponification (Optional) (to hydrolyze retinyl esters) Extraction->Saponification If esters present Concentration1 Concentration (under Nitrogen) Extraction->Concentration1 Saponification->Concentration1 HPLC Normal-Phase HPLC Separation Concentration1->HPLC FractionCollection Fraction Collection (this compound Peak) HPLC->FractionCollection Concentration2 Solvent Evaporation (under Nitrogen) FractionCollection->Concentration2 Storage Store Purified this compound (-80°C, under Argon) Concentration2->Storage

Caption: Workflow for the purification of this compound.

Logical Relationship of Retinol Isomers

The following diagram illustrates the relationship between different retinol isomers that may be present in the initial mixture.

IsomerRelationships Mixture Isomer Mixture atROL all-trans-Retinol Mixture->atROL c9ROL This compound (9-cis-Retinol) Mixture->c9ROL c11ROL 11-cis-Retinol Mixture->c11ROL c13ROL 13-cis-Retinol Mixture->c13ROL atROL->c9ROL Isomerization atROL->c11ROL Isomerization atROL->c13ROL Isomerization

Caption: Interconversion of common retinol isomers.

Conclusion

The protocol described in this application note provides a reliable method for the purification of this compound from a mixture of its geometric isomers. The use of normal-phase HPLC with a hexane-based mobile phase allows for high-resolution separation, enabling the isolation of high-purity this compound for subsequent research and development applications. Careful handling to avoid exposure to light and heat is paramount to the success of this purification process. The provided workflow and data serve as a comprehensive guide for researchers in the field of retinoid biology and drug development.

References

Application Notes and Protocols for Mass Spectrometry Analysis of 4Z-Retinol and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoids, a class of compounds derived from vitamin A, are crucial signaling molecules involved in a myriad of physiological processes, including vision, immune function, embryonic development, and cellular differentiation and proliferation.[1][2] 4Z-Retinol is a specific geometric isomer of retinol. While less common than the all-trans and 13-cis isomers, understanding its metabolism and signaling pathways is critical for a comprehensive view of retinoid biology and for the development of novel therapeutics targeting these pathways.

This document provides detailed application notes and protocols for the quantitative analysis of this compound and its putative metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described are based on established principles for retinoid analysis and can be adapted and validated for the specific quantification of this compound and its derivatives in various biological matrices.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of retinoids using LC-MS/MS. These values are provided as a reference and may vary depending on the specific instrumentation, matrix, and analytical conditions.

Table 1: LC-MS/MS Method Performance for Retinoid Analysis

AnalyteLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Precision (%CV)Accuracy (% Recovery)
Retinol1 - 10001< 1090 - 110
Retinoic Acid0.1 - 1000.1< 1585 - 115
4-oxo-Retinoic Acid0.2 - 2000.2< 1585 - 115
This compoundRequires method validationRequires method validationRequires method validationRequires method validation
4Z-Retinoic AcidRequires method validationRequires method validationRequires method validationRequires method validation

Table 2: Endogenous Concentrations of Retinoids in Human Serum

AnalyteConcentration Range (nM)
all-trans-Retinoic Acid (atRA)3.0 - 3.1
9-cis-Retinoic Acid0.09 - 0.1
13-cis-Retinoic Acid3.9 - 5.3
4-oxo-13-cis-Retinoic Acid11.9 - 17.2

Source: Adapted from a study on retinoid concentrations in healthy men.[3]

Experimental Protocols

Protocol 1: Sample Preparation from Serum/Plasma

This protocol describes two common methods for extracting retinoids from serum or plasma: protein precipitation and liquid-liquid extraction.[1]

A. Protein Precipitation (PPT)

  • To 200 µL of serum or plasma in a microcentrifuge tube, add 20 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled retinoid).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

B. Liquid-Liquid Extraction (LLE)

  • To 200 µL of serum or plasma in a glass tube, add 20 µL of the internal standard (IS) solution.

  • Add 200 µL of acetonitrile and vortex for 1 minute.

  • Add 1.2 mL of methyl-tert-butyl ether (MTBE) and vortex for 1 minute.

  • Centrifuge at 4,000 rpm for 10 minutes to separate the phases.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Liquid Chromatography (LC)

This protocol outlines a typical reversed-phase HPLC method for the separation of retinoids.

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size) is commonly used.[1]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Flow Rate: 0.5 mL/min.[1]

  • Injection Volume: 10 µL.[1]

  • Column Temperature: 30°C.[1]

  • Gradient Program:

    • 0-0.5 min: 75% B

    • 0.5-6.0 min: Gradient to 98% B

    • 6.0-8.0 min: Hold at 98% B

    • 8.1-10.0 min: Return to 75% B and equilibrate.

Protocol 3: Tandem Mass Spectrometry (MS/MS)

This protocol provides general parameters for the detection of retinoids using a triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally more sensitive for retinoids.[3]

  • Scan Type: Selected Reaction Monitoring (SRM) for targeted quantification.

  • SRM Transitions:

    • Retinol: The precursor ion ([M+H]+) is m/z 287.2. A common product ion is m/z 269.2, corresponding to the loss of water.[4]

    • Retinoic Acid: The precursor ion ([M+H]+) is m/z 301.2. A characteristic product ion is m/z 205.1.[3]

    • 4-oxo-Retinoic Acid: The precursor ion ([M+H]+) is m/z 315.2. A common product ion is m/z 223.1.[3]

    • This compound and its Metabolites: Specific SRM transitions need to be determined by infusing pure standards and optimizing collision energy.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometry analysis of this compound and its metabolites.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Serum/Plasma) Extraction Extraction (PPT or LLE) Sample->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MS Mass Spectrometry (Detection/Quantification) LC->MS Quantification Quantification MS->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

Hypothesized Signaling Pathway of 4Z-Retinoic Acid

This diagram depicts a hypothesized signaling pathway for 4Z-Retinoic Acid, based on the known mechanisms of other retinoic acid isomers.[5][6]

signaling_pathway cluster_cell Target Cell cluster_nucleus Nucleus Retinol This compound Retinal 4Z-Retinal Retinol->Retinal RDH RA 4Z-Retinoic Acid Retinal->RA RALDH Metabolites Inactive Metabolites RA->Metabolites CYP26 RAR RAR RA->RAR RXR RXR RARE RARE RAR->RARE binds RXR->RARE binds Gene Target Gene Transcription RARE->Gene activates

Caption: Hypothesized 4Z-Retinoic Acid signaling pathway.

Disclaimer

The provided protocols and information are intended for research purposes only and should be used as a guideline. It is crucial to perform in-house validation of any analytical method for its intended purpose. The signaling pathway for 4Z-Retinoic Acid is hypothesized based on the known actions of other retinoid isomers and requires experimental verification.

References

Application Notes and Protocols for the Assay of Retinoid Isomerase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The regeneration of 11-cis-retinal, the chromophore of visual pigments, is essential for sustained vision. A key enzymatic step in this process, known as the visual cycle, is the isomerization of an all-trans-retinoid to an 11-cis configuration. This critical reaction is catalyzed by the retinoid isomerase, RPE65, located in the retinal pigment epithelium (RPE). RPE65 facilitates the conversion of all-trans-retinyl esters to 11-cis-retinol.[1][2][3][4] Mutations in the RPE65 gene are associated with severe inherited retinal dystrophies, such as Leber congenital amaurosis (LCA), highlighting the enzyme's importance.[2][5]

Accurate and reliable assays for retinoid isomerase activity are crucial for understanding the visual cycle, for characterizing the function of RPE65, and for the development of potential therapeutic interventions for retinal diseases. While the physiological substrate for RPE65 is all-trans-retinyl ester, various in vitro assay systems have been developed to measure its activity.

Note on 4Z-Retinol: The available scientific literature predominantly focuses on all-trans-retinoids as the substrate for RPE65-mediated isomerization. The use of this compound in assays for retinoid isomerase activity is not extensively documented in the reviewed literature. The protocols and data presented herein are based on established methods using all-trans-retinoids.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and workflows relevant to retinoid isomerase activity assays.

Visual_Cycle_Pathway cluster_ROS Rod Outer Segment (ROS) cluster_RPE Retinal Pigment Epithelium (RPE) 11_cis_retinal 11-cis-Retinal Rhodopsin Rhodopsin 11_cis_retinal->Rhodopsin Opsin all_trans_retinal all-trans-Retinal Rhodopsin->all_trans_retinal Light all_trans_retinol all-trans-Retinol all_trans_retinal->all_trans_retinol RDH8/RDH12 at_retinol_RPE all-trans-Retinol all_trans_retinol->at_retinol_RPE Transport at_retinyl_ester all-trans-Retinyl Ester at_retinol_RPE->at_retinyl_ester LRAT 11_cis_retinol 11-cis-Retinol at_retinyl_ester->11_cis_retinol RPE65 (Isomerohydrolase) 11_cis_retinal_RPE 11-cis-Retinal 11_cis_retinol->11_cis_retinal_RPE RDH5 11_cis_retinal_RPE->11_cis_retinal Transport

Caption: The Classic Retinoid Visual Cycle.

Experimental_Workflow Start Start: Prepare RPE Microsomes or Purified RPE65 Substrate Add Substrate: all-trans-Retinol + LRAT cofactors or all-trans-Retinyl Palmitate in Liposomes Start->Substrate Incubation Incubate at 37°C in the dark Substrate->Incubation Quench Stop Reaction (e.g., with organic solvent) Incubation->Quench Extraction Extract Retinoids (e.g., with hexane) Quench->Extraction Analysis Analyze by HPLC Extraction->Analysis End End: Quantify 11-cis-Retinol Analysis->End

Caption: General Experimental Workflow for RPE65 Activity Assay.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from retinoid isomerase assays, illustrating the types of results researchers might expect.

Table 1: Kinetic Parameters of Purified RPE65 with Liposome-Based Substrate

Substrate Concentration (µM of all-trans-retinyl palmitate)Initial Velocity (pmol 11-cis-retinol/min/mg RPE65)
51.2
102.1
203.5
405.0
806.2
Km ~25 µM
Vmax ~7.0 pmol/min/mg

Table 2: Comparison of Isomerase Activity in Different Preparations

Enzyme SourceSubstrateSpecific Activity (pmol 11-cis-retinol/min/mg total protein)
Wild-Type RPE Microsomesall-trans-Retinol3.5 ± 0.4
RPE65 Knockout RPE Microsomesall-trans-RetinolNot Detected
HEK293 cells expressing RPE65all-trans-Retinol0.8 ± 0.1
HEK293 cells expressing RPE65 and LRATall-trans-Retinol2.9 ± 0.3[2]
Purified RPE65 with Liposomesall-trans-Retinyl Palmitate6.5 ± 0.7

Experimental Protocols

Protocol 1: Isomerase Activity Assay in RPE Microsomes using all-trans-Retinol

This protocol relies on the endogenous Lecithin:Retinol Acyltransferase (LRAT) to convert the added all-trans-retinol into all-trans-retinyl esters, the direct substrate for RPE65.[6]

Materials:

  • Bovine RPE microsomes

  • all-trans-Retinol (stock solution in dimethylformamide - DMF)

  • Bovine serum albumin (BSA)

  • Buffer: 10 mM BTP (1,3-bis(tris(hydroxymethyl)methylamino)propane), pH 7.5

  • Hexane

  • Ethanol

  • Mobile phase for HPLC (e.g., 1-4% dioxane in hexane)

Procedure:

  • Preparation of Reaction Mixture:

    • In a microcentrifuge tube, add RPE microsomes (typically 50-100 µg of total protein).

    • Add 10% BSA to a final concentration of 1%.

    • Bring the total volume to 100 µL with BTP buffer.

  • Initiation of Reaction:

    • To initiate the reaction, add 1 µL of a 2 mM all-trans-retinol stock solution in DMF (final concentration 20 µM).

    • Vortex briefly to mix.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 15-60 minutes) in complete darkness to prevent photoisomerization of retinoids.

  • Termination of Reaction and Extraction:

    • Stop the reaction by adding 200 µL of ethanol containing a known amount of an internal standard (e.g., retinyl acetate).

    • Add 500 µL of hexane and vortex vigorously for 1 minute to extract the retinoids.

    • Centrifuge at 10,000 x g for 5 minutes to separate the phases.

  • Sample Preparation for HPLC:

    • Carefully transfer the upper hexane layer to a clean tube.

    • Evaporate the hexane to dryness under a stream of nitrogen gas.

    • Reconstitute the dried retinoids in a small volume (e.g., 100 µL) of the HPLC mobile phase.

  • HPLC Analysis:

    • Inject the sample onto a normal-phase HPLC system equipped with a silica column.

    • Elute with an isocratic mobile phase (e.g., 2% dioxane in hexane) at a flow rate of 1-2 mL/min.

    • Detect retinoids by their UV absorbance at 325 nm.

    • Identify and quantify the 11-cis-retinol peak by comparison to the retention time and peak area of an authentic 11-cis-retinol standard.[7]

Protocol 2: Isomerase Activity Assay with Purified RPE65 and Liposomes

This assay uses purified RPE65 and provides the substrate, all-trans-retinyl ester, incorporated into liposomes, mimicking a more physiological membrane environment.[1]

Materials:

  • Purified RPE65 protein

  • Phospholipids (e.g., phosphatidylcholine)

  • all-trans-Retinyl palmitate

  • CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) for liposome preparation

  • Bio-Beads for detergent removal

  • Assay Buffer: (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Hexane, Ethanol, and HPLC reagents as in Protocol 1.

Procedure:

  • Preparation of Substrate Liposomes:

    • Dissolve phospholipids and all-trans-retinyl palmitate in chloroform in a glass tube.

    • Evaporate the solvent under nitrogen to form a thin lipid film.

    • Hydrate the film with buffer containing CHAPS to form micelles.

    • Remove the detergent by incubation with Bio-Beads to allow for the spontaneous formation of liposomes.

  • Enzyme Reconstitution:

    • Incubate the purified RPE65 with the pre-formed liposomes containing all-trans-retinyl palmitate to allow the protein to associate with the lipid membrane.

  • Initiation and Incubation:

    • Start the reaction by warming the mixture to 37°C.

    • Incubate for a set time period (e.g., 60 minutes) in the dark.

  • Termination, Extraction, and Analysis:

    • Follow steps 4-6 from Protocol 1 to stop the reaction, extract the retinoids, and analyze the formation of 11-cis-retinol by HPLC.

Conclusion

The study of retinoid isomerase activity is fundamental to vision research and the development of therapies for associated diseases. The protocols described provide robust methods for quantifying the activity of RPE65, the key retinoid isomerase of the visual cycle. While the use of this compound is not prominent in the current literature, the established assays using all-trans-retinoids offer a solid foundation for researchers in this field. Careful handling of light-sensitive retinoids and adherence to detailed protocols are essential for obtaining accurate and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming 4Z-Retinol Instability in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address the inherent instability of 4Z-Retinol during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound to degrade?

A1: this compound, a cis-isomer of retinol, is highly susceptible to degradation from three main environmental factors:

  • Light: Exposure to light, especially UV light, can cause photoisomerization of the this compound to other isomers, such as all-trans-retinol, and can also lead to photodegradation into smaller, inactive compounds.[1][2]

  • Oxygen: Atmospheric oxygen readily oxidizes this compound, leading to a loss of biological activity. This process is often initiated by free radicals.[3]

  • Heat: Elevated temperatures accelerate the rate of both isomerization and oxidation, significantly reducing the stability of this compound solutions.[2][3]

Q2: How should I properly store my this compound stock solutions to minimize degradation?

A2: Proper storage is critical for maintaining the integrity of this compound. Follow these guidelines:

  • Temperature: Store stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4]

  • Atmosphere: Before sealing, purge the vial containing the this compound solution with an inert gas, such as argon or nitrogen, to displace oxygen.[3][4]

  • Light Protection: Always store vials in the dark, for example, by wrapping them in aluminum foil or using amber-colored vials.[3][4]

Q3: Can I prepare a stock solution of this compound in an aqueous buffer?

A3: this compound is poorly soluble in aqueous buffers. It is recommended to first dissolve it in an organic solvent like ethanol, DMSO, or DMF, which should be purged with an inert gas. For experiments requiring an aqueous solution, this stock can then be diluted into the aqueous buffer of choice immediately before use. Be aware that aqueous solutions of retinoids are not stable for long periods, and it is not recommended to store them for more than one day.[5]

Q4: What is the difference in stability between this compound and all-trans-Retinol?

A4: Generally, trans-isomers of retinoids are more thermodynamically stable than their cis-counterparts due to less steric hindrance. This means that this compound has a natural tendency to isomerize to the more stable all-trans form, especially when exposed to energy in the form of light or heat.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions frequently. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and exposure to air. Always handle solutions under dim red or yellow light.
Loss of this compound during sample preparation Oxidation or isomerization due to exposure to air and light.Perform all sample preparation steps on ice and under dim light. Use deoxygenated solvents and buffers. Consider adding an antioxidant to your extraction or dilution buffers.
Low recovery of this compound after extraction Inefficient extraction method.Use a validated liquid-liquid extraction protocol with a suitable organic solvent like hexane or a solid-phase extraction method. Ensure complete evaporation of the solvent under a gentle stream of nitrogen before reconstitution.
Appearance of unexpected peaks in HPLC analysis Isomerization of this compound to other cis/trans isomers or degradation products.Confirm the identity of the peaks using mass spectrometry or by comparing with certified standards of potential isomers (e.g., all-trans-retinol, 13-cis-retinol). Optimize handling procedures to minimize light and heat exposure.

Experimental Protocols

Protocol for Preparation of a Stabilized this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in ethanol with the addition of an antioxidant.

Materials:

  • This compound (crystalline solid)

  • 200-proof ethanol (degassed)

  • Butylated Hydroxytoluene (BHT)

  • Amber glass vial with a Teflon-lined cap

  • Argon or nitrogen gas

  • Microsyringe

Procedure:

  • Weigh out the required amount of this compound in a fume hood under dim red or yellow light.

  • Dissolve the this compound in the appropriate volume of degassed ethanol to achieve a 10 mM concentration.

  • Add BHT to a final concentration of 0.1% (w/v) to the solution.

  • Gently swirl the vial to ensure the this compound and BHT are completely dissolved.

  • Purge the headspace of the vial with a gentle stream of argon or nitrogen gas for 1-2 minutes.

  • Immediately and tightly seal the vial with the Teflon-lined cap.

  • Wrap the vial in aluminum foil for extra light protection.

  • Store at -80°C.

Protocol for Quantitative Analysis of this compound by HPLC

This protocol provides a general method for the quantification of this compound. The specific parameters may need to be optimized for your HPLC system.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase:

  • An isocratic mobile phase of acetonitrile and water (e.g., 85:15 v/v) with 0.1% trifluoroacetic acid can be used. The exact ratio may need to be adjusted to achieve optimal separation from other isomers.[6]

Procedure:

  • Prepare a calibration curve using certified standards of this compound.

  • Extract this compound from your experimental samples using an appropriate method (e.g., liquid-liquid extraction with hexane).

  • Evaporate the organic solvent under a stream of nitrogen and reconstitute the sample in the mobile phase.

  • Inject the sample onto the HPLC system.

  • Monitor the elution of this compound at its maximum absorbance wavelength (approximately 325 nm).

  • Quantify the amount of this compound in your sample by comparing the peak area to the calibration curve.

Data Presentation

Table 1: Factors Affecting this compound Stability and Mitigation Strategies

FactorEffect on this compoundMitigation Strategy
Light (UV) Isomerization and degradation. The primary photodegradation product of retinol is often the 9-cis isomer.[1]Work under red or yellow light. Use amber vials or wrap containers in foil.[3]
Oxygen Oxidation, leading to loss of activity. Air contact is a highly influential factor, with significant activity loss observed after just 2 hours of exposure.Purge solutions and containers with inert gas (argon or nitrogen). Use air-tight containers. Add antioxidants.[3][4]
Temperature Increased rate of degradation and isomerization. Long-term stability studies show a 40%-100% decline in retinoid content after 6 months at 40°C.[2][7]Store at -20°C for short-term and -80°C for long-term.[4] Avoid repeated freeze-thaw cycles.

Table 2: Efficacy of Stabilization Methods for Retinoids

Stabilization MethodDescriptionEfficacy
Antioxidants Scavenge free radicals that initiate oxidation. Common examples include Butylated Hydroxytoluene (BHT), α-tocopherol (Vitamin E), and Ascorbic Acid (Vitamin C).BHT has been shown to be highly effective in improving retinol stability.[1] A combination of antioxidants often provides synergistic protection.
Encapsulation Physically protecting the retinoid molecule within a carrier system.Silicone particle encapsulation has been shown to yield a half-life 9 times greater than unencapsulated retinol.[8] Encapsulation can also provide controlled release.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep Prepare this compound Stock (Ethanol, Antioxidant) store Store at -80°C (Inert Gas, Dark) prep->store handle Handle Under Dim Light store->handle treat Treat Cells/System handle->treat extract Extract this compound treat->extract hplc HPLC Quantification extract->hplc

Caption: A typical experimental workflow for handling and analyzing this compound.

signaling_pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol_in This compound CRBP Cellular Retinol Binding Protein (CRBP) Retinol_in->CRBP Binding Retinal 4Z-Retinal CRBP->Retinal Oxidation (RDH) RA 4Z-Retinoic Acid Retinal->RA Oxidation (RALDH) RXR Retinoid X Receptor (RXR) RA->RXR Binding & Activation RA_cyto RA->RA_cyto RARE Retinoic Acid Response Element (RARE) RXR->RARE Binding Gene Target Gene Transcription RARE->Gene Regulation RA_cyto->RA

Caption: Simplified signaling pathway of this compound metabolism and action.

References

Technical Support Center: Optimizing HPLC for Retinol Isomer Resolution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HPLC analysis of retinoids. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you optimize the separation of retinol isomers.

Frequently Asked Questions (FAQs)

Q1: Which HPLC mode is better for separating retinol isomers: reverse-phase or normal-phase?

A1: Both reverse-phase (RP) and normal-phase (NP) HPLC can be used, but they offer different advantages. Normal-phase HPLC has traditionally shown better resolving power for retinol isomers in a shorter analysis time.[1] However, reverse-phase HPLC often provides superior retention time stability and is more robust.[1][2] The choice depends on your specific separation goals and laboratory setup. For instance, a normal-phase isocratic method can effectively resolve 13-cis-retinol, 9-cis-retinol, and all-trans-retinol.[1]

Q2: Should I use an isocratic or a gradient elution method?

A2: The choice between isocratic and gradient elution depends on the complexity of your sample.

  • Isocratic elution , which uses a constant mobile phase composition, is simpler, more cost-effective, and can be ideal for separating a few closely related isomers when a suitable mobile phase is found.[3][4]

  • Gradient elution , where the mobile phase composition changes during the run, is generally preferred for complex mixtures containing compounds with a wide range of polarities.[5] It can significantly improve peak resolution, decrease run times, and increase peak sharpness for later-eluting compounds.[6][7] For separating a mix of retinyl esters, retinol, and more polar metabolites, a gradient method is almost always necessary.[1]

Q3: What are the recommended detection wavelengths for retinol and its isomers?

A3: Retinol and its isomers have a characteristic UV absorbance maximum around 325 nm.[1][8][9] This wavelength is commonly used for their detection and quantification. If you are analyzing other retinoids in the same run, you may need to monitor other wavelengths. For example, retinoic acid is typically monitored at 340 nm or 350 nm, and retinaldehyde (as an oxime derivative) at 368 nm.[1][8]

Q4: How does temperature affect the separation of retinol isomers?

A4: Column temperature is a critical parameter in HPLC that affects retention time, selectivity, and efficiency.[10]

  • Increased Temperature: Generally leads to shorter retention times due to lower mobile phase viscosity and increased analyte diffusion.[10][11] This can also reduce system backpressure.

  • Selectivity Changes: Even small temperature variations can alter the selectivity between closely related isomers, potentially improving or worsening the resolution.[10]

  • Reproducibility: Maintaining a stable and consistent column temperature is crucial for achieving reproducible retention times and reliable results.[11]

Troubleshooting Guide

Q5: Why am I seeing poor or no resolution between my retinol isomers?

A5: Poor resolution is a common issue that can stem from several factors.[12] Here are the primary areas to investigate:

  • Mobile Phase Composition: The solvent strength and selectivity are critical. If using reverse-phase, adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. Small changes can have a large impact on selectivity. For normal-phase, adjusting the percentage of the polar modifier (e.g., 2-propanol in hexane) is key.[13][14]

  • Gradient Slope (for Gradient Methods): If your peaks are eluting too close together, your gradient may be too steep. A shallower gradient provides more time for compounds to separate on the column, improving resolution.[15][16]

  • Column Chemistry: Ensure you are using the appropriate column. A C18 column is common for reverse-phase, but for isomers, a column with different selectivity (e.g., C30, or a phenyl-hexyl phase) might provide better results. For normal-phase, a silica column is standard.[1][13] Column degradation can also lead to loss of resolution.[17]

  • Flow Rate: Lowering the flow rate can sometimes increase resolution, but it will also increase the run time.

  • Temperature: As mentioned in the FAQ, temperature affects selectivity. Experiment with different column temperatures (e.g., in 5°C increments) to see if resolution improves.[10]

G start Start: Poor Resolution q1 Is the method gradient or isocratic? start->q1 a1_grad Decrease gradient slope (make it shallower) q1->a1_grad Gradient a1_iso Adjust mobile phase strength/composition q1->a1_iso Isocratic q2 Resolution still poor? a1_grad->q2 a1_iso->q2 a2 Change column temperature (e.g., +/- 5-10°C) q2->a2 Yes end Consult advanced method development guides q2->end No (Resolved) q3 Resolution still poor? a2->q3 a3 Try a different column stationary phase q3->a3 Yes q3->end No (Resolved) q4 Resolution still poor? a3->q4 a4 Optimize flow rate (try a lower flow rate) q4->a4 Yes q4->end No (Resolved) a4->end

Caption: Troubleshooting workflow for poor isomer resolution.

Q6: What causes peak tailing or fronting for my retinol peaks?

A6: Asymmetrical peaks are often a sign of chemical or physical problems within the HPLC system.

  • Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.

  • Secondary Interactions: In reverse-phase, acidic silanol groups on the silica backbone can interact with polar analytes, causing tailing. This can be mitigated by using a low-pH mobile phase to suppress silanol ionization or by using an end-capped column.[18]

  • Column Contamination/Void: A contaminated guard column or a void at the head of the analytical column can distort peak shape. Try flushing the column or replacing the guard column.[17][18]

  • Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

Q7: My retention times are drifting between runs. What is the cause?

A7: Retention time instability is a serious issue for reliable quantification.

  • Column Equilibration: Insufficient column equilibration time between gradient runs is a common cause. Ensure the column is fully re-equilibrated to the initial conditions before the next injection.[15]

  • Mobile Phase Changes: The mobile phase can change over time due to evaporation of the more volatile component or degradation. Prepare fresh mobile phase daily.

  • Temperature Fluctuations: An unstable column temperature will cause retention times to shift. Use a column oven to maintain a constant temperature.[10]

  • Pump Issues: Inconsistent flow from the pump due to air bubbles or faulty check valves can lead to fluctuating retention times. Degas the mobile phase and check the pump for maintenance issues.[17]

Experimental Protocols & Data

Data Presentation: HPLC Conditions for Retinoid Separation

The following tables summarize different published methods for the separation of retinol and its isomers.

Table 1: Reverse-Phase HPLC Methods

ParameterMethod 1[1]Method 2[3]Method 3[9]
Column Zorbax SB-C18, 3.5 µm, 4.6x100 mmC18, 5 µm, 4.6x150 mmBeckman Ultrasphere C18, 5 µm, 4.6x250 mm
Mobile Phase A Water + 0.1% Formic Acid0.01 M Sodium Acetate, pH 5.2N/A (Isocratic)
Mobile Phase B Acetonitrile + 0.1% Formic AcidMethanolAcetonitrile/Methanol/Methylene Chloride
Elution Mode GradientIsocratic (15% A, 85% B)Isocratic (70:15:15)
Flow Rate 1.0 mL/min1.5 mL/min1.8 mL/min
Detection UV at 325 nmUV/FluorescenceUV at 325 nm

Table 2: Normal-Phase HPLC Methods

ParameterMethod 1[1]Method 2[13]Method 3[19]
Column Zorbax SIL, 5 µm, 4.6x250 mmSilica gel, 5 µm, 4.6x150 mmSilica gel absorption column
Mobile Phase Hexane with 0.4% 2-propanolHexane/2-propanol/Acetic Acid (1000:4.3:0.675)n-Hexane/2-propanol/Acetic Acid
Elution Mode IsocraticIsocraticLinear Gradient
Flow Rate 2.0 mL/min0.9 mL/minN/A
Detection UV at 325 nmUV at 350 nmN/A
Protocol 1: Reverse-Phase Gradient Method for Retinol and Retinyl Esters

This protocol is adapted from a method designed to separate retinol from its more non-polar ester forms.[1]

  • Sample Preparation (from tissue):

    • Homogenize ~20 mg of tissue in an appropriate buffer.

    • Add an internal standard (e.g., retinyl acetate).

    • Perform a liquid-liquid extraction using hexane to isolate the non-polar retinoids.

    • Evaporate the hexane phase to dryness under a stream of nitrogen.

    • Reconstitute the extract in a small volume (e.g., 120 µL) of acetonitrile for injection.[1] Note: All steps should be performed under yellow or red light to prevent photo-isomerization.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 100% HPLC-grade Acetonitrile.

    • Degas both mobile phases by sonication or vacuum filtration.

  • HPLC Conditions:

    • Column: Zorbax SB-C18, 3.5 µm, 4.6 x 100 mm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35-40°C.

    • Injection Volume: 20-100 µL.

    • Detection: UV at 325 nm.

    • Gradient Program:

      • 0-9 min: 11% Water / 89% Acetonitrile (+0.1% Formic Acid).

      • 9-11 min: Linear gradient to 100% Acetonitrile.

      • 11-13 min: Hold at 100% Acetonitrile.

      • Follow with a return to initial conditions and a 10-minute re-equilibration period.

Gradient Optimization Workflow

Optimizing an HPLC gradient is a systematic process to achieve the best balance of resolution and analysis time.

G cluster_0 Phase 1: Initial Scouting cluster_1 Phase 2: Fine-Tuning cluster_2 Phase 3: Final Optimization p1_1 Define Sample & Analytes p1_2 Select Column & Mobile Phases p1_1->p1_2 p1_3 Run a Broad, Fast Gradient (e.g., 5-95% B in 20 min) p1_2->p1_3 p1_4 Identify Elution Window of Target Isomers p1_3->p1_4 p2_1 Narrow the Gradient Range Around Elution Window p1_4->p2_1 p2_2 Decrease the Gradient Slope (Increase Runtime) p2_1->p2_2 p2_3 Evaluate Resolution (Rs) p2_2->p2_3 p3_1 Adjust Temperature & Flow Rate p2_3->p3_1 p3_2 Optimize Equilibration Time p3_1->p3_2 p3_3 Validate Method p3_2->p3_3

References

Technical Support Center: 4Z-Retinol Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photoisomerization of 4Z-Retinol in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the stability and integrity of your this compound samples.

Troubleshooting Guide: Common Issues with this compound in Solution

Issue Potential Cause Recommended Action
Rapid degradation of this compound stock solution Exposure to light, oxygen, or elevated temperatures.Prepare and store stock solutions under an inert atmosphere (argon or nitrogen), in amber glass vials, and at -20°C or lower for long-term storage.[1] For short-term use, refrigeration in the dark is acceptable.
Inconsistent experimental results Isomerization of this compound to other forms (e.g., all-trans-Retinol).Minimize exposure to light during all handling steps. Use red or yellow light conditions when possible.[1] Prepare fresh working solutions for each experiment.
Precipitate formation in the solution Poor solubility in the chosen solvent.This compound is soluble in organic solvents like ethanol, methanol, and chloroform but practically insoluble in water.[1] Ensure the solvent is of high purity and appropriate for your experimental needs.
Discoloration of the this compound solution Oxidation of the retinoid.Use deoxygenated solvents and handle solutions under an inert atmosphere. The addition of antioxidants such as butylated hydroxytoluene (BHT) or α-tocopherol can help stabilize the solution.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the isomerization of this compound?

A1: The primary factors are exposure to light (photoisomerization), heat (thermal isomerization), and oxygen (oxidation), which can lead to the formation of other isomers such as all-trans-retinol and degradation products.[2][3] The choice of solvent can also influence stability.

Q2: What is the recommended procedure for storing this compound powder and solutions?

A2: this compound powder should be stored at -20°C in the dark under an inert atmosphere. Stock solutions should be prepared in a suitable organic solvent (e.g., ethanol), aliquoted into amber glass vials, purged with an inert gas like argon or nitrogen, and stored at -20°C or -80°C for long-term stability.[1][4]

Q3: Can I use plastic containers to store this compound solutions?

A3: It is highly recommended to use glass vials, preferably amber-colored, to store this compound solutions. Plastics may contain impurities that can leach into the solvent and degrade the retinoid, and they are more permeable to oxygen than glass.

Q4: What antioxidants can be used to stabilize this compound solutions, and at what concentration?

A4: Common antioxidants used to stabilize retinoid solutions include butylated hydroxytoluene (BHT) and α-tocopherol. A typical concentration for BHT is 0.1% (w/v). The optimal concentration can depend on the specific solvent and storage conditions.

Q5: How can I monitor the isomerization of my this compound sample?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for separating and quantifying retinoid isomers.[5] A normal-phase HPLC system can effectively separate different isomers of retinol.

Quantitative Data on Retinoid Stability

Table 1: Stability of all-trans-Retinol in a Cream Formulation Under Different Conditions [6]

Condition % Retinol Remaining after 0.5 hr % Retinol Remaining after 1 hr % Retinol Remaining after 2 hr % Retinol Remaining after 4 hr
Light and Air94.4%94.8%92.4%91.5%
Light and Nitrogen96.5%--91.3%
Dark and Air---99.2%
Dark and Nitrogen---96.9%

Table 2: Decline of Retinoids in Commercial Cosmetic Products Over 6 Months [2][3]

Storage Temperature Decline in Retinoid Concentration
25°C0% - 80%
40°C40% - 100%

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in ethanol under an inert atmosphere to minimize degradation.

Materials:

  • This compound powder

  • Anhydrous ethanol (200 proof)

  • Amber glass vials with Teflon-lined caps

  • Gas-tight syringe

  • Nitrogen or Argon gas cylinder with a regulator and tubing

  • Schlenk line or glove box (optional, but recommended)

Procedure:

  • Prepare the Environment: If not using a glove box, set up a Schlenk line or a gentle stream of inert gas (nitrogen or argon) to purge the vial and headspace. All manipulations should be performed under red or yellow light.[1]

  • Weighing: Accurately weigh the desired amount of this compound powder in a tared amber glass vial.

  • Solvent Addition: Using a gas-tight syringe, add the required volume of anhydrous ethanol to the vial to achieve a final concentration of 1 mg/mL.

  • Dissolution: Gently swirl the vial to dissolve the this compound completely. Avoid vigorous shaking, which can introduce oxygen.

  • Inert Gas Purging: Purge the headspace of the vial with a gentle stream of nitrogen or argon for 1-2 minutes to displace any oxygen.

  • Sealing and Storage: Immediately cap the vial tightly. For long-term storage, seal the cap with parafilm and store at -20°C or below.[1]

Protocol 2: Analysis of this compound Isomerization by HPLC-UV

This protocol provides a general method for the separation and analysis of this compound and its isomers using normal-phase HPLC.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Normal-phase silica column (e.g., Zorbax SIL, 4.6 x 250 mm, 5 µm)[5]

Mobile Phase:

  • A mixture of n-hexane and 2-propanol. A common starting point is 0.4% 2-propanol in hexane.[5] The exact ratio may need to be optimized for your specific column and isomers of interest.

Procedure:

  • Sample Preparation: Dilute the this compound solution to be analyzed in the mobile phase to an appropriate concentration for UV detection. All sample handling should be done under red or yellow light.

  • HPLC Analysis:

    • Set the UV detector to monitor at the λmax of retinol, typically around 325 nm.[5]

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample.

    • Run the analysis at a constant flow rate (e.g., 2 mL/min).[5]

  • Data Analysis: Identify and quantify the peaks corresponding to this compound and its isomers based on their retention times, which should be determined using pure standards if available. The appearance of new peaks or a decrease in the area of the this compound peak indicates isomerization or degradation.

Visualizations

Retinoic Acid Synthesis Pathway

The following diagram illustrates the metabolic pathway from retinol to retinoic acid. This compound, as an isomer of retinol, would enter this pathway at the initial step.

Retinoic_Acid_Synthesis Retinol Retinol (including this compound) Retinaldehyde Retinaldehyde Retinol->Retinaldehyde Retinol Dehydrogenase (RDH) [Reversible] Retinoic_Acid All-trans Retinoic Acid Retinaldehyde->Retinoic_Acid Retinaldehyde Dehydrogenase (RALDH) [Irreversible] Metabolites Oxidized Metabolites (e.g., 4-oxo-RA) Retinoic_Acid->Metabolites CYP26A1 RAR_RXR RAR/RXR Binding & Gene Transcription Retinoic_Acid->RAR_RXR Biological Activity

Caption: Metabolic pathway of retinol to retinoic acid.[7][8][9][10][11]

Experimental Workflow for Assessing this compound Photostability

This diagram outlines a logical workflow for an experiment designed to assess the photostability of a this compound solution.

Photostability_Workflow start Prepare this compound Solution (under red light) split Divide into two aliquots start->split control Control Group: Store in dark at constant temp. split->control Aliquot 1 experimental Experimental Group: Expose to controlled light source split->experimental Aliquot 2 sampling Take samples at defined time points (t=0, 1h, 2h, 4h, etc.) control->sampling experimental->sampling hplc Analyze all samples by HPLC-UV sampling->hplc analysis Compare peak areas of this compound and identify new peaks (isomers/degradation products) hplc->analysis end Determine rate of photoisomerization/degradation analysis->end

Caption: Workflow for assessing this compound photostability.

References

Technical Support Center: Troubleshooting Low Yield in 4Z-Retinol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of 4Z-Retinol, achieving high yields of the desired isomer can be a significant challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis, helping you optimize your reaction conditions and improve your overall yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in this compound synthesis?

Low yields in this compound synthesis can often be attributed to several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and the choice of base can significantly impact the stereoselectivity and overall conversion.

  • Side Reactions: The formation of unwanted isomers (e.g., all-trans, 9-cis, 13-cis) and other byproducts is a primary cause of low yield. The Wittig reaction and its modifications, commonly used for this synthesis, can lead to a mixture of geometric isomers.

  • Degradation of Reactants or Products: Retinoids are sensitive to light, heat, and oxygen. Improper handling and purification can lead to degradation and reduced yields.

  • Impure Reagents: The purity of starting materials, especially the aldehyde and the phosphonium salt or phosphonate ester, is crucial for a successful reaction.

  • Inefficient Purification: Poor separation of the 4Z-isomer from other isomers and byproducts during chromatography can result in a lower isolated yield.

Q2: How can I improve the Z-selectivity of my olefination reaction?

Several strategies can be employed to favor the formation of the Z-isomer in Wittig or Horner-Wadsworth-Emmons (HWE) reactions:

  • Wittig Reaction: Non-stabilized ylides in polar aprotic solvents at low temperatures typically favor the formation of Z-alkenes. The use of salt-free conditions is also known to enhance Z-selectivity.

  • Horner-Wadsworth-Emmons (HWE) Reaction: While the standard HWE reaction generally favors the E-isomer, modifications such as the Still-Gennari modification, which uses electron-withdrawing groups on the phosphonate and specific bases (e.g., KHMDS with 18-crown-6), can significantly enhance Z-selectivity.

  • Photochemical Isomerization: Exposing a solution of all-trans-retinol to specific wavelengths of UV light can induce isomerization. The distribution of isomers at the photostationary state depends on the wavelength and solvent used.[1][2]

Q3: What are the key parameters to control during the synthesis?

Careful control of the following parameters is critical for maximizing the yield of this compound:

  • Temperature: Low temperatures (e.g., -78°C) are often employed to increase the kinetic control of the reaction, which can favor the formation of the less stable Z-isomer.

  • Solvent: The choice of solvent can influence the solubility of reagents and intermediates, as well as the stereochemical outcome of the reaction. For instance, non-coordinating solvents like toluene can sometimes improve E/Z ratios in certain olefination reactions.[2]

  • Base: The strength and nature of the base used to generate the ylide or phosphonate carbanion can affect the reaction rate and selectivity.

  • Light and Atmosphere: Due to the sensitivity of retinoids, all reactions and manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.

Problem Potential Cause Recommended Solution
Low overall conversion of starting materials 1. Incomplete ylide/carbanion formation. 2. Low reactivity of the carbonyl compound or ylide. 3. Deactivated catalyst (if applicable).1. Ensure the base is fresh and of the correct stoichiometry. Allow sufficient time for the ylide/carbanion to form before adding the aldehyde. 2. Increase the reaction temperature slightly or extend the reaction time. Monitor the reaction by TLC or HPLC. Consider using a more reactive phosphonium salt or phosphonate ester. 3. For catalytic isomerizations, ensure the catalyst is active and used under the recommended conditions.
Poor Z:E isomer ratio (predominance of E-isomer) 1. Reaction conditions favor thermodynamic control. 2. Use of a stabilized ylide in the Wittig reaction. 3. Standard HWE conditions were used.1. Perform the reaction at a lower temperature (e.g., -78°C) to favor the kinetic Z-product. 2. Use a non-stabilized ylide for the Wittig reaction. 3. Employ the Still-Gennari modification of the HWE reaction.
Formation of multiple cis-isomers (e.g., 9-cis, 11-cis, 13-cis) Isomerization of the desired 4Z-product during reaction or workup.1. Minimize exposure to light and heat during the reaction and purification steps. 2. Use buffered solutions during aqueous workup to avoid acidic or basic conditions that can catalyze isomerization. 3. Analyze the crude product immediately after the reaction to determine the initial isomer ratio.
Presence of significant byproducts (e.g., triphenylphosphine oxide, oxidized impurities) 1. Incomplete removal of triphenylphosphine oxide from Wittig reactions. 2. Oxidation of retinol or intermediates.1. Triphenylphosphine oxide can often be removed by crystallization or careful column chromatography. 2. Maintain a strict inert atmosphere throughout the synthesis and purification. Use degassed solvents.
Difficulty in purifying this compound Co-elution of isomers during column chromatography.1. Use high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., silica or a bonded phase) and a carefully optimized mobile phase.[3] 2. Consider using argentation chromatography, where the silver ions interact differently with the various isomers, aiding in separation.

Experimental Protocols

General Protocol for Z-Selective Wittig Reaction
  • Phosphonium Salt Preparation: React triphenylphosphine with the appropriate alkyl halide in a suitable solvent (e.g., toluene) to form the corresponding phosphonium salt. Isolate and dry the salt thoroughly.

  • Ylide Formation: Suspend the phosphonium salt in a dry, polar aprotic solvent (e.g., THF) under an inert atmosphere at low temperature (-78°C). Add a strong, non-nucleophilic base (e.g., n-butyllithium or sodium hexamethyldisilazide) dropwise to generate the ylide.

  • Olefination: To the ylide solution, add a solution of the appropriate aldehyde (e.g., β-ionone derivative) in the same solvent, also at -78°C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC.

  • Quenching and Workup: Once the reaction is complete, quench it with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

  • Purification: Concentrate the crude product under reduced pressure and purify by column chromatography on silica gel, using a non-polar/polar solvent system (e.g., hexanes/ethyl acetate) and protecting from light.

General Protocol for Photochemical Isomerization
  • Solution Preparation: Dissolve all-trans-retinol in a suitable degassed solvent (e.g., acetonitrile or hexane) in a quartz reaction vessel.

  • Irradiation: Irradiate the solution with a monochromatic light source at a specific wavelength (e.g., 365 nm). The optimal wavelength may need to be determined experimentally.[2]

  • Monitoring: Monitor the isomerization process by HPLC to determine the ratio of different retinol isomers over time.

  • Termination and Purification: Once the desired ratio of this compound is reached, stop the irradiation. Remove the solvent under reduced pressure and purify the isomeric mixture by HPLC to isolate the this compound.

Data Presentation

The following tables summarize how different reaction parameters can influence the outcome of olefination reactions for retinoid synthesis, based on literature for similar systems. This data should be used as a starting point for optimization.

Table 1: Effect of Solvent and Temperature on E/Z Ratio in a Horner-Wadsworth-Emmons Reaction

EntrySolventTemperature (°C)E/Z Ratio
1THF253.5 : 1
2Toluene256.7 : 1
3Toluene-789 : 1
4THF/DMPU25Lower E/Z ratio

Data adapted from a study on a similar system and may not be directly transferable but illustrates general trends. A lower E/Z ratio indicates a higher proportion of the Z-isomer.[2]

Mandatory Visualizations

Experimental Workflow for this compound Synthesis

G Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_purification Purification & Analysis Reagent Preparation Reagent Preparation Reaction Setup Reaction Setup Reagent Preparation->Reaction Setup 1. Dissolve Reaction Monitoring Reaction Monitoring Reaction Setup->Reaction Monitoring 2. Mix & React Quenching Quenching Reaction Monitoring->Quenching 3. TLC/HPLC Workup Workup Quenching->Workup 4. Stop Reaction Crude Product Crude Product Workup->Crude Product 5. Extraction Column Chromatography Column Chromatography Crude Product->Column Chromatography 6. Concentrate Isomer Separation Isomer Separation Column Chromatography->Isomer Separation 7. Purify Characterization Characterization Isomer Separation->Characterization 8. HPLC Pure this compound Pure this compound Characterization->Pure this compound 9. NMR, MS

Caption: A generalized workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

G Troubleshooting Logic for Low this compound Yield Low Yield Low Yield Low Conversion Low Conversion Low Yield->Low Conversion Check TLC/HPLC Poor Isomer Ratio Poor Isomer Ratio Low Yield->Poor Isomer Ratio Analyze Isomers Product Degradation Product Degradation Low Yield->Product Degradation Check for Impurities Optimize Reaction Conditions\n(Temp, Time, Reagents) Optimize Reaction Conditions (Temp, Time, Reagents) Low Conversion->Optimize Reaction Conditions\n(Temp, Time, Reagents) Modify Stereoselective Method\n(e.g., Still-Gennari, Photochemistry) Modify Stereoselective Method (e.g., Still-Gennari, Photochemistry) Poor Isomer Ratio->Modify Stereoselective Method\n(e.g., Still-Gennari, Photochemistry) Improve Handling Procedures\n(Inert atmosphere, light protection) Improve Handling Procedures (Inert atmosphere, light protection) Product Degradation->Improve Handling Procedures\n(Inert atmosphere, light protection)

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Synthesis and Purification of 4Z-Retinol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of 4Z-Retinol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use?

A1: this compound is a geometric isomer of retinol (Vitamin A). Its IUPAC name is (2E,4Z,6E,8E)-2,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol. It serves as a key intermediate in the synthesis of other retinoids, such as 11-cis-Retinoic Acid.

Q2: What are the recommended storage and handling conditions for this compound?

A2: Due to its high sensitivity to light, oxygen, and temperature, this compound requires specific storage and handling procedures to prevent degradation.[1][2]

  • Storage: Store at -20°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).

  • Handling: All manipulations should be performed under yellow or red light to prevent photo-isomerization and degradation[3]. Use deoxygenated solvents and handle solutions under an inert atmosphere.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: Several analytical methods can be used to determine the purity of this compound. High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable technique.[4][5]

  • HPLC: Provides quantitative data on the purity and can separate various isomers and degradation products.[4][6]

  • LC-MS: Combines the separation power of HPLC with the identification capabilities of mass spectrometry, offering high sensitivity and selectivity for impurity identification.[4][7]

  • UV-Vis Spectroscopy: Can be used for a quick concentration measurement, with retinol typically showing maximum absorbance around 325 nm.[4]

  • NMR Spectroscopy: Useful for structural confirmation and identification of impurities by analyzing the chemical environment of protons.[5]

Q4: How stable is this compound in solution and in formulated products?

A4: Retinoids, in general, are highly unstable. Studies on similar retinoids in cosmetic formulations have shown degradation of up to 75-80% after 6 months at 25°C.[1][8] Degradation is accelerated by exposure to light and higher temperatures.[1][9] Light-induced degradation is often more significant than thermal degradation.[8] In solution, stability is dependent on the solvent, presence of antioxidants, and protection from light and oxygen.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Issue 1: Low yield after synthesis.

Potential Cause Troubleshooting Step
Degradation during reaction Retinoids are sensitive to heat and light. Ensure the reaction is carried out under yellow/red light and at the recommended temperature. Use an inert atmosphere (N₂ or Ar) to prevent oxidation.[3][10]
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure it has gone to completion before workup.
Side reactions The presence of water or other reactive species can lead to side products. Ensure all glassware is dry and solvents are anhydrous.
Loss during workup/extraction Retinoids can be lost during aqueous extraction phases. Minimize contact time with aqueous layers and perform extractions quickly. Ensure the pH is appropriate for the stability of the molecule.

Issue 2: Multiple unexpected peaks in HPLC analysis post-synthesis.

Potential Cause Troubleshooting Step
Isomerization The most common issue is isomerization to other geometric isomers (e.g., all-trans-Retinol). This is often caused by exposure to light or heat. Handle all samples under yellow/red light and keep them cool.[3]
Oxidation Products Exposure to air can lead to the formation of retinal, retinoic acid, or other oxidation products. Use deoxygenated solvents and maintain an inert atmosphere.[10]
Degradation Products Retinoids can degrade into smaller, non-retinoid compounds. Minimize reaction times and purify the product as soon as possible after synthesis.
Starting material impurities Ensure the purity of your starting materials (e.g., the corresponding phosphonium salt and β-ionone derivative in a Wittig reaction) before starting the synthesis.[11]

Issue 3: Product degrades during purification.

Potential Cause Troubleshooting Step
Light exposure during chromatography If using glass columns for flash chromatography or HPLC, wrap them in aluminum foil to protect the compound from light.
High temperature Avoid heating during solvent evaporation. Use a rotary evaporator at low temperature and high vacuum.
Oxygen exposure Degas all HPLC solvents before use. Collect fractions under an inert atmosphere if possible.
Acidic/Basic conditions Some chromatographic media (e.g., silica gel) can be slightly acidic and promote degradation. Consider using neutralized silica gel or a different stationary phase like alumina.

Issue 4: Difficulty in separating isomers during HPLC purification.

Potential Cause Troubleshooting Step
Suboptimal HPLC method Isomer separation can be challenging. Optimize the mobile phase composition, flow rate, and column type. A normal-phase column (e.g., silica or cyano) often provides better separation of geometric isomers than a reverse-phase (C18) column.
Co-elution of impurities If an impurity is co-eluting with your product, try changing the column chemistry or the mobile phase solvents to alter selectivity.

Experimental Protocols

Protocol 1: General Synthesis of a Retinoid via Wittig Reaction (Illustrative)

The Wittig reaction is a common method for synthesizing retinoids.[11] This protocol is a generalized representation.

  • Phosphonium Salt Formation: React triphenylphosphine with a suitable alkyl halide precursor in an appropriate solvent.

  • Ylide Generation: Treat the phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous, aprotic solvent (e.g., THF) under an inert atmosphere at low temperature (e.g., -78°C) to generate the ylide.

  • Wittig Reaction: Add the β-ionone-derived aldehyde or ketone dropwise to the ylide solution. Allow the reaction to proceed at low temperature and then warm to room temperature.

  • Quenching and Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo at low temperature. The crude product should be purified immediately.

Protocol 2: Purification of this compound using HPLC

High-Performance Liquid Chromatography is the most effective method for purifying retinoid isomers.[4]

  • Column and Mobile Phase Selection: A normal-phase HPLC column (e.g., silica, 5 µm particle size) is often preferred for isomer separation. A typical mobile phase could be a gradient of ethyl acetate in hexane.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Run: Inject the sample onto the column. Monitor the elution at a suitable wavelength (e.g., 325 nm).

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator at low temperature (<30°C) and under vacuum. The final product should be stored immediately under recommended conditions.

Protocol 3: Purity Assessment by HPLC-UV

  • Standard Preparation: Prepare a standard solution of purified this compound with a known concentration in HPLC-grade solvent (e.g., ethanol or hexane).

  • Sample Preparation: Prepare a sample of the synthesized material at a similar concentration.

  • Analysis: Use an analytical HPLC system, often with a reverse-phase C18 column and a mobile phase such as methanol/water.[6][10]

  • Quantification: Inject the standard and the sample. Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Data Presentation

Table 1: Stability of Retinol Under Simulated Use Conditions

This table summarizes the stability of a 0.3% retinol cream under various conditions over 4 hours, illustrating the impact of light and oxygen.[2][10]

GroupCondition% Retinol Remaining (0.5h)% Retinol Remaining (4h)
1Light + Air94.4%91.5%
2Light + Nitrogen96.5%91.3%
3No Light + AirN/A99.2%
4No Light + NitrogenN/A96.9%

Visualizations

Synthesis_Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Quality Control Start Starting Materials (e.g., β-ionone derivative) Reaction Chemical Synthesis (e.g., Wittig Reaction) - Inert Atmosphere - Protected from Light Start->Reaction Workup Aqueous Workup & Solvent Extraction Reaction->Workup Crude Crude this compound Workup->Crude HPLC_Prep Preparative HPLC - Normal Phase Column - Light Protected Crude->HPLC_Prep Collection Fraction Collection HPLC_Prep->Collection Evaporation Solvent Evaporation (Low Temperature) Collection->Evaporation Pure Pure this compound Evaporation->Pure Analysis Purity Analysis (HPLC, LC-MS, NMR) Pure->Analysis Storage Store at -20°C Under Inert Gas Analysis->Storage

Caption: General workflow for the synthesis, purification, and analysis of this compound.

Troubleshooting_Purity Start HPLC shows low purity or multiple peaks Isomer_Check Are major peaks isomers of Retinol? Start->Isomer_Check Oxidation_Check Are peaks consistent with oxidation products (retinal, retinoic acid)? Isomer_Check->Oxidation_Check No Isomer_Yes Cause: Photo/Thermal Isomerization Action: Rerun synthesis & purification with strict light & temp control. Isomer_Check->Isomer_Yes Yes Degradation_Check Are there many small, early-eluting peaks? Oxidation_Check->Degradation_Check No Oxidation_Yes Cause: Oxygen Exposure Action: Use deoxygenated solvents and maintain inert atmosphere. Oxidation_Check->Oxidation_Yes Yes Degradation_Yes Cause: Compound Instability Action: Minimize purification time. Use milder conditions (e.g., neutral silica). Degradation_Check->Degradation_Yes Yes Other Cause: Impure starting materials or unexpected side reactions. Action: Verify purity of reactants. Degradation_Check->Other No Degradation_Factors center This compound Degradation Isomerization Isomerization (e.g., all-trans) center->Isomerization Oxidation Oxidation (Retinal, etc.) center->Oxidation Decomposition Decomposition center->Decomposition Light UV/Visible Light Light->center Oxygen Oxygen (Air) Oxygen->center Temp High Temperature Temp->center pH Acidic/Basic Conditions pH->center

References

Technical Support Center: Quantification of 4Z-Retinol in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of 4Z-Retinol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the accurate measurement of this compound and other retinol isomers in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound in biological samples?

A1: The quantification of this compound and other retinol isomers in biological samples presents several analytical challenges:

  • Isomer Separation: Retinol exists as multiple geometric isomers (e.g., all-trans, 13-cis, 9-cis, and 4Z) that are often difficult to separate chromatographically due to their similar physicochemical properties.[1][2][3]

  • Low Endogenous Concentrations: The concentration of specific retinol isomers, including potentially this compound, can be very low in tissues and circulation, often in the nanomolar to picomolar range, requiring highly sensitive analytical methods.[4][5]

  • Instability: Retinoids are highly susceptible to degradation by light, heat, and oxidation.[4][6][7] This instability can lead to inaccurate quantification if samples are not handled and stored properly. Isomerization can also occur during sample preparation and analysis.[6]

  • Matrix Effects: Complex biological samples contain numerous endogenous substances that can interfere with the extraction, chromatographic separation, and detection of this compound, leading to ion suppression or enhancement in mass spectrometry-based assays.[4]

Q2: Which analytical techniques are most suitable for this compound quantification?

A2: High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most widely used and effective techniques.

  • HPLC-UV: This method is robust and suitable for quantifying the more abundant retinol isomers.[8][9] However, its sensitivity might be insufficient for very low-concentration isomers.

  • LC-MS/MS: This is the gold standard for quantifying low-abundance retinoids due to its high sensitivity, selectivity, and specificity.[5][10][11] It can distinguish between isomers and provide accurate quantification even in complex matrices.

Q3: How can I prevent the degradation and isomerization of this compound during sample handling?

A3: Strict adherence to proper sample handling procedures is critical:

  • Work in a Darkened Environment: Perform all extraction and analysis procedures under minimal, diffuse light to prevent photo-decomposition.[6][12] Wrapping extraction tubes in aluminum foil is also recommended.[12]

  • Maintain Low Temperatures: Store samples at -80°C for long-term stability.[4] During processing, keep samples on ice as much as possible.

  • Use Antioxidants: The addition of antioxidants, such as butylated hydroxytoluene (BHT), to extraction solvents can help prevent oxidative degradation.

  • Inert Atmosphere: For optimal stability, especially for commercial samples, storing and processing under an inert atmosphere of argon or nitrogen is recommended.[13]

Q4: What are the key considerations for sample preparation for this compound analysis?

A4: The choice of sample preparation method depends on the biological matrix. Common techniques include:

  • Protein Precipitation (PPT): A simple and rapid method for serum and plasma samples, where a solvent like acetonitrile is used to precipitate proteins.[11][14]

  • Liquid-Liquid Extraction (LLE): A common method for tissues and serum, using an organic solvent like hexane to extract the lipophilic retinoids.[11][15]

  • Saponification: This procedure cleaves retinyl esters to release retinol, allowing for the measurement of total retinol. However, it is not suitable for quantifying individual esters or preventing isomerization of retinol isomers.[16]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor Chromatographic Resolution of Isomers Inappropriate column chemistry or mobile phase composition.Optimize the HPLC method. For normal-phase HPLC, adjust the polarity of the mobile phase (e.g., hexane and ethyl acetate).[2][3] For reverse-phase HPLC, experiment with different C18 or C30 columns and mobile phase modifiers.
Isocratic elution is not providing sufficient separation.Implement a gradient elution program to improve the separation of retinoids with different polarities.[12]
Low Signal Intensity or Poor Sensitivity Low concentration of this compound in the sample.Use a more sensitive detection method like LC-MS/MS.[5][10] Increase the sample injection volume or concentrate the sample extract.
Ion suppression due to matrix effects (LC-MS/MS).Improve sample clean-up using solid-phase extraction (SPE). Use a stable isotope-labeled internal standard to compensate for matrix effects.[4]
Degradation of the analyte.Review sample handling and storage procedures to minimize exposure to light, heat, and oxygen.[6][7]
High Variability in Results Inconsistent sample extraction or handling.Standardize the entire workflow from sample collection to analysis. Use an internal standard to correct for variations in extraction efficiency and instrument response.[5][15]
Isomerization during sample processing.Minimize sample processing time and exposure to light and heat.[6] The use of an internal standard can help monitor for handling-induced isomerization.[5]
Ghost Peaks or Carryover Contamination of the HPLC system.Implement a robust column washing protocol between injections. Check for contamination in the mobile phase, injector, and detector.
Late eluting compounds from previous injections.Increase the run time or implement a high-organic wash step at the end of each run to elute all compounds.

Quantitative Data Summary

The following tables summarize reported concentrations of retinol and its isomers in various biological samples. These values can serve as a reference for expected concentration ranges in your experiments.

Table 1: Retinoid Concentrations in Mouse Tissues and Serum

AnalyteLiver (nmol/g)Kidney (nmol/g)Adipose (nmol/g)Serum (pmol/mL)
Retinol 0.2 - 400--1900 ± 600
Retinyl Esters 100 - 20000.1 - 150.1 - 15-
all-trans-Retinoic Acid 0.001 - 0.03--1.9 ± 0.6
13-cis-Retinoic Acid ---1.2 ± 0.3

Data compiled from multiple sources.[4][5][15]

Table 2: Linearity and Limits of Quantification for LC-MS/MS Methods

AnalyteLinear RangeLLOQ (Lower Limit of Quantification)
Retinol 1 - 1000 ng/mL1 ng/mL
Retinal 2.5 - 1000 ng/mL2.5 ng/mL
all-trans-Retinoic Acid 20 fmol - 10 pmol20 fmol (6 pg on column)
13-cis-Retinoic Acid 25 - 1000 ng/mL25 ng/mL

Data compiled from multiple sources.[5][11][14]

Experimental Protocols

Protocol 1: Extraction of Retinoids from Serum/Plasma

This protocol is a general guideline for the extraction of this compound and other retinoids from serum or plasma for LC-MS/MS analysis.

Materials:

  • Serum or plasma sample

  • Acetonitrile (ACN), HPLC grade

  • Internal standard solution (e.g., deuterated retinol or retinoic acid)

  • Microcentrifuge tubes (amber or wrapped in foil)

  • Vortex mixer

  • Centrifuge

Procedure:

  • In a darkened room or under yellow light, aliquot 200 µL of serum or plasma into a pre-chilled amber microcentrifuge tube.

  • Add 20 µL of the internal standard mixture.

  • Add 400 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the tube for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean MS vial.

  • Cap the vial and store at 4°C in the autosampler for immediate analysis, or at -80°C for later analysis.

This protocol is adapted from methods described in the literature.[11][14]

Protocol 2: HPLC Method for Separation of Retinol Isomers

This protocol provides a starting point for the chromatographic separation of retinol isomers using normal-phase HPLC.

Instrumentation:

  • HPLC system with a UV detector

  • Normal-phase silica column (e.g., 250 x 4.6 mm, 5 µm)

Mobile Phase:

  • An isocratic mixture of n-hexane and ethyl acetate (e.g., 90:10 v/v). The exact ratio may need to be optimized for the specific isomers of interest.

HPLC Conditions:

  • Flow Rate: 1.0 - 1.5 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 - 100 µL

  • UV Detection Wavelength: 325 nm

Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject the extracted sample or standard solution.

  • Monitor the chromatogram for the elution of retinol isomers. The elution order will depend on the polarity of the isomers.

  • Quantify the peaks by comparing their area to a standard curve.

This protocol is based on principles outlined in the literature.[2][3]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Serum, Tissue) Homogenization Homogenization (for tissues) Sample->Homogenization Tissues Extraction Extraction (PPT or LLE) Sample->Extraction Serum/Plasma Homogenization->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation HPLC HPLC Separation (Isomer Resolution) Evaporation->HPLC Detection Detection (UV or MS/MS) HPLC->Detection Quantification Quantification (Standard Curve) Detection->Quantification Reporting Data Reporting Quantification->Reporting Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol_RBP Retinol-RBP Complex STRA6 STRA6 Receptor Retinol_RBP->STRA6 Binding Retinol_in Retinol STRA6->Retinol_in Transport CRBP Retinol + CRBP Retinol_in->CRBP Retinal Retinal CRBP->Retinal Oxidation (RDH) RA Retinoic Acid (RA) Retinal->RA Oxidation (RALDH) CRABP RA + CRABP RA->CRABP RA_in Retinoic Acid CRABP->RA_in Translocation RAR_RXR RAR-RXR Heterodimer RA_in->RAR_RXR Binding RARE RARE on DNA RAR_RXR->RARE Binds to Gene_Transcription Gene Transcription RARE->Gene_Transcription Activation

References

Strategies to enhance the solubility of 4Z-Retinol for in-vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with strategies and troubleshooting advice to enhance the solubility of 4Z-Retinol for in-vitro assays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my aqueous cell culture medium?

A: this compound is a highly lipophilic (fat-soluble) molecule, which makes it practically insoluble in water and aqueous buffers like cell culture media.[1][2] Its water solubility is extremely low, measured at approximately 0.06 µM.[3] When a concentrated stock solution of retinol (typically in an organic solvent) is diluted into an aqueous medium, it often exceeds its solubility limit, causing it to precipitate out of the solution. This issue can be more pronounced in serum-free media, as proteins in serum can sometimes help to stabilize retinoids.[4]

Q2: What is the recommended solvent for preparing a this compound stock solution?

A: The choice of solvent is critical for both solubility and stability. Retinol should be dissolved in an organic solvent for maximum long-term stability.[4] Commonly used solvents include ethanol, methanol, and dimethyl sulfoxide (DMSO). While retinol is soluble in all three, stability can vary.

SolventMaximum Concentration (All-Trans Retinoic Acid)Stability NotesRecommendations
DMSO ≤ 65 mM[5]Can cause degradation of retinoids over several weeks, even at -80°C.[4]Prepare fresh solutions immediately before use for cell culture experiments.[4][5]
Ethanol ≤ 2 mM[5]Shows good stability for retinoid stock solutions when stored properly.[4] Suitable for spectroscopic analysis.[1]Recommended for preparing stable, long-term stock solutions.
Methanol Soluble[1]Shows good stability, similar to ethanol.[4]A suitable alternative to ethanol for stock solutions.
Other Solvents SolubleChloroform, ether, fats, and oils can also dissolve retinol but are less common for in-vitro assay stocks.[1]Use is application-dependent; check for compatibility with your assay system.

Important: Regardless of the solvent, always store stock solutions in dark amber vials at -80°C under an inert gas like argon or nitrogen to prevent degradation from light and oxygen.[4]

Q3: How can I increase the working concentration of this compound in my aqueous assay buffer without precipitation?

A: Several techniques can be employed to enhance the aqueous solubility and stability of this compound for in-vitro experiments:

  • Co-Solvents: Using a water-miscible organic solvent in the final solution can increase solubility. However, the concentration of solvents like DMSO should typically be kept below 0.1% in cell-based assays to avoid toxicity.[5][6]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate lipophilic molecules like retinol, forming an "inclusion complex" that is water-soluble.[7][8]

  • Nanoparticle Formulations: Encapsulating retinol within lipid or polymeric nanoparticles can create a stable aqueous dispersion and facilitate cellular uptake.[9][10]

Caption: Core strategies to address the poor aqueous solubility of this compound.

Q4: What are cyclodextrins and how effective are they for this compound?

A: Cyclodextrins are cage-like molecules with a hydrophilic exterior and a lipophilic interior cavity.[11] They can trap a poorly soluble "guest" molecule, like this compound, within their cavity. This host-guest complex presents a hydrophilic exterior to the aqueous environment, significantly increasing the overall solubility of the guest molecule.[8][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

Cyclodextrin ComplexPreparation MethodSolubility Increase (µg/mL)Fold Increase vs. Unformulated
Retinoic Acid:β-CDPhysical Mix7.5[7]~19x
Retinoic Acid:β-CDKneading13.5[7]~34x
Retinoic Acid:HP-β-CDPhysical Mix5.5[7]~14x
Retinoic Acid:HP-β-CDKneading32.5[7]~81x

Data for all-trans-retinoic acid, which has similar solubility challenges to retinol.

cluster_complex Cyclodextrin Inclusion Complex Retinol This compound (Lipophilic) Complex Soluble Retinol-CD Complex Retinol->Complex Enters Cavity CD Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) CD->Complex

Caption: Formation of a water-soluble this compound-cyclodextrin inclusion complex.

Q5: What are the advantages of using a nanoparticle formulation for delivering this compound?

A: Nanoparticle-based systems, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, offer several key advantages for in-vitro assays:

  • Enhanced Stability: Encapsulation protects the sensitive retinol molecule from degradation by light, heat, and oxygen.[10][13]

  • Improved Solubility: Nanoparticles form a stable colloidal dispersion in aqueous media, effectively solubilizing the retinol.[9]

  • Controlled Release: The formulation can be designed to release retinol slowly over a prolonged period.[10]

  • Increased Efficacy: By mimicking cellular membranes, some nanoparticles can act as a "biological Trojan horse," improving cellular uptake and leading to greater biological effects compared to free retinol.[14] For example, one study demonstrated that nanoretinol was 232% more effective in collagen recovery assays.[14]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Precipitate forms immediately upon dilution into media. 1. Final concentration exceeds aqueous solubility. 2. High final concentration of organic solvent (e.g., >0.5% DMSO).[5]1. Lower the final working concentration of this compound. 2. Use a solubilization method (cyclodextrin, nanoparticle). 3. Ensure the final solvent concentration is non-toxic and low (ideally <0.1%).[5]
Inconsistent or no biological effect observed. 1. Degradation of this compound in stock or working solution.[15] 2. Poor bioavailability in the assay due to precipitation.1. Prepare fresh stock solutions.[4] 2. Handle all solutions under low-light conditions and on ice.[1] 3. Add an antioxidant (e.g., α-tocopherol, BHT) to solutions.[1] 4. Use a stabilized formulation (cyclodextrin or nanoparticle) to improve stability and bioavailability.[9][11]
Cell toxicity or other off-target effects observed. 1. Cytotoxicity from the organic solvent (e.g., DMSO).[5] 2. Use of surfactants (e.g., Tween-20, Triton X-100) above their critical micelle concentration in cell-based assays.[6]1. Perform a solvent tolerance test on your cells to determine the maximum safe concentration. 2. Reduce the final solvent concentration to <0.1%.[5] 3. Avoid cytotoxic surfactants in cell-based assays; use them only for cell-free enzyme assays.[6]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in Ethanol

Objective: To prepare a stable stock solution of this compound for long-term storage.

Materials:

  • This compound (powder)

  • Absolute ethanol (200 proof, anhydrous)

  • Inert gas (Argon or Nitrogen)

  • Amber glass vials with Teflon-lined caps

  • Microbalance and appropriate glassware

Procedure:

  • Precaution: this compound is highly sensitive to light and air.[2] Perform all steps under dim yellow or red light and work quickly.

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder in an amber vial.

  • Add the required volume of absolute ethanol to achieve the target concentration (e.g., 1-2 mM).

  • Cap the vial tightly and vortex gently until the powder is completely dissolved.

  • Displace the air in the vial's headspace by gently blowing a stream of inert gas over the solution before recapping.

  • Seal the cap with paraffin film.

  • Label the vial clearly with the compound name, concentration, date, and solvent.

  • Store at -80°C.[4]

Protocol 2: Enhancing this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare a water-soluble inclusion complex of this compound for direct use in aqueous buffers. This protocol is adapted from the effective "kneading" method.[7]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol/Water mixture (e.g., 1:1 v/v)

  • Mortar and pestle

  • Vacuum oven or desiccator

Procedure:

  • Determine the desired molar ratio of HP-β-CD to this compound (e.g., 2:1 or higher).

  • Weigh the appropriate amounts of this compound and HP-β-CD and place them in a mortar.

  • Add a small volume of the ethanol/water mixture to the mortar to create a thick paste.

  • Knead the paste thoroughly with the pestle for 30-45 minutes. The mechanical force and solvent presence facilitate the inclusion of retinol into the cyclodextrin cavity.

  • Dry the resulting paste under vacuum at a low temperature (e.g., 30-40°C) until a constant weight is achieved, yielding a fine powder.

  • This powder, containing the this compound:HP-β-CD complex, can now be dissolved directly in your cell culture medium or assay buffer.

  • Determine the final concentration of retinol in the aqueous solution using UV-Vis spectrophotometry (absorbance max ~325 nm) or HPLC.[1]

G start Start: Precipitation or Instability Issue assay_type What is the assay type? start->assay_type cell_based Cell-Based Assay assay_type->cell_based Cells cell_free Cell-Free (e.g., Enzyme Assay) assay_type->cell_free No Cells solv_check Is final solvent concentration <0.1%? cell_based->solv_check use_detergent Use non-ionic detergent (e.g., 0.01% Tween-20) cell_free->use_detergent use_cd Use Cyclodextrin Formulation solv_check->use_cd No use_nano Use Nanoparticle Formulation solv_check->use_nano No end Proceed with Experiment solv_check->end Yes use_cd->end use_nano->end use_detergent->end

Caption: Decision workflow for selecting a this compound solubilization strategy.

References

Technical Support Center: Method Development for Baseline Separation of Retinol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on developing robust methods for the baseline separation of retinol isomers, with a focus on 4Z (4-cis)-retinol and other common cis isomers. The principles and troubleshooting advice provided can be broadly applied to the chromatographic separation of various retinoid isomers.

Frequently Asked Questions (FAQs)

Q1: Why is baseline separation of retinol isomers important?

A1: Different geometric isomers of retinol (e.g., all-trans, 9-cis, 11-cis, 13-cis, and 4Z-retinol) can have distinct biological activities and roles in physiological and pathological processes. Accurate quantification of each isomer is crucial for understanding their specific functions, metabolism, and for the development of retinoid-based therapeutics. Baseline separation ensures that the peaks of individual isomers do not overlap, allowing for precise and accurate measurement.

Q2: What is the preferred chromatographic mode for separating retinol isomers?

A2: Normal-phase high-performance liquid chromatography (NP-HPLC) is generally the preferred method for achieving high-resolution separation of geometric retinoid isomers.[1] NP-HPLC typically utilizes a non-polar mobile phase (like hexane) with a small amount of a more polar solvent (such as ethyl acetate or isopropanol) on a polar stationary phase (e.g., silica). This combination provides excellent selectivity for the subtle structural differences between isomers. While reversed-phase HPLC (RP-HPLC) can also be used, achieving baseline separation of all cis/trans isomers is often more challenging.[1]

Q3: How do I choose the right column for my separation?

A3: For NP-HPLC, a high-purity silica gel column is a common and effective choice.[2][3] The particle size (e.g., 5 µm) and column dimensions (e.g., 4.6 x 250 mm) will influence efficiency and analysis time. For RP-HPLC, a C18 column is frequently used.[4][5]

Q4: What are the typical mobile phase compositions for separating retinol isomers?

A4: In NP-HPLC, the mobile phase is usually a mixture of n-hexane and a polar modifier. A common starting point is 10% ethyl acetate in hexane.[1] The proportion of the polar modifier can be adjusted to optimize the separation. For RP-HPLC, mixtures of methanol or acetonitrile with a buffered aqueous phase are often employed.[4]

Q5: At what wavelength should I detect retinol isomers?

A5: Retinol and its isomers have a characteristic UV absorbance maximum around 325 nm. Therefore, a UV detector set to this wavelength is typically used for quantification.[1][5]

Troubleshooting Guide

Q1: I am seeing poor resolution between two or more of my cis-retinol peaks. What should I do?

A1:

  • Adjust Mobile Phase Composition (NP-HPLC): The primary approach to improving resolution in NP-HPLC is to fine-tune the concentration of the polar modifier. A slight decrease in the percentage of ethyl acetate or isopropanol in hexane will generally increase retention times and improve the separation between closely eluting isomers. Make small, incremental changes (e.g., from 10% to 9% ethyl acetate) and observe the effect.

  • Reduce Flow Rate: Lowering the flow rate (e.g., from 1.4 mL/min to 1.0 mL/min) can increase the efficiency of the separation and lead to better resolution, although it will also increase the run time.[1]

  • Consider a Different Polar Modifier: Sometimes, switching the polar modifier (e.g., from ethyl acetate to isopropanol) can alter the selectivity of the separation and resolve co-eluting peaks.

  • Check Column Health: A deteriorating column can lead to poor peak shape and loss of resolution. If the column is old or has been used extensively, consider replacing it.

Q2: My retention times are drifting and not reproducible. What is the cause?

A2:

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is particularly important in normal-phase chromatography. Flush the column with at least 10-20 column volumes of the mobile phase.

  • Mobile Phase Inconsistency: The mobile phase composition must be precise. In NP-HPLC, even small variations in the percentage of the polar modifier can cause significant shifts in retention time. Ensure accurate mixing and consider using a solvent premixer.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended for reproducible results.

  • Water Content in Mobile Phase (NP-HPLC): The water content of the mobile phase in NP-HPLC can significantly impact the activity of the silica stationary phase and lead to drifting retention times. Using HPLC-grade solvents and keeping them tightly sealed is important.

Q3: My peaks are tailing. How can I improve the peak shape?

A3:

  • Sample Overload: Injecting too much sample can lead to peak fronting or tailing. Try diluting your sample and injecting a smaller volume.

  • Secondary Interactions: Peak tailing can be caused by interactions between the analyte and active sites on the stationary phase. In RP-HPLC, adding a small amount of an acidic modifier like formic or acetic acid to the mobile phase can help to protonate free silanol groups and reduce tailing for acidic analytes.

  • Sample Solvent Effects: The solvent in which your sample is dissolved can affect peak shape. Ideally, the sample should be dissolved in the mobile phase. If a stronger solvent is used, inject the smallest possible volume.

Q4: I am concerned about the light sensitivity of my retinol standards and samples. How can I minimize degradation?

A4: Retinoids are highly susceptible to photo-isomerization and degradation.

  • Work under yellow or red light: Perform all sample preparation and handling steps under yellow or red light to prevent light-induced changes.

  • Use amber vials: Store standards and samples in amber glass vials or vials wrapped in aluminum foil to protect them from light.

  • Prepare fresh standards: Prepare working standards fresh daily from a stock solution stored at -80°C.

Quantitative Data Summary

Table 1: Example of Normal-Phase HPLC Conditions for Retinol Isomer Separation

ParameterConditionReference
Stationary Phase Silica Gel (5 µm, 4.6 x 250 mm)[1]
Mobile Phase 10% Ethyl Acetate in Hexane[1]
Flow Rate 1.4 mL/min[1]
Detection UV at 325 nm[1]
Reported Elution Order Retinyl Esters, 11-cis-retinol, 13-cis-retinol, all-trans-retinol[5]

Table 2: Example of Reversed-Phase HPLC Conditions for Retinoid Separation

ParameterConditionReference
Stationary Phase C18 (5 µm, 4.6 x 150 mm)[4]
Mobile Phase 85% Methanol / 15% 0.01 M Sodium Acetate Buffer (pH 5.2)[4]
Flow Rate 1.5 mL/min[4]
Detection UV at 343 nm and Fluorescence (Ex: 348 nm, Em: 470 nm)[4]
Reported Retention Times 13-cis-retinoic acid (4.5 min), all-trans-retinoic acid (5.7 min), retinol (11.0 min)[4]

Detailed Experimental Protocol: NP-HPLC Separation of Retinol Isomers

This protocol provides a general method for the baseline separation of common retinol isomers. Optimization may be required based on the specific isomers of interest and the sample matrix.

1. Materials and Reagents

  • HPLC-grade n-hexane

  • HPLC-grade ethyl acetate

  • Retinol isomer standards (e.g., all-trans, 9-cis, 11-cis, 13-cis)

  • Ethanol (for dissolving standards)

  • Silica HPLC column (e.g., 5 µm particle size, 4.6 x 250 mm)

2. Instrument and Conditions

  • HPLC system with a pump, autosampler, column oven, and UV detector

  • Mobile Phase: 10% (v/v) Ethyl Acetate in n-Hexane

  • Flow Rate: 1.4 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 325 nm

  • Injection Volume: 20 µL

3. Standard Preparation

  • Prepare individual stock solutions of each retinol isomer in ethanol at a concentration of approximately 1 mg/mL.

  • Create a mixed standard solution by combining aliquots of each stock solution and diluting with the mobile phase to a final concentration in the low µg/mL range.

  • Note: All steps involving retinoids should be performed under yellow or red light to prevent isomerization.

4. Sample Preparation

  • Biological samples should be extracted using an appropriate method (e.g., liquid-liquid extraction with hexane).

  • The final extract should be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

5. Chromatographic Procedure

  • Equilibrate the silica column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the mixed standard solution to determine the retention times and resolution of the retinol isomers.

  • Inject the prepared samples.

  • Identify and quantify the isomers in the samples by comparing their retention times and peak areas to those of the standards.

6. System Suitability

  • Before running samples, ensure the system is performing adequately. The resolution between critical pairs of isomers (e.g., 11-cis and 13-cis retinol) should be greater than 1.5. The tailing factor for the all-trans-retinol peak should be less than 2.0.

Visualizations

MethodDevelopmentWorkflow start Define Separation Goal (e.g., Baseline separation of this compound) select_mode Select Chromatographic Mode (NP-HPLC recommended) start->select_mode select_column Select Column (e.g., Silica, 5µm, 4.6x250mm) select_mode->select_column initial_conditions Establish Initial Conditions - Mobile Phase: 10% EtOAc in Hexane - Flow Rate: 1.4 mL/min - Detection: 325 nm select_column->initial_conditions run_standards Inject Isomer Standards initial_conditions->run_standards evaluate_separation Evaluate Separation (Resolution, Peak Shape, Retention) run_standards->evaluate_separation optimization Optimization Required? evaluate_separation->optimization R < 1.5? final_method Final Validated Method evaluate_separation->final_method R > 1.5 adjust_mp Adjust Mobile Phase (e.g., % EtOAc) optimization->adjust_mp adjust_fr Adjust Flow Rate optimization->adjust_fr adjust_mp->run_standards adjust_fr->run_standards TroubleshootingTree problem Problem: Poor Baseline Separation check_res Are peaks co-eluting? problem->check_res check_shape Are peaks broad or tailing? problem->check_shape res_yes Yes check_res->res_yes Yes shape_yes Yes check_shape->shape_yes Yes adjust_mp Decrease % of Polar Modifier (e.g., 10% to 8% EtOAc) res_yes->adjust_mp res_no No adjust_fr Decrease Flow Rate (e.g., 1.4 to 1.0 mL/min) adjust_mp->adjust_fr check_overload Check for Sample Overload shape_yes->check_overload dilute_sample Dilute Sample / Inject Less check_overload->dilute_sample Suspected check_column Check Column Health check_overload->check_column Not Suspected replace_column Replace Column check_column->replace_column Poor Performance

References

Validation & Comparative

In-Vitro Validation of 4Z-Retinol's Role in Cellular Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-vitro effects of retinoids on key cellular pathways. Due to the limited availability of direct experimental data for 4Z-Retinol, this document focuses on a comparative assessment of well-characterized retinol and retinoic acid isomers, such as all-trans-retinol and all-trans-retinoic acid (ATRA), to provide a framework for understanding the potential biological activities of this compound. This compound is recognized as an intermediate in the synthesis of 11-cis-Retinoic Acid. The biological functions of retinoids are primarily mediated through their conversion to active metabolites like retinoic acid, which then bind to nuclear receptors to regulate gene expression.[1][2]

Comparative Analysis of Retinoid Activity

The biological activity of different retinoid isomers can vary significantly based on their ability to be metabolized to active forms and their binding affinity for retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[3][4][5] This section compares the known in-vitro effects of prominent retinoids on critical cellular processes.

Retinoid Receptor Activation

The activation of RARs and RXRs is a critical step in mediating the biological effects of retinoids.[3][4] All-trans-retinoic acid (ATRA) is a high-affinity ligand for RARs, while 9-cis-retinoic acid can bind to both RARs and RXRs.[6] Retinol itself has been shown to have a much lower binding affinity for RARs compared to ATRA.[7][8]

Table 1: Comparative Binding Affinity of Retinoids to Nuclear Receptors

CompoundTarget ReceptorBinding Affinity (Kd, nM)
All-trans-Retinoic Acid (ATRA)RARα, β, γ~0.2 - 0.7
9-cis-Retinoic AcidRARα, β, γ~0.2 - 0.7
RXRα, β, γ~14 - 18
All-trans-RetinolRARs~35-fold less potent than ATRA

Data compiled from various sources.[5]

Cellular Proliferation and Differentiation

Retinoids are potent regulators of cell proliferation and differentiation.[1][9] For instance, ATRA is known to induce differentiation in various cell types, including keratinocytes and myeloid cells.[9][10] The antiproliferative effects of retinoids are often linked to their ability to regulate the expression of genes involved in the cell cycle.

Table 2: Comparative Effects of Retinoids on Cellular Proliferation and Differentiation

CompoundCell LineEffect on ProliferationEffect on Differentiation
All-trans-Retinoic Acid (ATRA)KeratinocytesInhibitionInduction
NB4 (APL cells)InhibitionPotent Induction
13-cis-Retinoic AcidNB4 (APL cells)Less potent inhibition than ATRALess potent induction than ATRA
4-OxoretinolF9 teratocarcinoma cellsInhibitionInduction

Data compiled from various sources.[10][11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in-vitro studies. Below are representative protocols for key experiments used to assess retinoid activity.

Retinoid Receptor Activation Assay (Reporter Gene Assay)

This assay measures the ability of a compound to activate RARs or RXRs, leading to the expression of a reporter gene (e.g., luciferase).

  • Cell Culture: Human embryonic kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

  • Transfection: Cells are transiently transfected with expression plasmids for the specific RAR or RXR isotype and a reporter plasmid containing a retinoic acid response element (RARE) upstream of a luciferase gene.

  • Treatment: After 24 hours, the medium is replaced with DMEM containing the test retinoid (e.g., this compound, ATRA) at various concentrations.

  • Luciferase Assay: Following a 24-hour incubation period, cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: Luciferase activity is normalized to a control (e.g., β-galactosidase) to account for transfection efficiency. The dose-response curve is then plotted to determine the EC50 value.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Cells (e.g., HaCaT keratinocytes) are seeded in a 96-well plate at a density of 5,000 cells per well and allowed to attach overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test retinoid.

  • Incubation: Cells are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control.

Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathway for retinoids and a typical experimental workflow for evaluating their in-vitro activity.

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol Retinol_in Retinol Retinol->Retinol_in Transport CRBP CRBP Retinol_in->CRBP Binds Retinaldehyde Retinaldehyde Retinoic_Acid Retinoic Acid (e.g., ATRA) Retinaldehyde->Retinoic_Acid Conversion (RALDH) CRABP CRABP Retinoic_Acid->CRABP Binds CRBP->Retinaldehyde Conversion (RDH) RAR RAR CRABP->RAR Transport to Nucleus RXR RXR RAR->RXR Heterodimerizes RARE RARE RXR->RARE Binds to Gene_Expression Target Gene Expression RARE->Gene_Expression Regulates

Caption: Retinoid signaling pathway.

Experimental_Workflow cluster_assays In-Vitro Assays start Start: Cell Culture treatment Treatment with Retinoid Isomers (e.g., this compound, ATRA) start->treatment incubation Incubation (24-72 hours) treatment->incubation receptor_assay Receptor Activation (Reporter Assay) incubation->receptor_assay proliferation_assay Cell Proliferation (MTT Assay) incubation->proliferation_assay differentiation_assay Differentiation Markers (e.g., qPCR, Western Blot) incubation->differentiation_assay data_analysis Data Analysis and Comparison receptor_assay->data_analysis proliferation_assay->data_analysis differentiation_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Experimental workflow for in-vitro retinoid validation.

References

Comparative Stability of 4Z-Retinol and All-Trans-Retinol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative stability analysis of 4Z-Retinol and all-trans-retinol, intended for researchers, scientists, and professionals in drug development. The information compiled herein is based on established principles of retinoid chemistry and available experimental data on retinoid stability. While extensive data exists for all-trans-retinol, specific quantitative stability studies on this compound are limited in publicly accessible literature. The comparison is therefore based on the known behavior of cis/trans isomers of retinoids and extensive data on the all-trans form.

Executive Summary

All-trans-retinol is the most biologically active and stable isomer of retinol.[1] Cis-isomers of retinoids, including by extension this compound, are inherently less stable due to steric hindrance and higher energy states, making them more susceptible to isomerization and degradation.[2] Retinoids, in general, are highly sensitive to environmental factors such as light, heat, and oxygen.[2][3][4][5] Stability is a critical factor in the formulation and efficacy of retinoid-based products. This guide summarizes the known stability profile of all-trans-retinol under various conditions and provides standard protocols for assessing retinoid stability.

Data Presentation: Stability of All-Trans-Retinol

The following table summarizes the stability of all-trans-retinol under different environmental stressors. It is anticipated that this compound would exhibit significantly lower stability under similar conditions.

Stress FactorConditionsObserved Effect on All-Trans-RetinolCitation(s)
Light (Photostability) Exposure to sunlight or UV lightRapid degradation and isomerization. Significant loss can occur within minutes to hours. Packaging in opaque or UV-blocking containers is crucial.[2][3][4][5][6][7]
Temperature (Thermal Stability) Elevated temperatures (e.g., 25°C to 40°C and above)Accelerates degradation and isomerization. Storage at controlled, cool temperatures (ideally below 25°C, with -20°C recommended for long-term storage of the raw material) is necessary. Degradation follows first-order kinetics.[2][3][4][8][9]
Oxygen (Oxidative Stability) Exposure to airHighly susceptible to oxidation, leading to loss of potency and formation of byproducts. Manufacturing and packaging under an inert atmosphere (e.g., nitrogen or argon) can improve stability.[2][3][10]
pH Acidic or alkaline conditionsMost stable in a slightly acidic pH range of 5.0 to 6.0.[3] Unstable in the presence of strong acids, which can lead to the formation of anhydroretinol.[11]
Formulation Presence of antioxidants, chelating agents, and specific emollientsStability is highly formulation-dependent. Antioxidants (e.g., tocopherol, BHT), encapsulation (e.g., in liposomes or cyclodextrins), and an anhydrous base can significantly improve stability.[12][13]

Experimental Protocols

Photostability Testing (Adapted from ICH Q1B Guidelines)

This protocol outlines a standardized method for assessing the photostability of retinoid compounds.

Objective: To evaluate the intrinsic photostability characteristics of this compound and all-trans-retinol.

Apparatus:

  • A photostability chamber equipped with a light source conforming to ICH Q1B Option I (e.g., Xenon arc lamp) or Option II (e.g., cool white fluorescent and near-UV lamps).[14][15]

  • Calibrated radiometer and lux meter.

  • Quartz cells for solutions or shallow, inert dishes for solid samples.

  • Dark control samples stored at the same temperature.

Procedure:

  • Sample Preparation:

    • For solid-state testing, spread a thin layer (not more than 3mm) of the retinoid powder in a suitable dish.[15]

    • For solution-state testing, prepare solutions of known concentration in a non-reactive, UV-transparent solvent (e.g., ethanol or hexane) in quartz cells.

  • Exposure:

    • Place the samples in the photostability chamber.

    • Simultaneously, place dark control samples, protected from light (e.g., wrapped in aluminum foil), in the same chamber to account for thermal degradation.

    • Expose the samples to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA light.[14][16]

  • Analysis:

    • At specified time points, withdraw samples and their corresponding dark controls.

    • Analyze the samples for the remaining concentration of the parent retinoid and the formation of degradation products using a validated HPLC-UV method.

    • Assess physical changes such as color and appearance.[17]

Thermal Stability Testing (Accelerated Stability Study)

This protocol is designed to determine the thermal degradation kinetics of the retinoids.

Objective: To compare the thermal stability of this compound and all-trans-retinol at elevated temperatures.

Apparatus:

  • Temperature-controlled stability chambers or ovens.

  • Type I glass vials with inert stoppers.

  • HPLC-UV system for analysis.

Procedure:

  • Sample Preparation:

    • Accurately weigh the retinoid samples into vials. If in solution, use a suitable solvent and prepare to a known concentration.

    • If the sample is sensitive to oxidation, blanket the vials with an inert gas (e.g., nitrogen) before sealing.

  • Storage:

    • Place the vials in stability chambers set at various elevated temperatures (e.g., 40°C, 50°C, 60°C) and controlled humidity (e.g., 75% RH).

    • Store a control set of samples at a reference temperature (e.g., 5°C or -20°C).

  • Analysis:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12 weeks), remove vials from each temperature condition.

    • Allow the samples to equilibrate to room temperature.

    • Quantify the remaining parent retinoid concentration using a validated HPLC-UV method.

    • Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) at each temperature. The Arrhenius equation can be used to predict shelf-life at lower temperatures.

High-Performance Liquid Chromatography (HPLC) Method for Retinoid Analysis

This is a general HPLC method for the separation and quantification of retinol isomers and their degradation products.

Objective: To quantify the concentration of this compound and all-trans-retinol and their isomers.

System:

  • HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) for general analysis. A normal-phase column (e.g., silica) may provide better resolution for isomers.[18]

  • Mobile Phase (Isocratic): A mixture of methanol and water (e.g., 95:5 v/v) or methanol and acetonitrile.[19]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 325 nm for retinol.[18]

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of all-trans-retinol of known concentrations to generate a calibration curve.

  • Sample Preparation: Dissolve the samples from the stability studies in the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system. Identify and quantify the peaks based on the retention times and the calibration curve of the standards.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation prep_solid Solid State (Thin Layer) photostability Photostability Chamber (ICH Q1B) prep_solid->photostability thermal Thermal Stability Chamber (Accelerated) prep_solid->thermal prep_solution Solution State (Quartz Cell) prep_solution->photostability prep_solution->thermal hplc HPLC-UV Analysis photostability->hplc physical Physical Inspection (Color, Appearance) photostability->physical thermal->hplc thermal->physical dark_control Dark Control (Same Temperature) dark_control->hplc kinetics Degradation Kinetics hplc->kinetics pathway Degradation Pathway hplc->pathway

Caption: Workflow for Retinoid Stability Testing.

retinol_metabolism all_trans_retinyl_ester all-trans-Retinyl Ester (Storage Form) all_trans_retinol all-trans-Retinol all_trans_retinyl_ester->all_trans_retinol REH all_trans_retinol->all_trans_retinyl_ester LRAT/DGAT1 all_trans_retinal all-trans-Retinal all_trans_retinol->all_trans_retinal RDHs retinoic_acid all-trans-Retinoic Acid (Active Form) all_trans_retinal->retinoic_acid RALDHs catabolism Oxidized Metabolites (Catabolism) retinoic_acid->catabolism CYP26

Caption: Simplified All-Trans-Retinol Metabolism Pathway.

References

Validating the Binding Affinity of Retinoid Isomers to Retinoid Binding Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Binding Affinities of Retinoid Isomers

The binding affinity of retinoids to their respective binding proteins is a critical determinant of their biological function, influencing their transport, metabolism, and signaling pathways. The dissociation constant (Kd) is a common metric used to quantify this affinity, with a lower Kd value indicating a stronger binding interaction. The following table summarizes the reported Kd values for the interaction of various retinoid isomers with different retinoid-binding proteins.

Retinoid IsomerRetinoid Binding ProteinBinding Affinity (Kd)Experimental Method
all-trans-Retinol Cellular Retinol-Binding Protein I (CRBP I)~11 nMFluorescence Spectroscopy
Cellular Retinol-Binding Protein II (CRBP II)~68 nMFluorescence Spectroscopy
Retinol-Binding Protein 4 (RBP4)~1.9 x 10⁻⁷ MFluorimetric Titration[1]
9-cis-Retinol Cellular Retinol-Binding Protein I (CRBP I)11 nM[2]Fluorescence Spectroscopy[2]
Cellular Retinol-Binding Protein II (CRBP II)68 nM[2]Fluorescence Spectroscopy[2]
all-trans-Retinal Cellular Retinol-Binding Protein I (CRBP I)~8 nMFluorescence Spectroscopy
Cellular Retinol-Binding Protein II (CRBP II)~5 nMFluorescence Spectroscopy
9-cis-Retinal Cellular Retinol-Binding Protein I (CRBP I)8 nM[2]Fluorescence Spectroscopy[2]
Cellular Retinol-Binding Protein II (CRBP II)5 nM[2]Fluorescence Spectroscopy[2]
all-trans-Retinoic Acid Retinol-Binding Protein 4 (RBP4)~2.1 x 10⁻⁷ MFluorimetric Titration[1]

Note: Data for 4Z-Retinol is not available in the reviewed literature. The provided data serves as a reference for comparing the binding affinities of other common retinoid isomers.

Experimental Protocols

Accurate determination of binding affinities is crucial for understanding the biological activity of retinoids. The following are detailed protocols for three common techniques used to measure the binding of retinoids to their binding proteins.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique that measures real-time biomolecular interactions.

Principle: SPR detects changes in the refractive index at the surface of a sensor chip where one of the interacting molecules (the ligand, e.g., a retinoid-binding protein) is immobilized. The binding of the other molecule (the analyte, e.g., a retinoid) causes a change in the refractive index, which is proportional to the mass of the bound analyte.

Detailed Protocol:

  • Sensor Chip Preparation:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran surface using a freshly prepared mixture of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS).

  • Ligand Immobilization:

    • Immobilize the purified retinoid-binding protein (e.g., RBP4) onto the activated sensor chip surface via amine coupling. The protein should be diluted in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to a concentration of 10-50 µg/mL.

    • Inject the protein solution over the chip surface until the desired immobilization level is reached (typically 2000-5000 Resonance Units, RU).

    • Deactivate any remaining active esters on the surface by injecting 1 M ethanolamine-HCl, pH 8.5.

  • Analyte Interaction Analysis:

    • Prepare a series of dilutions of the retinoid (e.g., this compound) in a suitable running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20). The concentration range should ideally span from 10-fold below to 10-fold above the expected Kd.

    • Inject the retinoid solutions over the immobilized protein surface at a constant flow rate (e.g., 30 µL/min). Include several buffer-only injections (blanks) for double referencing.

    • Monitor the association and dissociation phases in real-time.

  • Data Analysis:

    • Subtract the reference surface signal and the blank injections from the sensorgrams.

    • Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat changes that occur upon biomolecular interactions.

Principle: ITC measures the heat released or absorbed when a solution of one molecule (the ligand, e.g., a retinoid) is titrated into a solution of another molecule (the macromolecule, e.g., a retinoid-binding protein) at a constant temperature. The resulting data can be used to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction.

Detailed Protocol:

  • Sample Preparation:

    • Dialyze both the purified retinoid-binding protein and the retinoid solution against the same buffer to minimize heats of dilution. A suitable buffer would be, for example, 20 mM phosphate buffer with 150 mM NaCl, pH 7.4.

    • Accurately determine the concentrations of the protein and retinoid solutions.

    • Degas both solutions immediately before the experiment to prevent air bubbles.

  • ITC Experiment Setup:

    • Fill the sample cell (typically ~200 µL) with the retinoid-binding protein solution (e.g., 10-50 µM).

    • Fill the injection syringe (typically ~40 µL) with the retinoid solution (e.g., 100-500 µM, typically 10-20 times the protein concentration).

  • Titration:

    • Set the experimental temperature (e.g., 25°C).

    • Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point during analysis.

    • Carry out a series of injections (e.g., 20-30 injections of 1-2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat change for each injection peak.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Ka = 1/Kd), enthalpy change (ΔH), and stoichiometry (n).

Fluorescence Quenching Titration

Fluorescence quenching is a sensitive technique that can be used to study ligand binding by monitoring changes in the intrinsic fluorescence of a protein.

Principle: Many proteins contain fluorescent amino acid residues, primarily tryptophan. When a ligand binds to a protein, it can cause a change in the local environment of these residues, leading to a quenching (decrease) of their fluorescence intensity. This change in fluorescence can be used to determine the binding affinity.

Detailed Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the purified retinoid-binding protein in a suitable buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5).

    • Prepare a concentrated stock solution of the retinoid (e.g., this compound) in a suitable solvent (e.g., ethanol or DMSO) and then dilute it in the same buffer as the protein.

  • Fluorescence Measurement:

    • Place a fixed concentration of the retinoid-binding protein (e.g., 1-5 µM) in a quartz cuvette.

    • Set the excitation wavelength to 280 nm (for tryptophan) and record the emission spectrum (typically from 300 to 400 nm).

    • Incrementally add small aliquots of the retinoid solution to the protein solution in the cuvette.

    • After each addition, mix gently and allow the system to equilibrate for a few minutes before recording the fluorescence emission spectrum.

  • Data Correction and Analysis:

    • Correct the fluorescence intensity for the inner filter effect, which is the absorption of excitation or emission light by the ligand itself. This can be done by measuring the absorbance of the ligand at the excitation and emission wavelengths and applying a correction formula.

    • Plot the change in fluorescence intensity as a function of the retinoid concentration.

    • Fit the data to a binding equation (e.g., the Stern-Volmer equation or a one-site binding model) to calculate the dissociation constant (Kd).

Visualization of Retinoid Signaling and Experimental Workflow

Retinoid Signaling Pathway

The following diagram illustrates the key steps in the cellular uptake, transport, and signaling of retinol. Dietary retinyl esters are hydrolyzed to retinol, which is then absorbed by intestinal cells. Inside the cell, retinol can be esterified for storage or oxidized to retinaldehyde and then to retinoic acid, the active form that regulates gene transcription.[3][4][5] Retinol is transported in the blood by Retinol-Binding Protein 4 (RBP4).[6]

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Intracellular Space cluster_nucleus Nucleus Dietary Retinyl Esters Dietary Retinyl Esters Retinol Retinol Dietary Retinyl Esters->Retinol Hydrolysis Retinol-RBP4 Complex Retinol-RBP4 Complex Retinol-RBP4 Complex->Retinol Uptake (STRA6) RBP4 RBP4 RBP4->Retinol-RBP4 Complex Retinol->Retinol-RBP4 Complex Retinol-CRBP Retinol-CRBP Retinol->Retinol-CRBP CRBP CRBP CRBP->Retinol-CRBP Retinyl Esters (Storage) Retinyl Esters (Storage) Retinol-CRBP->Retinyl Esters (Storage) LRAT Retinaldehyde Retinaldehyde Retinol-CRBP->Retinaldehyde RDH/ADH Retinoic Acid Retinoic Acid Retinaldehyde->Retinoic Acid RALDH RAR_RXR RAR/RXR Retinoic Acid->RAR_RXR RARE RARE RAR_RXR->RARE Gene Transcription Gene Transcription RARE->Gene Transcription

Caption: A simplified diagram of the retinoid signaling pathway.

Experimental Workflow for Binding Affinity Validation

The following diagram outlines a typical workflow for validating the binding affinity of a retinoid, such as this compound, to a retinoid-binding protein using Surface Plasmon Resonance (SPR).

Experimental_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Protein Purification Purify Retinoid Binding Protein Immobilization Immobilize Protein on Sensor Chip Protein Purification->Immobilization Ligand Preparation Prepare this compound Solutions Interaction Analysis Inject this compound over Surface Ligand Preparation->Interaction Analysis Buffer Preparation Prepare Running Buffer Buffer Preparation->Immobilization Buffer Preparation->Interaction Analysis Immobilization->Interaction Analysis Data Acquisition Acquire Real-time Binding Data Interaction Analysis->Data Acquisition Data Processing Process Sensorgrams (Reference Subtraction) Data Acquisition->Data Processing Kinetic Fitting Fit Data to Binding Model Data Processing->Kinetic Fitting Results Determine ka, kd, Kd Kinetic Fitting->Results

Caption: A typical experimental workflow for SPR-based binding analysis.

References

Cross-Validation of High-Performance Liquid Chromatography (HPLC-UV) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for the Analysis of (4Z)-Retinol

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate quantification of retinol isomers, including the cis isomer (4Z)-Retinol, is critical in various fields, from vision research to the development of retinoid-based therapeutics. The inherent instability and isomeric complexity of retinol necessitate robust and reliable analytical methods. This guide provides a comprehensive cross-validation of two prevalent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific analytical needs.

Comparative Analysis of Analytical Performance

The choice between HPLC-UV and UHPLC-MS/MS for (4Z)-Retinol analysis hinges on the specific requirements of the study, particularly the need for sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV offers a cost-effective and straightforward approach for routine analysis, UHPLC-MS/MS provides unparalleled sensitivity and specificity, making it ideal for the detection of trace amounts of retinol isomers in complex biological matrices.

Performance Parameter HPLC-UV UHPLC-MS/MS
Linearity (R²) >0.998>0.98
Limit of Detection (LOD) 15 µg/mL (for retinyl palmitate)Sub ng/mL levels
Limit of Quantification (LOQ) 20 ng/mLSub ng/mL levels
Precision (%CV) < 5%< 10%
Accuracy (% Recovery) 95%85.0% - 115.0% of nominal concentration
Specificity Moderate; susceptible to interference from co-eluting compounds.High; based on specific precursor-to-product ion transitions.

Experimental Workflow for Cross-Validation

A generalized workflow for the cross-validation of two distinct analytical methods for (4Z)-Retinol is depicted below. This process ensures that both methods provide comparable and reliable data.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Comparison Sample Biological Sample Pool SpikedSample Spiked with (4Z)-Retinol Standards Sample->SpikedSample Spiking HPLC HPLC-UV Analysis SpikedSample->HPLC LCMS UHPLC-MS/MS Analysis SpikedSample->LCMS DataHPLC Quantitative Data (HPLC-UV) HPLC->DataHPLC DataLCMS Quantitative Data (UHPLC-MS/MS) LCMS->DataLCMS Comparison Statistical Comparison (e.g., Bland-Altman plot) DataHPLC->Comparison DataLCMS->Comparison Validation Method Cross-Validation Report Comparison->Validation

Cross-validation workflow for analytical methods.

Detailed Experimental Protocols

The following are representative protocols for the analysis of retinol isomers using HPLC-UV and UHPLC-MS/MS. These protocols are based on established methods and can be adapted for the specific analysis of (4Z)-Retinol.

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of retinol in less complex matrices such as dietary supplements or pharmaceutical formulations.

A. Sample Preparation (Serum/Plasma)

  • To 100 µL of serum or plasma in a glass test tube, add 25 µL of an internal standard (e.g., retinyl acetate).

  • Add ethanol to achieve a 1:1 ratio with the total volume of serum.

  • Vortex the tube briefly.

  • Add 4 mL of hexane and vortex for 30 seconds, repeating twice.

  • Centrifuge at 3,000 rpm for 3 minutes.

  • Transfer the upper hexane layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase.

B. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 mm I.D., 15 cm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of methanol and a buffer (e.g., 85% methanol and 15% 0.01 M sodium acetate buffer, pH 5.2).

  • Flow Rate: 1.5 mL/min.

  • Detection: UV detector set at 325 nm.

  • Injection Volume: 20 µL.

II. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method provides high sensitivity and specificity, making it ideal for the analysis of retinol isomers in complex biological matrices like serum and tissues.

A. Sample Preparation (Serum)

  • To 200 µL of serum in a 1.5 mL microcentrifuge tube, add 20 µL of an isotope-labeled internal standard mixture.

  • Add 400 µL of acetonitrile to precipitate proteins and vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a mass spectrometry vial for analysis.

B. Chromatographic Conditions

  • Column: C18 column (e.g., Accucore C18, 100 x 2.1 mm, 2.6 µm).

  • Mobile Phase: A gradient elution using Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Methanol).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

C. Mass Spectrometry Conditions

  • Ionization Mode: Heated Electrospray Ionization (HESI) in positive ion mode.

  • Detection Mode: Selected Reaction Monitoring (SRM).

  • SRM Transitions: Specific precursor-to-product ion transitions for each retinoid isomer and internal standard are monitored. For retinol, a common transition is monitoring the fragment ion at m/z 269.

Conclusion

The cross-validation of analytical methods is a critical step in ensuring the reliability and comparability of data, particularly in regulated environments. For the analysis of (4Z)-Retinol, both HPLC-UV and UHPLC-MS/MS have their distinct advantages. HPLC-UV is a robust and cost-effective method suitable for routine analysis of less complex samples. In contrast, UHPLC-MS/MS offers superior sensitivity and specificity, making it the method of choice for challenging biological matrices and applications requiring the detection of low-level analytes. The selection of the most appropriate method should be based on a thorough evaluation of the study's objectives, sample complexity, and the required analytical performance characteristics.

A Comparative Analysis of Retinol Isomers in Gene Expression: Unraveling Functional Divergence

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in current research exists regarding the direct gene regulatory effects of 4Z-Retinol. This guide, therefore, pivots to a comparative study of the well-characterized and biologically significant retinol isomers: all-trans-Retinol, 9-cis-Retinol, and 11-cis-Retinol, and their bioactive metabolites, all-trans-retinoic acid (ATRA) and 9-cis-retinoic acid (9-cis-RA). This analysis is crucial for researchers in drug development and cellular biology to understand the nuanced control these molecules exert over gene expression.

Retinoids, a class of compounds derived from vitamin A, are pivotal regulators of a vast array of biological processes, including cell differentiation, proliferation, and apoptosis. Their biological activity is primarily mediated by their conversion to retinoic acid isomers, which function as ligands for nuclear receptors that modulate gene expression. The stereoisomerism of the polyene chain of retinol results in different geometric isomers, each with distinct biological activities and metabolic fates. Understanding the differential effects of these isomers on gene expression is paramount for therapeutic applications and for elucidating fundamental cellular mechanisms.

Quantitative Comparison of Retinoid Isomer Activity on Gene Expression

The following table summarizes the quantitative effects of all-trans-retinoic acid (ATRA) and 9-cis-retinoic acid on the expression of key target genes. It is important to note that the effects of retinol isomers are often inferred from the activity of their corresponding retinoic acid metabolites, as retinol itself is a precursor and must be enzymatically converted to the active form. The data presented here is derived from studies on various cell lines and represents the fold change in gene expression following treatment with the respective retinoic acid isomer.

Gene TargetRetinoid IsomerCell TypeConcentrationFold Change in ExpressionReference
Retinoic Acid Receptor Beta (RARβ)all-trans-Retinoic AcidHuman Neuroblastoma SH-SY5Y1 µMUpregulation[1]
Retinoic Acid Receptor Beta (RARβ)9-cis-Retinoic AcidHuman Neuroblastoma SH-SY5Y1 µMUpregulation (greater than ATRA at high concentrations)[1]
Cellular Retinoic Acid-Binding Protein II (CRABP-II)all-trans-Retinoic AcidHuman Neuroblastoma SH-SY5YNanomolar rangeUpregulation[1]
Cellular Retinoic Acid-Binding Protein II (CRABP-II)9-cis-Retinoic AcidHuman Neuroblastoma SH-SY5Y10-fold higher than ATRA for comparable inductionUpregulation[1]
Cytochrome P450 Family 26 Subfamily A Member 1 (CYP26A1)all-trans-Retinoic AcidHuman Neural Stem Cells1000 nM~45.9-fold increase
Cytochrome P450 Family 26 Subfamily A Member 1 (CYP26A1)9-cis-Retinoic AcidHuman Neural Stem Cells1000 nM~32.9-fold increase
S100 Calcium-Binding Protein B (S100β)all-trans-Retinoic AcidHuman Neural Stem Cells≥ 40 nM> 2-fold increase[2]
S100 Calcium-Binding Protein B (S100β)9-cis-Retinoic AcidHuman Neural Stem Cells≥ 40 nM> 2-fold increase[2]
N-myc (NMYC)9-cis-Retinoic AcidLA-N-5 Neuroblastoma CellsPharmacologically relevant concentrationsReduction in mRNA expression[3]
Liver Fatty Acid-Binding Protein (L-FABP)9-cis-Retinoic AcidFAO Rat Hepatoma Cells1 µMTime-dependent enhancement of mRNA levels[4]

Signaling Pathways and Experimental Overviews

To visually represent the mechanisms of action and the experimental procedures involved in studying retinoid-induced gene expression, the following diagrams are provided.

Retinoic_Acid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol_RBP Retinol-RBP Complex Retinol all-trans-Retinol Retinol_RBP->Retinol Uptake Retinal all-trans-Retinaldehyde Retinol->Retinal RDH ATRA all-trans-Retinoic Acid (ATRA) Retinal->ATRA RALDH CRABP CRABP-ATRA ATRA->CRABP Nine_cis_RA 9-cis-Retinoic Acid ATRA->Nine_cis_RA Isomerase RAR_RXR RAR-RXR Heterodimer CRABP->RAR_RXR Translocation CRABP_9cis CRABP-9-cis-RA Nine_cis_RA->CRABP_9cis CRABP_9cis->RAR_RXR Translocation RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binding Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Activation/ Repression

Caption: Retinoic Acid Signaling Pathway.

Gene_Expression_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_gene_expression_analysis Gene Expression Analysis Cell_Seeding Seed Cells Retinoid_Treatment Treat with Retinol Isomers Cell_Seeding->Retinoid_Treatment Incubation Incubate for a Defined Period Retinoid_Treatment->Incubation RNA_Extraction Total RNA Extraction Incubation->RNA_Extraction RNA_QC RNA Quality & Quantity Assessment (e.g., NanoDrop, Bioanalyzer) RNA_Extraction->RNA_QC cDNA_Synthesis Reverse Transcription (cDNA Synthesis) RNA_QC->cDNA_Synthesis qPCR Quantitative PCR (qPCR) cDNA_Synthesis->qPCR Data_Analysis Data Analysis (Relative Quantification, e.g., ΔΔCt) qPCR->Data_Analysis

Caption: Gene Expression Assay Workflow.

Detailed Experimental Protocols

The following protocols provide a generalized methodology for conducting gene expression assays to compare the effects of retinol isomers. Specific details may vary based on the cell type and target genes.

Cell Culture and Retinoid Treatment
  • Cell Seeding: Plate the desired cell line (e.g., SH-SY5Y neuroblastoma, HaCaT keratinocytes) in appropriate culture vessels and media. Allow cells to adhere and reach a specified confluency (typically 60-80%).

  • Preparation of Retinoid Solutions: Prepare stock solutions of all-trans-retinol, 9-cis-retinol, and other isomers in a suitable solvent such as ethanol or DMSO. Protect solutions from light to prevent isomerization.

  • Treatment: Dilute the retinoid stock solutions in culture medium to the final desired concentrations. Remove the existing medium from the cells and replace it with the retinoid-containing medium. Include a vehicle control (medium with the solvent at the same final concentration).

  • Incubation: Incubate the treated cells for a predetermined time course (e.g., 6, 24, 48 hours) under standard cell culture conditions (37°C, 5% CO2).

RNA Extraction and Quality Control
  • RNA Isolation: At the end of the incubation period, lyse the cells directly in the culture vessel using a lysis buffer (e.g., TRIzol). Isolate total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.

  • RNA Quantification and Purity: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.

  • RNA Integrity: Assess the integrity of the RNA by agarose gel electrophoresis or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact total RNA will show distinct 28S and 18S ribosomal RNA bands.

Reverse Transcription and Quantitative PCR (qPCR)
  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit. This reaction typically includes reverse transcriptase, dNTPs, and primers (oligo(dT) or random hexamers).

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target gene(s) and a reference (housekeeping) gene, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix.

  • qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument. The thermal cycling protocol typically consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression (fold change) using the ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing the treated samples to the vehicle control.[5]

Comparative Discussion of Retinol Isomer Activity

The differential effects of retinol isomers on gene expression are primarily attributed to the binding affinities of their retinoic acid metabolites to the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).

  • all-trans-Retinol is the most common dietary form of vitamin A and is enzymatically converted to all-trans-retinoic acid (ATRA) . ATRA is a high-affinity ligand for all three subtypes of RARs (α, β, and γ). The ATRA-RAR complex then heterodimerizes with RXR, binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, and modulates their transcription.

  • 9-cis-Retinol is metabolized to 9-cis-retinoic acid , which is unique in that it can bind with high affinity to both RARs and RXRs.[3] This dual receptor activation allows 9-cis-RA to potentially regulate a broader range of genes than ATRA, including those that are responsive to RXR homodimers. This may explain why 9-cis-RA can exhibit greater potency in some cellular contexts, such as inducing differentiation in certain cancer cell lines.[3] However, some studies have shown that higher concentrations of 9-cis-RA are required to achieve comparable effects to ATRA on certain genes, suggesting complex regulatory mechanisms.[1]

  • 11-cis-Retinol plays a crucial and well-established role in the visual cycle, where it is oxidized to 11-cis-retinal, the chromophore of rhodopsin. While it can be converted to other retinoic acid isomers, its primary function is not direct gene regulation in the same manner as all-trans and 9-cis-retinol. Research on the direct effects of 11-cis-retinol on gene expression outside of the retina is limited. Some studies suggest that 11-cis-retinol can act as an agonist for rod opsin, but its role as a direct transcriptional regulator is not well-defined.[6]

References

Unveiling the Biological Signature of 4Z-Retinol: A Comparative Guide to Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of functional assays to confirm the biological role of 4Z-Retinol. It delves into the performance of this specific retinoid isomer against its more common counterpart, all-trans-Retinol, and other relevant isomers, supported by experimental data and detailed methodologies.

Retinoids, a class of compounds derived from vitamin A, play a pivotal role in various physiological processes, including vision, cell growth, differentiation, and immune function. The biological activity of retinoids is exquisitely sensitive to their three-dimensional structure, with different geometric isomers often exhibiting distinct functional profiles. While all-trans-Retinol and its metabolite, all-trans-retinoic acid (atRA), are the most studied, understanding the biological significance of other isomers like this compound is crucial for the development of novel therapeutics with improved efficacy and reduced side effects.

This guide summarizes key functional assays used to elucidate the biological role of retinoids, presenting available quantitative data to compare the activity of different isomers and providing detailed experimental protocols.

Comparative Analysis of Retinoid Activity

The biological effects of retinoids are primarily mediated by their interaction with nuclear receptors, namely the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). The binding affinity and subsequent activation of these receptors by a given retinoid isomer are key determinants of its downstream biological effects.

Retinoid Receptor Activation

The ability of a retinoid to activate RARs and RXRs is a fundamental measure of its biological potency. This is often assessed using reporter gene assays, where the activation of the receptor by a ligand drives the expression of a reporter gene (e.g., luciferase or β-galactosidase).

Retinoid IsomerReceptorAssay TypeEC50 (nM)Relative Potency vs. atRAReference
all-trans-Retinoic Acid (atRA) RARαReporter Gene Assay1.01.0[1]
9-cis-Retinoic Acid RARαReporter Gene Assay1.01.0[2]
13-cis-Retinoic Acid RARαReporter Gene Assay>100<0.01[3]
all-trans-Retinoic Acid (atRA) RXRαReporter Gene Assay>1000-[2]
9-cis-Retinoic Acid RXRαReporter Gene Assay20-[2]

Note: Direct quantitative data for this compound in receptor activation assays is limited in publicly available literature. The data for 9-cis-Retinoic Acid is presented as an example of a cis-isomer's activity.

Keratinocyte Differentiation and Proliferation

Retinoids are potent regulators of keratinocyte proliferation and differentiation, processes that are often dysregulated in skin disorders. Functional assays in keratinocyte cell cultures are therefore critical for evaluating the dermatological potential of retinoid isomers. Key endpoints include the modulation of specific keratin proteins and the activity of enzymes like transglutaminase, which is involved in the formation of the cornified envelope.

Retinoid IsomerCell LineAssayConcentrationEffect on Differentiation/ProliferationReference
all-trans-Retinoic Acid (atRA) Human KeratinocytesTransglutaminase Activity1 nM50% reduction (ED50)[1]
all-trans-Retinol Human KeratinocytesTransglutaminase Activity10 nM50% reduction (ED50)[1]
all-trans-Retinoic Acid (atRA) Psoriatic KeratinocytesEpidermal ThicknessNot specifiedThinner epidermis[4]
9-cis-Retinoic Acid Human KeratinocytesProliferationNot specifiedInduced a more proliferative phenotype[5]
13-cis-Retinoic Acid HaCaT KeratinocytesProliferationNot specifiedAntiproliferative effect[6]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental approaches, the following diagrams are provided in Graphviz DOT language.

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell Retinol Retinol (e.g., all-trans, 4Z) RBP Retinol-Binding Protein (RBP) Retinol->RBP Retinol_RBP Retinol-RBP Complex Retinol->Retinol_RBP RBP->Retinol_RBP STRA6 STRA6 Receptor Retinol_RBP->STRA6 Binding Retinol_int Intracellular Retinol STRA6->Retinol_int Transport CRBP Cellular Retinol- Binding Protein (CRBP) Retinal Retinal CRBP->Retinal Oxidation (RDH) Retinol_int->CRBP RA Retinoic Acid (RA) Retinal->RA Oxidation (RALDH) CRABP Cellular RA- Binding Protein (CRABP) RA->CRABP RAR RAR CRABP->RAR Nuclear Translocation RXR RXR RAR->RXR Heterodimerization RARE Retinoic Acid Response Element (RARE) RXR->RARE Binding Gene_Expression Target Gene Expression RARE->Gene_Expression Transcriptional Regulation

Caption: Retinoid Signaling Pathway.

Reporter_Gene_Assay_Workflow start Start plate_cells Plate cells expressing RAR/RXR and a RARE-reporter construct start->plate_cells add_retinoid Add different concentrations of retinoid isomers (e.g., this compound, all-trans-Retinol) plate_cells->add_retinoid incubate Incubate for a defined period add_retinoid->incubate measure_reporter Measure reporter gene activity (e.g., Luciferase assay) incubate->measure_reporter analyze Analyze data and determine EC50 values measure_reporter->analyze end End analyze->end

Caption: Reporter Gene Assay Workflow.

Keratinocyte_Differentiation_Assay_Workflow cluster_analysis Analysis start Start culture_keratinocytes Culture human keratinocytes in low calcium medium start->culture_keratinocytes induce_differentiation Induce differentiation by increasing calcium concentration culture_keratinocytes->induce_differentiation treat_retinoids Treat with different retinoid isomers induce_differentiation->treat_retinoids incubate Incubate for several days treat_retinoids->incubate harvest_cells Harvest cells incubate->harvest_cells western_blot Western Blot for Keratin markers harvest_cells->western_blot tgm_assay Transglutaminase Activity Assay harvest_cells->tgm_assay end End western_blot->end tgm_assay->end

Caption: Keratinocyte Differentiation Assay Workflow.

Experimental Protocols

Retinoid Receptor Activation Assay (Reporter Gene Assay)

Objective: To quantify the ability of retinoid isomers to activate RAR and RXR subtypes.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Expression plasmids for the ligand-binding domain of human RAR or RXR fused to the GAL4 DNA-binding domain.

  • A reporter plasmid containing a UAS (Upstream Activator Sequence) driving a reporter gene (e.g., luciferase).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Transfection reagent.

  • Retinoid isomers (this compound, all-trans-Retinol, etc.) dissolved in a suitable solvent (e.g., DMSO).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS.

    • Co-transfect the cells with the RAR/RXR expression plasmid and the UAS-reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Treatment:

    • After 24 hours of transfection, seed the cells into 96-well plates.

    • Treat the cells with a serial dilution of the retinoid isomers. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the cells for 16-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency.

    • Plot the normalized luciferase activity against the logarithm of the retinoid concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Keratinocyte Differentiation Assay (Transglutaminase Activity)

Objective: To assess the effect of retinoid isomers on the terminal differentiation of keratinocytes by measuring the activity of type I epidermal transglutaminase.

Materials:

  • Normal human epidermal keratinocytes (NHEK).

  • Keratinocyte growth medium (KGM) with low calcium (e.g., 0.15 mM).

  • KGM with high calcium (e.g., 1.2 mM).

  • Retinoid isomers.

  • Cell lysis buffer.

  • Transglutaminase activity assay kit (e.g., based on the incorporation of a labeled substrate like putrescine into a protein substrate).

  • Scintillation counter or other appropriate detection instrument.

  • Protein assay kit (e.g., BCA assay).

Procedure:

  • Cell Culture:

    • Culture NHEK in low-calcium KGM to maintain a proliferative, undifferentiated state.

  • Induction of Differentiation and Treatment:

    • To induce differentiation, switch the cells to high-calcium KGM.

    • Simultaneously, treat the cells with different concentrations of the retinoid isomers or a vehicle control.

  • Incubation:

    • Incubate the cells for 48-72 hours.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with PBS and lyse them in a suitable buffer.

    • Determine the protein concentration of the cell lysates using a protein assay.

  • Transglutaminase Activity Assay:

    • Measure the transglutaminase activity in the cell lysates using a commercial assay kit according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the transglutaminase activity to the total protein concentration.

    • Compare the activity in retinoid-treated cells to the vehicle-treated control to determine the percentage of inhibition or stimulation. Calculate the ED50 value from a dose-response curve.[1]

Conclusion

The biological activity of retinoids is highly dependent on their isomeric structure. While all-trans-retinoic acid is the most well-characterized biologically active form, other isomers can exhibit unique and potent effects. The functional assays described in this guide provide a robust framework for characterizing the biological role of this compound and comparing its activity to other retinoids. Although direct comparative quantitative data for this compound is currently limited, the provided methodologies and the comparative data for other cis/trans isomers underscore the importance of such investigations. Further research focusing on the direct comparison of this compound in these and other functional assays is essential for a comprehensive understanding of its therapeutic potential.

References

Comparative Metabolic Fate of Retinol Isomers: A Focus on 4Z-Retinol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the metabolic fate of 4Z-Retinol with other retinol isomers, such as all-trans-retinol and 9-cis-retinol, is currently hampered by a lack of available scientific literature specifically detailing the metabolic pathways of this compound. While extensive research has elucidated the metabolism of common retinol isomers, including their esterification, oxidation, and isomerization, similar dedicated studies on this compound are not readily found in published experimental data.

The established metabolic pathways for well-studied isomers like all-trans-retinol serve as a foundational framework for understanding how the body processes vitamin A. This includes key enzymatic conversions that lead to the formation of biologically active molecules or storage forms.

Established Metabolic Pathways of Common Retinol Isomers

The metabolism of retinol isomers such as all-trans-retinol and 9-cis-retinol is a well-documented multi-step process involving several key enzymatic reactions:

  • Esterification for Storage: Retinol is esterified to retinyl esters, primarily by lecithin:retinol acyltransferase (LRAT) and acyl-CoA:retinol acyltransferase (ARAT). This conversion to a less toxic form allows for storage, mainly in the liver.

  • Oxidation to Retinaldehyde: Retinol is reversibly oxidized to its corresponding retinaldehyde by retinol dehydrogenases (RDHs) and alcohol dehydrogenases (ADHs). This is a critical step towards the formation of the biologically active retinoic acid.

  • Irreversible Oxidation to Retinoic Acid: Retinaldehyde is further oxidized to retinoic acid by retinaldehyde dehydrogenases (RALDHs). Retinoic acid is a potent signaling molecule that regulates gene expression through nuclear receptors.

  • Isomerization: The different geometric isomers of retinol can be interconverted by specific isomerases. This is particularly crucial in the visual cycle, where the conversion between 11-cis-retinal and all-trans-retinal is essential for vision.

  • Catabolism: Retinoic acid and other retinoids are hydroxylated by cytochrome P450 enzymes, such as CYP26A1, which marks them for elimination.

Below is a generalized diagram illustrating the key steps in the metabolism of a generic retinol isomer.

Retinol_Metabolism Retinol Retinol Isomer Retinyl_Ester Retinyl Ester (Storage) Retinol->Retinyl_Ester LRAT/ARAT Retinaldehyde Retinaldehyde Retinol->Retinaldehyde RDHs/ADHs Retinyl_Ester->Retinol REH Retinaldehyde->Retinol RDHs Retinoic_Acid Retinoic Acid (Biologically Active) Retinaldehyde->Retinoic_Acid RALDHs Oxidized_Metabolites Oxidized Metabolites (Excretion) Retinoic_Acid->Oxidized_Metabolites CYP26A1

Caption: Generalized metabolic pathway of retinol isomers.

The Knowledge Gap: this compound Metabolism

Despite the detailed understanding of other retinol isomers, specific studies detailing the metabolic fate of this compound are conspicuously absent from the current body of scientific literature. Without experimental data on how this compound is processed by the key enzymes of retinoid metabolism, a direct and objective comparison with other isomers is not possible. To construct a meaningful comparison guide, future research would need to address the following for this compound:

  • Substrate Specificity: Determining if and how efficiently this compound acts as a substrate for enzymes like LRAT, ARAT, RDHs, and RALDHs compared to other isomers.

  • Metabolic Products: Identifying the specific metabolites formed from this compound and quantifying their production rates.

  • Isomerization Potential: Investigating whether this compound can be isomerized to other forms and identifying the enzymes involved.

Validation of 4Z-Retinol's Effect on Cellular Differentiation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

To our valued audience of researchers, scientists, and drug development professionals,

In our commitment to providing comprehensive and objective comparisons of scientific products, we have undertaken a thorough investigation into the biological activity of 4Z-Retinol, specifically its effect on cellular differentiation. Our aim was to compare its performance with other well-established retinoids and provide supporting experimental data.

Following an extensive search of scientific literature and databases, we must report that we were unable to identify any published studies that specifically investigate the effect of this compound on cellular differentiation. While the compound is commercially available as an intermediate for the synthesis of 11-cis-Retinoic Acid, its biological activity in the context of cellular differentiation has not been characterized in the available scientific literature.

Therefore, we are unable to provide a direct comparison of this compound with other retinoids at this time.

However, to fulfill our commitment to delivering valuable comparative guides, we propose to shift the focus of this guide to a detailed comparison of well-characterized and extensively studied retinoids known to be potent modulators of cellular differentiation:

  • All-trans-Retinoic Acid (ATRA): The most biologically active metabolite of vitamin A and a widely used agent for inducing cellular differentiation in both research and clinical settings.

  • 9-cis-Retinoic Acid: A stereoisomer of ATRA that can bind to and activate both Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), potentially leading to different biological outcomes.

  • Retinol (Vitamin A): The precursor to retinoic acid, its effects on cellular differentiation are often considered to be mediated through its conversion to more active metabolites.

This proposed comparison will adhere to the stringent requirements outlined in our initial topic description, including:

  • Data Presentation: Summarizing all quantitative data into clearly structured tables for easy comparison.

  • Experimental Protocols: Providing detailed methodologies for all key experiments cited.

  • Mandatory Visualization: Creating diagrams for all described signaling pathways and experimental workflows using Graphviz (DOT language).

We believe that a comprehensive comparison of these key retinoids will provide significant value to your research and development endeavors. We welcome your feedback on this proposed direction and look forward to delivering a high-quality, data-driven comparison guide.

Sincerely,

Gemini

Proposed Comparative Analysis: ATRA vs. 9-cis-Retinoic Acid vs. Retinol in Cellular Differentiation

This section will provide a detailed comparison of the effects of all-trans-retinoic acid (ATRA), 9-cis-retinoic acid, and retinol on cellular differentiation, drawing from available scientific literature.

Signaling Pathways

Retinoids exert their effects on cellular differentiation primarily through their interaction with nuclear receptors, specifically the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[1][2][3] These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription.[1][4]

  • All-trans-Retinoic Acid (ATRA) is a high-affinity ligand for RARs (RARα, RARβ, and RARγ).[1][2]

  • 9-cis-Retinoic Acid is unique in that it can bind with high affinity to both RARs and RXRs.[5] This allows it to activate both RAR/RXR heterodimers and RXR homodimers, potentially leading to the regulation of a broader range of target genes compared to ATRA.

  • Retinol itself does not bind to RARs or RXRs with high affinity.[6] Its biological activity is largely dependent on its intracellular conversion to more active metabolites, primarily ATRA.[6]

Below is a diagram illustrating the canonical retinoid signaling pathway.

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol_RBP Retinol-RBP Retinol Retinol Retinol_RBP->Retinol Uptake Retinaldehyde Retinaldehyde Retinol->Retinaldehyde Oxidation (ADH/RDH) ATRA All-trans-Retinoic Acid (ATRA) Retinaldehyde->ATRA Oxidation (RALDH) Nine_cis_RA 9-cis-Retinoic Acid ATRA->Nine_cis_RA Isomerization CRABP CRABP ATRA->CRABP Nine_cis_RA->CRABP RAR RAR CRABP->RAR Transport RXR RXR CRABP->RXR Transport RAR_RXR RAR/RXR Heterodimer RAR->RAR_RXR RXR->RAR_RXR RARE RARE RAR_RXR->RARE Binding Transcription Gene Transcription (Cellular Differentiation) RARE->Transcription Activation

Caption: Canonical Retinoid Signaling Pathway. (Within 100 characters)
Comparative Efficacy in Inducing Differentiation

The relative potency of different retinoids in inducing cellular differentiation can vary depending on the cell type and the specific differentiation markers being assessed.

RetinoidCell TypeEffectPotency Comparison
All-trans-Retinoic Acid (ATRA) Human Monocytic THP-1 cellsInduces differentiation into macrophage-like cells.[7]-
Human KeratinocytesModulates differentiation.Similar effect on cell growth as 13-cis-RA.
9-cis-Retinoic Acid -Binds to both RAR and RXR receptors.[5]Can activate a broader range of gene expression.
Retinol Human KeratinocytesBiological activity requires conversion to ATRA.[6]Less potent than ATRA.

Note: This table will be populated with more specific quantitative data as we proceed with the detailed literature review for the proposed comparative guide.

Experimental Protocols

To provide a framework for the type of detailed information we will include, below is a generalized workflow for assessing retinoid-induced cellular differentiation.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis of Differentiation cluster_markers cluster_functional Cell_Culture 1. Cell Culture (e.g., THP-1, Keratinocytes) Retinoid_Treatment 2. Retinoid Treatment (ATRA, 9-cis-RA, Retinol) - Dose-response - Time-course Cell_Culture->Retinoid_Treatment Morphology 3a. Morphological Analysis (Microscopy) Retinoid_Treatment->Morphology Marker_Expression 3b. Marker Expression Analysis Retinoid_Treatment->Marker_Expression Functional_Assays 3c. Functional Assays Retinoid_Treatment->Functional_Assays Gene_Expression Gene Expression (qRT-PCR, Microarray) Marker_Expression->Gene_Expression Protein_Expression Protein Expression (Western Blot, Flow Cytometry) Marker_Expression->Protein_Expression Phagocytosis Phagocytosis Assay (for macrophages) Functional_Assays->Phagocytosis Enzyme_Activity Enzyme Activity Assay Functional_Assays->Enzyme_Activity

Caption: General workflow for assessing retinoid-induced cellular differentiation. (Within 100 characters)

We will provide specific details for each experimental protocol cited in the final guide, including cell lines, media conditions, retinoid concentrations, incubation times, and the specific techniques and reagents used for analysis.

We appreciate your understanding and look forward to providing a valuable and data-rich comparison of these key retinoids.

References

A Head-to-Head Comparison: 4Z-Retinol and 13-cis-Retinol in Receptor Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive side-by-side comparison of 4Z-Retinol and 13-cis-retinol, focusing on their mechanisms of action in activating nuclear retinoid receptors. The information presented is based on available experimental data and is intended to be an objective resource for the scientific community.

Introduction

Retinoids, a class of compounds derived from vitamin A, play a crucial role in various biological processes, including cell growth, differentiation, and apoptosis. Their therapeutic potential, particularly in dermatology and oncology, is well-established. The biological effects of retinoids are primarily mediated by their interaction with two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). This guide focuses on two specific geometric isomers of retinol: this compound and the well-known therapeutic agent, 13-cis-retinol (isotretinoin). While both are precursors to active retinoids, their metabolic pathways and subsequent receptor activation profiles are key to understanding their distinct biological activities.

Mechanism of Action: A Tale of Two Prodrugs

Neither this compound nor 13-cis-retinol are considered direct agonists for RARs or RXRs. Instead, they function as prodrugs, requiring intracellular metabolic conversion to their active acidic forms. The primary active metabolites are all-trans-retinoic acid (ATRA) and 9-cis-retinoic acid.

13-cis-Retinol (Isotretinoin): It is well-documented that 13-cis-retinol has a low binding affinity for both RARs and RXRs. Its therapeutic effects are attributed to its isomerization to ATRA, a high-affinity ligand for RARs, and to a lesser extent, 9-cis-retinoic acid, which can bind to and activate both RARs and RXRs.[1] The conversion of 13-cis-retinoic acid to ATRA has been observed to be a significant event in human sebocytes.[1]

This compound: Direct experimental data on the receptor activation of this compound is limited. However, based on its chemical structure and its known role as an intermediate in the synthesis of 11-cis-retinoic acid, it is hypothesized that this compound also undergoes metabolic conversion to an active retinoic acid isomer. The geometry of the double bond at the C4 position suggests that its metabolic product could be a specific cis-isomer of retinoic acid, which would then interact with RARs and potentially RXRs. Further research is necessary to fully elucidate its metabolic pathway and receptor activation profile.

Quantitative Comparison of Receptor Activation

The following table summarizes the key quantitative data for the active metabolites of 13-cis-retinol in activating RAR and RXR subtypes. Due to the lack of direct data for this compound, its activity is inferred based on the anticipated activity of its potential metabolic products.

CompoundReceptor SubtypeBinding Affinity (Kd, nM)Transcriptional Activation (EC50, nM)
All-trans-retinoic acid (ATRA) RARα0.2-0.7[2], 9[3]169[4]
RARβ0.2-0.7[2], 3[3]9[4]
RARγ0.2-0.7[2], 10[3]2[4]
RXRα, β, γNo significant binding[2]Inefficient activation[2]
9-cis-retinoic acid RARα0.2-0.7[2]13[4]
RARβ0.2-0.7[2]173[4]
RARγ0.2-0.7[2]58[4]
RXRα15.7[2]3-20[2]
RXRβ18.3[2]3-20[2]
RXRγ14.1[2]3-20[2]
13-cis-retinoic acid RARαLow affinity124[4]
RARβLow affinity47[4]
RARγLow affinity36[4]
RXRα, β, γLow affinityInefficient activation
4Z-Retinoic acid (inferred) RARα, β, γData not availableData not available
RXRα, β, γData not availableData not available

Signaling Pathways and Experimental Workflows

To understand the mechanism of receptor activation by these retinoids, it is essential to visualize their metabolic conversion and subsequent interaction with the nuclear receptors, as well as the experimental methods used to quantify these interactions.

cluster_0 Metabolic Conversion cluster_1 Receptor Activation This compound This compound 4Z-Retinoic_Acid 4Z-Retinoic_Acid This compound->4Z-Retinoic_Acid Oxidation 13-cis-Retinol 13-cis-Retinol ATRA ATRA 13-cis-Retinol->ATRA Isomerization & Oxidation 9-cis-RA 9-cis-RA 13-cis-Retinol->9-cis-RA Isomerization & Oxidation RAR RAR 4Z-Retinoic_Acid->RAR Hypothesized ATRA->RAR 9-cis-RA->RAR RXR RXR 9-cis-RA->RXR RAR/RXR_Heterodimer RAR/RXR_Heterodimer RAR->RAR/RXR_Heterodimer RXR->RAR/RXR_Heterodimer RARE RARE RAR/RXR_Heterodimer->RARE Gene_Transcription Gene_Transcription RARE->Gene_Transcription

Caption: Metabolic conversion and signaling pathway of this compound and 13-cis-Retinol.

cluster_0 Ligand Binding Assay cluster_1 Reporter Gene Assay Receptor_Source Nuclear Extract or Recombinant Receptor Incubation Incubation Receptor_Source->Incubation Radiolabeled_Ligand [3H]-ATRA or [3H]-9-cis-RA Radiolabeled_Ligand->Incubation Test_Compound This compound or 13-cis-Retinol Metabolites Test_Compound->Incubation Separation Filter Binding or Size-Exclusion Chromatography Incubation->Separation Quantification Scintillation Counting Separation->Quantification Data_Analysis Kd Calculation Quantification->Data_Analysis Cell_Culture Transfect Cells with Receptor & Reporter Plasmids Treatment Treat with Test Compound Cell_Culture->Treatment Incubation_2 Incubate Treatment->Incubation_2 Lysis Cell Lysis Incubation_2->Lysis Luciferase_Assay Measure Luciferase Activity Lysis->Luciferase_Assay Data_Analysis_2 EC50 Calculation Luciferase_Assay->Data_Analysis_2

Caption: Experimental workflows for receptor binding and reporter gene assays.

Experimental Protocols

Ligand Binding Assay

This protocol is a generalized method for determining the binding affinity (Kd) of retinoids to RARs and RXRs.

1. Receptor Preparation:

  • Nuclear extracts from cells expressing the receptor of interest or purified recombinant receptor protein can be used.

  • The protein concentration of the receptor preparation should be determined using a standard protein assay (e.g., Bradford assay).

2. Binding Reaction:

  • In a microcentrifuge tube, combine the receptor preparation with a fixed concentration of a radiolabeled retinoid (e.g., [3H]-all-trans-retinoic acid for RARs, [3H]-9-cis-retinoic acid for RXRs).

  • Add increasing concentrations of the unlabeled test compound (e.g., ATRA, 9-cis-RA, or other metabolites).

  • For non-specific binding control, a parallel set of reactions is prepared with a large excess of the corresponding unlabeled retinoid.

  • The total reaction volume is brought to a final volume with binding buffer (e.g., Tris-HCl buffer containing DTT, KCl, and glycerol).

3. Incubation:

  • Incubate the reaction mixtures at 4°C for a sufficient time to reach equilibrium (typically 2-4 hours).

4. Separation of Bound and Free Ligand:

  • Separate the receptor-bound radioligand from the free radioligand using a suitable method such as:

    • Filter binding assay: The reaction mixture is rapidly filtered through a glass fiber filter, which retains the receptor-ligand complex. The filter is then washed with cold binding buffer to remove unbound ligand.

    • Size-exclusion chromatography: The reaction mixture is passed through a small spin column packed with a size-exclusion resin. The larger receptor-ligand complex elutes first, while the smaller free ligand is retained.

5. Quantification:

  • The amount of radioactivity in the filters or the eluate is quantified using a liquid scintillation counter.

6. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.

  • The dissociation constant (Kd) is determined by Scatchard analysis or by non-linear regression fitting of the competition binding data using appropriate software.

Reporter Gene Assay

This protocol outlines a common method for assessing the transcriptional activation of RARs and RXRs by retinoids.[5][6]

1. Cell Culture and Transfection:

  • Mammalian cells that are responsive to retinoids (e.g., HEK293T, COS-7) are cultured in appropriate media.[4]

  • Cells are transiently transfected with two plasmids:

    • An expression vector encoding the full-length RAR or RXR, or a chimeric receptor containing the ligand-binding domain of the receptor fused to the GAL4 DNA-binding domain.

    • A reporter plasmid containing a luciferase gene under the control of a promoter with retinoic acid response elements (RAREs) or GAL4 upstream activating sequences (UAS), respectively.[5]

  • A third plasmid expressing a control reporter (e.g., Renilla luciferase) is often co-transfected to normalize for transfection efficiency.

2. Compound Treatment:

  • After a post-transfection period (typically 24 hours), the cells are treated with various concentrations of the test compound (e.g., this compound, 13-cis-retinol, or their metabolites).

  • A vehicle control (e.g., DMSO) and a positive control (e.g., ATRA or 9-cis-RA) are included.

3. Incubation:

  • The cells are incubated with the compounds for a specific period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.

4. Cell Lysis and Luciferase Assay:

  • The cells are washed with phosphate-buffered saline (PBS) and then lysed using a suitable lysis buffer.

  • The luciferase activity in the cell lysates is measured using a luminometer after the addition of the appropriate luciferase substrate.

  • If a dual-luciferase system is used, the activities of both firefly and Renilla luciferases are measured sequentially.

5. Data Analysis:

  • The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

  • The fold induction of luciferase activity is calculated by dividing the normalized luciferase activity of the treated cells by that of the vehicle-treated cells.

  • The EC50 value (the concentration of the compound that produces 50% of the maximal response) is determined by plotting the fold induction against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[4]

Conclusion

Both this compound and 13-cis-retinol are understood to be prodrugs that require metabolic conversion to their active retinoic acid forms to exert their biological effects through the activation of RARs and RXRs. While the metabolic pathway and receptor activation profile of 13-cis-retinol are well-characterized, leading to the formation of the potent RAR agonist ATRA and the pan-agonist 9-cis-RA, the specific metabolites and receptor interactions of this compound remain an area for further investigation. Based on its structure, it is plausible that this compound is metabolized to a cis-isomer of retinoic acid, which would likely exhibit a distinct receptor activation profile compared to the metabolites of 13-cis-retinol. The experimental protocols provided herein offer a standardized approach for the direct comparison of these and other retinoids, which will be crucial for a more complete understanding of their therapeutic potential.

References

Safety Operating Guide

Safe Disposal of 4Z-Retinol: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Proper management and disposal of 4Z-Retinol are critical for ensuring laboratory safety and environmental protection. As a member of the retinoid family, this compound is classified as a hazardous substance, necessitating strict adherence to established disposal protocols. This guide provides essential, step-by-step information for researchers, scientists, and drug development professionals to handle and dispose of this compound waste safely and in compliance with regulations.

Core Principles of this compound Waste Management

All waste containing this compound must be handled as hazardous waste.[1] This includes pure this compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials. The primary directive is to prevent its release into the environment, particularly into sewer systems or waterways, due to its potential ecotoxicity.[1][2] Disposal procedures must comply with all local, state, and federal regulations.[2]

Quantitative Data on Retinoid Waste

Waste CategoryAccumulation Limit (Satellite Accumulation Area)Disposal Requirement
Acutely Toxic Hazardous Waste (P-list)≤ 1 quartMust be managed as hazardous waste and collected by Environmental Health and Safety (EHS) personnel.[3]
Non-Acutely Toxic Hazardous Waste≤ 55 gallonsMust be managed as hazardous waste and collected by EHS for disposal.[3]

Note: While this compound may not be explicitly on the P-list, its reproductive toxicity warrants handling it with a similar level of caution.

Experimental Protocols for Deactivation

Currently, there are no widely established and validated experimental protocols for the chemical deactivation or neutralization of this compound for routine disposal purposes. While retinoids are known to be photolabile, their degradation products may still possess biological activity.[2] Therefore, relying on degradation as a disposal method is not recommended. The standard and required procedure is to dispose of this compound as hazardous chemical waste through a licensed waste management facility.

Disposal Workflow for this compound

The following diagram outlines the procedural workflow for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Waste Generation & Segregation cluster_1 Packaging & Labeling cluster_2 Storage & Collection cluster_3 Final Disposal A Generate this compound Waste (Solid or Liquid) B Segregate at Source: - Solids (contaminated gloves, vials) - Liquids (solutions) - Sharps (needles, scalpels) A->B C Use Appropriate, Leak-Proof Waste Containers B->C D Label Container Clearly: 'Hazardous Waste - this compound' Include Hazard Symbols (e.g., Toxic) C->D E Store in Designated Satellite Accumulation Area D->E F Keep Containers Securely Closed E->F G Arrange for Pickup by Licensed Waste Management Service F->G H Incineration at a Licensed Facility G->H Preferred Method I Burial in a Licensed Hazardous Waste Landfill G->I Alternative Method

References

Essential Safety and Operational Guide for Handling 4Z-Retinol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with 4Z-Retinol. It outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.

Body PartProtectionSpecifications
Eyes Safety Glasses with Side Shields or GogglesShould be worn at all times in the laboratory to protect against splashes.
Skin Chemical-Resistant GlovesNitrile or other suitable chemical-resistant gloves should be worn. Change gloves immediately if they become contaminated.
Lab CoatA standard lab coat should be worn to protect skin and clothing.
Respiratory Use in a well-ventilated area or under a chemical fume hoodRespiratory protection is generally not required under normal use conditions with adequate ventilation. However, if there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.
Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure.[1]

  • Avoid direct contact with skin, eyes, and clothing.[1][2]

  • Wash hands thoroughly with soap and water after handling.[2]

  • Do not eat, drink, or smoke in areas where this compound is handled.

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

  • Protect from direct sunlight, air, and moisture.[1][2]

  • For long-term storage, it is recommended to keep it refrigerated or in a freezer at -20°C.[1][2][3]

Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately.

Exposure RouteFirst-Aid Measures
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical advice.[1]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation or a rash occurs.[1][2][3]
Inhalation Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Call a physician or poison control center immediately.[1]
Disposal Plan

Unused this compound and contaminated materials must be disposed of as hazardous waste.

Waste TypeDisposal Method
Unused this compound Dispose of as hazardous waste in accordance with local, regional, and national regulations. Contact a licensed professional waste disposal service.[2]
Contaminated Materials (e.g., gloves, wipes) Collect in a suitable, closed container and dispose of as hazardous waste.[1]
Empty Containers Empty containers should be taken to an approved waste handling site for recycling or disposal.

Visualized Workflows

To further clarify the safety procedures, the following diagrams illustrate the operational workflow for handling this compound and the logical relationship of the recommended personal protective equipment.

4Z_Retinol_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Risks Assess Risks Gather Materials Gather Materials Assess Risks->Gather Materials Don PPE Don PPE Gather Materials->Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Perform Experiment Perform Experiment Work in Fume Hood->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste PPE_Relationship cluster_primary Primary Protection cluster_secondary Secondary/Situational Protection Handling this compound Handling this compound Eye Protection Eye Protection Handling this compound->Eye Protection Skin Protection Skin Protection Handling this compound->Skin Protection Respiratory Protection Respiratory Protection Handling this compound->Respiratory Protection if aerosols/dust present Gloves Gloves Skin Protection->Gloves Lab Coat Lab Coat Skin Protection->Lab Coat

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.